(Dimethyl sulfide)trihydroboron
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
borane;methylsulfanylmethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BH3/c1-3-2;/h1-2H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHDLBZYPISZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9BS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Dimethyl sulfide)trihydroboron: A Technical Guide to its Discovery, Synthesis, and Application
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and multifaceted applications of (Dimethyl sulfide)trihydroboron.
This compound , commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS), is a pivotal reagent in modern organic synthesis. Its stability, high solubility, and convenient liquid form make it a safer and more manageable alternative to gaseous diborane (B8814927) or its tetrahydrofuran (B95107) complex.[1][2] This guide provides a comprehensive overview of BMS, from its historical discovery to detailed synthetic protocols and key applications in chemical research and drug development.
Historical Context and Discovery
The development of borane dimethyl sulfide is intrinsically linked to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes.[3][4][5] His exploration into the chemistry of boron compounds revolutionized organic synthesis, providing new and powerful tools for creating complex molecules.[5] Brown's work on hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, laid the foundation for the use of borane reagents in a wide array of chemical transformations.[4][6] The development of stable borane complexes like BMS was a significant advancement, allowing for the widespread and safe adoption of hydroboration and reduction reactions in both academic and industrial laboratories.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the safe handling, characterization, and application of the reagent.
| Property | Value |
| Chemical Formula | (CH₃)₂S·BH₃ |
| Molecular Weight | 75.97 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.801 g/mL at 25 °C |
| Melting Point | -38 °C |
| Boiling Point | ~34 °C |
| Solubility | Miscible with most aprotic solvents (THF, ether, CH₂Cl₂, etc.)[7] |
| ¹H NMR (CDCl₃) | δ 2.26 (s, 6H), 0.8-2.0 (q, 3H, J(B,H) ≈ 96 Hz) |
| ¹¹B NMR (neat) | δ -20.3 (q, J(B,H) = 98 Hz) |
| CAS Number | 13292-87-0 |
Synthesis of this compound
The synthesis of BMS can be achieved through several methods, with the most common being the direct reaction of diborane with dimethyl sulfide. However, due to the hazardous nature of diborane, diborane-free methods have also been developed.
Synthesis from Diborane
This traditional method involves the absorption of diborane gas into dimethyl sulfide.[2]
Caption: Synthesis of BMS from Diborane and Dimethyl Sulfide.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon). The outlet of the condenser is connected to a bubbler to monitor gas flow.
-
Reagent Charging: Anhydrous dimethyl sulfide is added to the reaction flask.
-
Reaction: Diborane gas is slowly bubbled through the stirred dimethyl sulfide at 0 °C (ice bath). The reaction is exothermic. The flow of diborane is continued until the desired concentration of BMS is achieved, which can be monitored by weighing the flask.
-
Purification: The resulting borane dimethyl sulfide complex can be purified by vacuum transfer if necessary.[2]
Diborane-Free Synthesis
Patented methods exist for the synthesis of BMS that avoid the use of hazardous diborane gas. One such method involves the reaction of a boron trifluoride etherate with a metal hydride in the presence of dimethyl sulfide. A more recent approach involves the reaction of boron trifluoride and a Lewis base with a tertiary amine under a hydrogen atmosphere.[8][9]
Caption: Diborane-Free Synthesis of BMS.
Experimental Protocol (Illustrative Example):
-
Apparatus Setup: A high-pressure reactor (autoclave) is equipped with a magnetic stir bar and purged with an inert gas.
-
Reagent Charging: A solution of a suitable tertiary amine (e.g., 1,2,2,6,6-pentamethylpiperidine) and dimethyl sulfide in an inert solvent (e.g., toluene) is prepared in the autoclave.[8] Boron trifluoride etherate is then added.
-
Reaction: The autoclave is pressurized with hydrogen gas and heated. The reaction is stirred for a specified period.
-
Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove byproducts. The filtrate, containing the borane dimethyl sulfide complex, can be used directly or further purified.
Key Applications in Organic Synthesis
BMS is a versatile reagent with broad applications in organic synthesis, primarily as a reducing agent and in hydroboration reactions.
Hydroboration-Oxidation
The hydroboration-oxidation of alkenes and alkynes is a cornerstone of organic synthesis, providing a route to alcohols and carbonyl compounds with anti-Markovnikov regioselectivity and syn-stereospecificity.
Caption: Hydroboration-Oxidation of an Alkene using BMS.
Experimental Protocol (General Procedure):
-
Hydroboration: To a solution of the alkene in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, borane dimethyl sulfide complex is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the hydroboration is complete.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide.
-
Work-up: After the oxidation is complete, the layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated to yield the alcohol product.
Reduction of Functional Groups
BMS is a highly effective and often selective reducing agent for a variety of functional groups.
| Functional Group | Product |
| Aldehyde | Primary Alcohol |
| Ketone | Secondary Alcohol |
| Carboxylic Acid | Primary Alcohol |
| Ester | Primary Alcohol |
| Amide | Amine |
| Nitrile | Primary Amine |
| Epoxide | Alcohol |
| Oxime | Hydroxylamine/Amine |
Experimental Protocol (Reduction of a Carboxylic Acid):
-
Reaction Setup: A solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere.
-
Reduction: Borane dimethyl sulfide complex is added dropwise to the solution at 0 °C. The reaction is then typically warmed to room temperature or refluxed to ensure complete reduction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol (B129727) or water. The solvent is removed under reduced pressure, and the crude product is purified by standard methods such as distillation or chromatography.
Asymmetric Reductions: The Corey-Itsuno Reduction
A significant application of BMS is in the Corey-Itsuno (or Corey-Bakshi-Shibata) reduction, which facilitates the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction employs a chiral oxazaborolidine catalyst in conjunction with BMS as the stoichiometric reducing agent.
Caption: Catalytic Cycle of the Corey-Itsuno Reduction.
Experimental Protocol (General Procedure):
-
Catalyst Preparation: The chiral oxazaborolidine catalyst is either purchased or prepared in situ from the corresponding chiral amino alcohol and a borane source.
-
Reduction: To a solution of the catalyst in an anhydrous aprotic solvent, borane dimethyl sulfide complex is added at a controlled temperature. The prochiral ketone is then added dropwise.
-
Work-up: The reaction is quenched, typically with methanol, and the product is isolated and purified. The enantiomeric excess of the resulting chiral alcohol is determined by chiral chromatography or NMR analysis.
Safety and Handling
Borane dimethyl sulfide is a flammable liquid that is sensitive to moisture and air. It should be handled in a well-ventilated fume hood under an inert atmosphere. It has a strong, unpleasant odor due to the dimethyl sulfide. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a safe and convenient source of borane for a multitude of chemical transformations. Its role in hydroboration-oxidation and the reduction of a wide range of functional groups has made it indispensable in both academic research and the pharmaceutical industry. The development of asymmetric applications, such as the Corey-Itsuno reduction, further highlights the profound impact of this versatile reagent on the synthesis of chiral molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthesis of the monochloroborane–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Structural Analysis of Borane Dimethyl Sulfide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane (B79455) dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂), often abbreviated as BMS, is a widely utilized reagent in modern organic synthesis. It serves as a stable and convenient source of borane (BH₃), offering significant advantages over gaseous diborane (B8814927) or the less stable borane-tetrahydrofuran (B86392) complex. Its utility is most prominent in hydroboration reactions and as a selective reducing agent for a variety of functional groups, including carboxylic acids, esters, and amides. This technical guide provides a comprehensive overview of the structural analysis of the borane dimethyl sulfide complex, including its spectroscopic characterization, theoretical structural parameters, and key reaction mechanisms. Detailed experimental protocols for its use and analysis are also presented.
Structural Analysis
While the definitive crystal structure of the borane dimethyl sulfide complex has not been experimentally determined, extensive spectroscopic and computational studies have provided a clear understanding of its molecular geometry and electronic properties. The complex exists as a Lewis acid-base adduct, where the electron-deficient boron atom of borane accepts a lone pair of electrons from the sulfur atom of dimethyl sulfide. This coordination results in a tetrahedral geometry around the boron atom.
Table 1: Calculated Structural Parameters of Borane Dimethyl Sulfide Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| B-S | 1.93 |
| B-H | 1.22 |
| S-C | 1.81 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| H-B-H | 113.5 |
| H-B-S | 105.1 |
| C-S-C | 97.4 |
| B-S-C | 108.7 |
Note: These values are derived from computational studies and serve as approximations in the absence of experimental crystallographic data.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of the borane dimethyl sulfide complex. The most informative methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the complex displays a singlet for the methyl protons of the dimethyl sulfide ligand. Due to the formation of the complex, this signal is shifted downfield compared to free dimethyl sulfide.
¹¹B NMR: Boron-11 (B1246496) NMR is a powerful tool for characterizing borane adducts. The coordination of the dimethyl sulfide to the borane results in a significant upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boranes. The signal for the borane dimethyl sulfide complex typically appears as a quartet due to coupling with the three attached protons.
Table 2: NMR Spectroscopic Data for Borane Dimethyl Sulfide Complex
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H | CDCl₃ | ~2.5 | Singlet | - |
| ¹¹B | - | ~ -20 to -22 | Quartet | ~98 |
Infrared (IR) Spectroscopy
The IR spectrum of the borane dimethyl sulfide complex is characterized by strong absorptions corresponding to the B-H stretching vibrations. The formation of the dative bond between boron and sulfur also gives rise to a characteristic S-B stretching frequency.
Table 3: Key Infrared Absorption Frequencies for Borane Dimethyl Sulfide Complex
| Vibrational Mode | Wavenumber (cm⁻¹) |
| B-H Stretch | 2250 - 2400 |
| CH₃ Scissoring | ~1430 |
| B-H Bend | ~1070 |
| S-B Stretch | 600 - 700 |
Key Reaction Mechanisms and Experimental Workflows
The borane dimethyl sulfide complex is a cornerstone reagent in several fundamental organic transformations. Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.
Corey-Itsuno Reduction
The Corey-Itsuno reduction is an enantioselective reduction of ketones to alcohols, employing a chiral oxazaborolidine catalyst in conjunction with a borane source like BMS.
Experimental Protocols
General Handling and Safety Precautions
Borane dimethyl sulfide complex is a moisture-sensitive and flammable liquid with a strong, unpleasant odor. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful reactions. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Hydroboration of an Alkene (e.g., 1-Octene)
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 1-octene (B94956) (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of BMS: The flask is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (0.4 eq) is added dropwise via syringe while maintaining the inert atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Oxidation: The flask is cooled again to 0 °C, and a solution of 3M sodium hydroxide (B78521) (NaOH) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Workup: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Reduction of a Carboxylic Acid (e.g., Benzoic Acid)
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with benzoic acid (1.0 eq) and anhydrous THF.
-
Addition of BMS: Borane dimethyl sulfide complex (1.1 eq) is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (B129727) at 0 °C.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.
-
Purification: The product can be purified by recrystallization or column chromatography.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Under an inert atmosphere, a small aliquot of the borane dimethyl sulfide complex is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired.
-
¹¹B NMR Acquisition: A boron-11 NMR spectrum is acquired. A common external standard is BF₃·OEt₂. The spectrum should be proton-coupled to observe the characteristic quartet.
Protocol 4: FT-IR Spectroscopic Analysis
-
Sample Preparation: For neat liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a glovebox or under a nitrogen blanket to minimize exposure to atmospheric moisture. For solutions, a liquid cell with windows transparent to IR radiation is used.
-
Background Spectrum: A background spectrum of the empty cell or clean salt plates is collected.
-
Sample Spectrum: The sample is introduced, and the spectrum is recorded.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the complex.
Conclusion
The borane dimethyl sulfide complex is a versatile and indispensable reagent in organic synthesis. A thorough understanding of its structural and spectroscopic properties, as well as its reaction mechanisms, is paramount for its effective and safe utilization in research and development. This guide provides a foundational reference for scientists and professionals working with this important chemical entity.
In-Depth Technical Guide to the Physical Properties of (Dimethyl sulfide)trihydroboron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS). This reagent is a staple in modern organic synthesis, valued for its stability and convenient handling as a source of borane for hydroboration and reduction reactions. A thorough understanding of its physical characteristics is paramount for its safe and effective use in research and development.
Core Physical Properties
This compound is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1] It is a complex formed between borane (BH₃) and dimethyl sulfide ((CH₃)₂S), which stabilizes the otherwise reactive borane monomer. This stabilization allows for its commercial availability in higher concentrations compared to other borane adducts like borane-tetrahydrofuran (B86392) (BMS is often available as a 10 M solution).[2]
Quantitative Physical Data
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₉BS | |
| Molecular Weight | 75.97 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/solution | [3][4] |
| Density | 0.801 g/mL at 25 °C | [1][2][5] |
| 1.287 g/mL at 25 °C | [3][4] | |
| Melting Point | -38 °C to -40 °C | [1][3][4] |
| Boiling Point | ~34 °C to ~44 °C | [3][4] |
| Refractive Index | 1.457 at 20 °C | [3][4] |
| Flash Point | -1 °C (30 °F) to 65 °F | [3][4] |
| Solubility | Reacts with water. Miscible with a wide range of aprotic organic solvents, including ethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane, benzene, toluene, xylene, hexane, and ethyl acetate. | [3][4] |
| Enthalpy of Vaporization | 44.9 kJ/mol at 293 K | [6][7] |
Note on Density: The discrepancy in reported density values may be attributed to measurements of the neat complex versus solutions in solvents like THF or excess dimethyl sulfide.
Experimental Protocols for Physical Property Determination
The air and moisture sensitivity of this compound necessitates specialized techniques for the accurate determination of its physical properties.[8] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Melting Point Determination
The melting point of BMS, which is sub-zero, can be determined using a cryo-bath and a low-temperature thermometer.
-
Sample Preparation: A small sample of BMS is sealed under an inert atmosphere in a glass capillary tube.
-
Apparatus Setup: A cooling bath (e.g., dry ice/acetone or a cryostat) is prepared. The sealed capillary containing the sample is attached to a low-temperature thermometer.
-
Measurement: The thermometer and capillary are immersed in the cooling bath. The temperature is slowly lowered until the sample solidifies. The bath is then allowed to warm slowly. The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Boiling Point Determination
Due to its flammability and reactivity, the boiling point of BMS should be determined with care, preferably using a micro-boiling point method under an inert atmosphere.
-
Apparatus Setup: A small test tube containing a few milliliters of BMS and a boiling chip is placed in a heating bath (e.g., an oil bath). An inverted capillary tube (sealed at one end) is placed inside the test tube. A thermometer is positioned with its bulb in the vapor phase above the liquid. The entire setup is maintained under a positive pressure of an inert gas.
-
Heating: The heating bath is gently heated. A stream of bubbles will emerge from the inverted capillary as the trapped air and then the BMS vapor expand.
-
Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the thermometer reading in the vapor phase stabilizes.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Density Determination
The density of BMS can be determined using a pycnometer or a digital density meter, with all measurements performed under an inert atmosphere.
-
Pycnometer Method:
-
An empty pycnometer of a known volume is weighed.
-
The pycnometer is filled with BMS inside a glovebox or via a cannula under an inert atmosphere.
-
The filled pycnometer is weighed again at a controlled temperature (e.g., 25 °C).
-
The density is calculated by dividing the mass of the BMS by the volume of the pycnometer.
-
-
Digital Density Meter:
-
The instrument is calibrated with a standard of known density.
-
The sample is injected into the measurement cell of the density meter, ensuring no air bubbles are introduced. The transfer should be done using a gas-tight syringe.
-
The instrument provides a direct reading of the density at the specified temperature.
-
Solubility Determination
The solubility of BMS in various aprotic solvents can be determined qualitatively and quantitatively.
-
Qualitative Assessment:
-
Under an inert atmosphere, a small, measured volume of BMS is added to a test tube containing a specific aprotic solvent.
-
The mixture is agitated, and the miscibility is observed. The formation of a single, clear phase indicates solubility.
-
-
Quantitative Assessment (for partially soluble systems):
-
A saturated solution of BMS in the solvent of interest is prepared by adding an excess of BMS to the solvent and stirring at a constant temperature until equilibrium is reached.
-
The undissolved portion is allowed to settle.
-
A known volume of the clear, saturated supernatant is carefully removed and its composition is analyzed (e.g., by NMR or titration) to determine the concentration of BMS, which represents its solubility at that temperature.
-
Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an air-sensitive compound like this compound, emphasizing the necessary precautions.
This guide provides essential information on the physical properties of this compound and the methodologies for their determination. Adherence to proper handling procedures for air- and moisture-sensitive compounds is critical for obtaining accurate data and ensuring laboratory safety.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. westlab.com [westlab.com]
- 3. fishersci.com [fishersci.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. orgsyn.org [orgsyn.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Borane Dimethyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for borane (B79455) dimethyl sulfide (B99878) (BMS), a crucial reagent in organic synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis.
Introduction
Borane dimethyl sulfide (BH₃·S(CH₃)₂) is a widely utilized hydroborating and reducing agent in organic chemistry. Its stability, solubility in aprotic solvents, and commercial availability in high concentrations make it a preferred alternative to other borane reagents.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide serves as a centralized resource for the NMR and IR spectroscopic data of BMS.
Spectroscopic Data
The following sections provide the key NMR and IR spectroscopic data for borane dimethyl sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for borane dimethyl sulfide is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for Borane Dimethyl Sulfide
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent |
| ¹H (S-CH ₃) | 2.264 | Singlet | - | CDCl₃ |
| ¹H (B -H) | 1.50 | Quartet | ¹J(¹¹B-¹H) = 104 | CDCl₃ |
Data sourced from ChemicalBook.[3]
Table 2: ¹¹B NMR Spectroscopic Data for Borane Dimethyl Sulfide
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent | Reference |
| ¹¹B | -20.3 | Quartet | ¹J(¹¹B-¹H) = 97.5 | C₆D₆ | Not explicitly found, but consistent with general knowledge of borane adducts. |
Note: The ¹¹B NMR chemical shift of borane adducts is sensitive to the solvent and the nature of the Lewis base. The formation of the adduct leads to an upfield shift compared to free borane.[4]
Table 3: ¹³C NMR Spectroscopic Data for Borane Dimethyl Sulfide
| Nucleus | Chemical Shift (δ) [ppm] | Solvent |
| ¹³C | 25.5 | CDCl₃ |
Note: Specific experimental data for the ¹³C NMR chemical shift of the borane adduct was not found in the immediate search results. The provided value is a typical chemical shift for a methyl group attached to a sulfur atom and may be slightly perturbed upon coordination to borane.
Infrared (IR) Spectroscopy
The characteristic vibrational frequencies of borane dimethyl sulfide are presented in the table below.
Table 4: IR Spectroscopic Data for Borane Dimethyl Sulfide
| Vibrational Mode | Frequency (cm⁻¹) |
| B-H stretch | 2380, 2295, 2265 |
| CH₃ deformation | 1434 |
| B-S stretch | 690 |
Note: The B-H stretching frequencies are characteristic of a BH₃ group in a Lewis acid-base adduct. The C-H stretching and bending vibrations of the dimethyl sulfide moiety are also present but are not listed as they are less diagnostic for the complex itself.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation (Air-Sensitive Protocol):
-
All glassware (NMR tube, vials, syringes) must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Borane dimethyl sulfide is moisture-sensitive and should be handled under an inert atmosphere in a glovebox or using Schlenk line techniques.
-
A solution of borane dimethyl sulfide (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.
-
The solution is transferred to a 5 mm NMR tube via a syringe. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
-
The NMR tube is sealed with a cap and wrapped with parafilm for immediate analysis. For long-term storage or for highly sensitive samples, a J. Young NMR tube is recommended.
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹¹B NMR: Spectra are acquired on a spectrometer equipped with a broadband probe. Chemical shifts are referenced externally to BF₃·OEt₂ (δ = 0 ppm).[5]
-
¹³C NMR: Spectra are recorded on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz ¹H instrument, respectively). Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation:
-
As a liquid, borane dimethyl sulfide can be analyzed neat.
-
A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin film of the sample.
Instrumentation and Data Acquisition:
-
The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).
Workflow for Spectroscopic Analysis
The logical flow of the spectroscopic analysis of borane dimethyl sulfide is depicted in the following diagram.
References
Lewis acid-base adducts of borane
An In-depth Technical Guide to Lewis Acid-Base Adducts of Borane (B79455) for Researchers and Drug Development Professionals
Executive Summary
Borane (BH₃), a powerful and versatile reagent, is inherently unstable as a monomer. Its reactivity and utility in modern chemistry are harnessed through the formation of stable Lewis acid-base adducts. These complexes, formed by the donation of an electron pair from a Lewis base to the empty p-orbital of boron, offer a tunable balance between the high reactivity of borane and the stability required for practical handling and application. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of borane-Lewis base adducts, with a focus on their applications in organic synthesis and drug development. It includes tabulated quantitative data, detailed experimental protocols, and logical diagrams to serve as a technical resource for researchers, scientists, and medicinal chemists.
Introduction to Lewis Acid-Base Adducts of Borane
Borane (BH₃) is a classic example of a Lewis acid, featuring an electron-deficient boron atom with a vacant p-orbital. This makes it highly reactive and prone to dimerization into diborane (B8814927) (B₂H₆), a toxic and pyrophoric gas that is inconvenient to handle.[1] To mitigate these challenges, borane is stabilized by forming dative (or coordinate) bonds with Lewis bases—electron-pair donors such as amines, phosphines, ethers, and sulfides.[2] The resulting Lewis acid-base adducts, L·BH₃, are generally more stable, safer to handle, and commercially available as solutions or pure materials.[1][3]
The formation of the adduct alters the geometry at the boron center from trigonal planar (sp²) to approximately tetrahedral (sp³).[4] The stability and reactivity of these adducts are highly dependent on the nature of the Lewis base.[5][6] This tunability allows for their widespread use as reducing agents, hydroborating agents, and precursors in materials science and drug discovery.[1][4][7]
Formation, Stability, and Bonding
The stability of a borane adduct is governed by the strength of the dative bond between the Lewis base (donor) and the borane (acceptor). Key factors influencing this stability include:
-
Electronic Effects: The Lewis basicity of the donor atom is paramount. Generally, stronger bases form more stable adducts. For amine-boranes, amines with a conjugate acid pKa greater than 5 form stable complexes.[5]
-
Steric Hindrance: Bulky substituents on the Lewis base can weaken the dative bond by preventing optimal orbital overlap, even if the base is electronically strong.[5]
-
Dihydrogen Bonding: In adducts with N-H or P-H bonds, intermolecular dihydrogen bonds (attraction between a protic Hδ⁺ on the base and a hydridic Hδ⁻ on the borane) can significantly increase the adduct's stability and melting point.[5][8]
The dissociation of the dative bond is a critical aspect of the adduct's reactivity. In the ground state, this is a heterolytic cleavage that releases the neutral Lewis acid and base.[9]
Data Presentation: Bond Properties
Table 1: Bond Properties of Selected Borane Adducts
| Adduct | Bond Type | Bond Dissociation Enthalpy (kcal/mol) | Bond Length (Å) | Method |
| H₃N·BH₃ (Ammonia-borane) | B–N | 27.2 | - | Experimental |
| Phosphinine·B(C₆F₅)₃ | B–P | - | 2.0415(12) | X-ray |
| H₃P·BH₃ (Phosphine-borane) | B–P | 25.1 (Calculated) | - | Theoretical |
| (CH₃)₂O·BH₃ (Dimethyl ether-borane) | B–O | 13.9 (Calculated) | - | Theoretical |
| (CH₃)₂S·BH₃ (Dimethyl sulfide-borane) | B–S | 18.9 (Calculated) | - | Theoretical |
Note: Bond dissociation enthalpy data is limited; calculated values are provided for comparison where experimental data is unavailable.
Synthesis of Borane Adducts
Several general strategies are employed for the synthesis of borane adducts, primarily involving Lewis base displacement or salt metathesis.
Key Synthetic Strategies
-
Reaction with Diborane or Borane Sources: The most direct method involves the reaction of a Lewis base with diborane or, more commonly, a pre-formed, weakly-bound borane adduct like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The stronger Lewis base displaces the weaker one (THF or SMe₂).[5][10]
-
Salt Metathesis: This widely used method involves the reaction of an ammonium (B1175870) salt (for amine-boranes) with a borohydride (B1222165) salt, such as sodium borohydride (NaBH₄). This approach avoids the direct handling of diborane.[5][11]
-
In Situ Generation of Borane: Borane can be generated in situ from sources like trimethyl borate (B1201080) using a reducing agent such as lithium hydride, and then trapped by the desired Lewis base.[5]
Experimental Protocols
Below are detailed protocols for the synthesis of amine-borane adducts using two common methods.
Protocol 1: Synthesis of Borane-Ammonia via Salt Metathesis (Adapted from Organic Syntheses Procedure)[11]
-
Apparatus Setup: A 2-L, single-necked, air-dried round-bottom flask is charged with a Teflon-coated magnetic stir bar.
-
Charging Reagents: Powdered sodium borohydride (NaBH₄) (18.9 g, 500 mmol, 1 equiv) and powdered ammonium sulfate (B86663) ((NH₄)₂SO₄) (66.1 g, 500 mmol, 1 equiv) are added to the flask via a powder funnel in the open air.
-
Reaction Initiation: The flask is cooled to 0 °C in an ice-water bath. Anhydrous tetrahydrofuran (B95107) (THF, 500 mL) is added. The flask is sealed with a rubber septum and connected to a nitrogen line.
-
Reaction: The heterogeneous mixture is stirred vigorously at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is stirred for an additional 4-6 hours. Progress can be monitored by ¹¹B NMR for the disappearance of the NaBH₄ signal (δ ≈ -43.6 ppm).
-
Workup: The reaction mixture is filtered through a coarse-fritted funnel to remove solid byproducts. The solids are washed with additional THF (2 x 50 mL).
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield borane-ammonia as a white solid. The product should be stored under an inert atmosphere.
Protocol 2: Synthesis of a Primary Amine-Borane Adduct via Lewis Base Exchange (Adapted from Molecules, 2023, 28(3), 1399)[10]
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The primary amine (e.g., cyclopropylamine, 1 mol equiv) is dissolved in anhydrous diethyl ether.
-
Reaction: The solution is cooled in an ice bath. Borane-dimethyl sulfide complex (BH₃·SMe₂, typically 5.0 M in diethyl ether, 1.1 mol equiv) is added dropwise to the stirred amine solution.
-
Reaction Completion: The mixture is stirred for 24 hours at room temperature, allowing for the complete displacement of dimethyl sulfide.
-
Isolation: The solvent (diethyl ether, b.p. 34.6 °C) and the dimethyl sulfide byproduct (b.p. 37.3 °C) are removed by vacuum distillation at 0 °C over 2 hours. The resulting amine-borane adduct is obtained as a solid or oil.
Visualization of Synthetic Workflow
Spectroscopic Characterization
The formation and purity of borane adducts are routinely confirmed using NMR and IR spectroscopy.
¹¹B NMR Spectroscopy
¹¹B NMR is the most definitive technique for characterizing borane adducts. The chemical shift (δ) is highly sensitive to the coordination environment of the boron atom.[12] Upon formation of a four-coordinate adduct from a three-coordinate borane, the ¹¹B resonance shifts significantly upfield.[13] The signal for BH₃ adducts is typically a 1:3:3:1 quartet due to coupling with the three attached protons (¹JBH).
Table 2: Characteristic ¹¹B NMR Chemical Shifts of Common Borane Adducts
| Adduct Type | Lewis Base Example | Typical ¹¹B Chemical Shift (δ, ppm) | Multiplicity |
| Borohydride Anion | NaBH₄ | -45 to -38 | Quintet |
| Amine-boranes (Primary, Secondary) | RNH₂·BH₃, R₂NH·BH₃ | -26 to -18 | Quartet |
| Amine-boranes (Tertiary) | R₃N·BH₃ | -14 to -5 | Quartet |
| Phosphine-boranes | R₃P·BH₃ | -43 to 0 | Quartet |
| Ether-boranes | THF·BH₃ | -1.5 (broad) | - |
| Sulfide-boranes | Me₂S·BH₃ | -20.1 | Quartet |
Reference standard: BF₃·OEt₂ (δ = 0 ppm). Chemical shifts are approximate and vary with solvent and substituents.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of B-H bonds and observing shifts in the Lewis base's vibrational modes upon coordination. The most characteristic peaks are the B-H stretching frequencies.
Table 3: Characteristic IR Stretching Frequencies (cm⁻¹) for Borane Adducts
| Adduct Type | B–H Stretch (νB-H) | N–H or P-H Stretch (νN/P-H) | Comments |
| Amine-boranes | 2450 - 2250 (strong, multiple) | 3300 - 3100 (sharp) | N-H stretches often shift to lower frequency upon adduct formation. |
| Phosphine-boranes | 2400 - 2350 (strong) | ~2400 (can overlap with νB-H) | P-H stretch is typically sharp and strong. |
| Ether/Sulfide-BH₃ | 2400 - 2300 (strong) | N/A | Used to confirm presence of B-H bonds. |
Reactivity and Applications in Organic Synthesis
Borane-Lewis base adducts are cornerstone reagents in organic synthesis, primarily valued for their reducing properties. The reactivity of the adduct is inversely related to its stability; less stable adducts like BH₃·THF are more reactive reducing agents, while highly stable adducts like triethylamine-borane are less reactive.[1][11]
Key applications include:
-
Reduction of Carbonyls: Aldehydes, ketones, and carboxylic acids are readily reduced to the corresponding alcohols.[1] The reduction of carboxylic acids is particularly noteworthy and is often faster than for other functional groups.[1]
-
Reduction of Amides and Nitriles: These functional groups can be reduced to amines.[5]
-
Hydroboration-Oxidation: A fundamental reaction for the anti-Markovnikov hydration of alkenes and alkynes.
Visualization of a Key Reaction Mechanism
Factors Influencing Adduct Stability and Reactivity
The choice of the Lewis base provides a powerful tool for tuning the properties of the borane adduct for a specific application.
Role in Drug Discovery and Development
While borane adducts themselves are primarily used as reagents in the synthesis of active pharmaceutical ingredients (APIs), the stable, tetrahedral boron core has inspired the development of boron-containing drugs. The borane moiety in phosphine-boranes can act as a stable, hydrophobic isostere for alkane substructures.[7] This strategy has been used to develop novel progesterone (B1679170) receptor antagonists and estrogen receptor modulators, where the P-BH₂-Ph group serves as a tunable structural element.[7] The introduction of an electron-withdrawing group on the B-phenyl moiety can enhance the stability of the P-B adduct, providing a rational design approach for new therapeutic agents.[7] Furthermore, boronic acids, which can be seen as derivatives of borane, are a well-established class of drugs, exemplified by the proteasome inhibitor Bortezomib.
Conclusion
are indispensable tools in modern chemical research and development. By complexing the highly reactive BH₃ monomer with a diverse array of Lewis bases, a family of reagents with tunable stability and reactivity is created. Their utility spans from fundamental organic transformations, such as reductions and hydroborations, to advanced applications in the design of novel therapeutic agents. A thorough understanding of the principles governing their synthesis, stability, and characterization, as outlined in this guide, is essential for any scientist seeking to leverage the unique and powerful chemistry of boron.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoelectron spectroscopic study of the bonding in borane adducts (Journal Article) | OSTI.GOV [osti.gov]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. science-and-fun.de [science-and-fun.de]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Genesis and Evolution of Hydroborating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of hydroborating agents represent a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile methodology for the regio- and stereoselective synthesis of a wide array of organic compounds, most notably alcohols and amines. This transformation, the hydroboration-oxidation reaction, was first reported by Herbert C. Brown in 1957, a discovery that fundamentally changed the landscape of organic synthesis and for which he was awarded the Nobel Prize in Chemistry in 1979.[1] This in-depth technical guide provides a comprehensive historical overview of the evolution of hydroborating agents, from the initial studies on diborane (B8814927) to the development of highly selective and specialized reagents. It includes detailed experimental protocols for the synthesis and application of key agents, quantitative data on their properties, and diagrams illustrating their developmental lineage and reaction mechanisms.
Historical Overview: From a Nuisance to a Nobel Prize-Winning Reagent
The story of hydroborating agents begins with the systematic investigation of boron hydrides, or boranes, by the German chemist Alfred Stock in the early 20th century.[2] These initial studies laid the groundwork for understanding the fundamental chemistry of these electron-deficient molecules. However, it was the work of H.C. Brown and his research group at Purdue University that unlocked their immense synthetic potential.
Initially, Brown's interest in boranes was sparked by their reducing properties. During World War II, he discovered a method for producing sodium borohydride (B1222165) (NaBH4), a valuable reducing agent.[3] His subsequent research on the reactions of diborane (B2H6) with various organic functional groups led to the serendipitous discovery of the hydroboration of alkenes.[3] This reaction, the addition of a B-H bond across a carbon-carbon double bond, was initially observed as an annoying side reaction.[4] However, Brown quickly recognized its significance, leading to an explosion of research into the development and application of what are now known as hydroborating agents.
The initial reagent, diborane, while effective, presented challenges due to its gaseous nature and moderate regioselectivity. This spurred the development of more convenient and selective reagents. The timeline below highlights the key milestones in this journey.
Caption: A timeline illustrating the key milestones in the history of hydroborating agents.
Core Hydroborating Agents: A Comparative Overview
The evolution of hydroborating agents has been driven by the need for improved stability, handling characteristics, and, most importantly, selectivity (regio- and stereoselectivity). The following table summarizes the key properties of the most common hydroborating agents.
| Reagent | Formula | Molar Mass ( g/mol ) | Form | Key Characteristics |
| Diborane/Borane-THF | B₂H₆ / BH₃·THF | 27.67 / 85.94 | Gas / Solution | The original hydroborating agent; moderate regioselectivity.[3] |
| Disiamylborane | (Sia)₂BH | 154.16 | Prepared in situ | Sterically hindered, high regioselectivity for terminal alkenes (~99%).[5][6] |
| 9-Borabicyclo[3.3.1]nonane | (9-BBN)₂ | 244.03 | Crystalline Solid | High regioselectivity, excellent thermal stability, less reactive.[7] |
| Catecholborane | C₆H₄O₂BH | 119.92 | Liquid | Less reactive than borane, used in catalytic hydroborations.[8] |
| Pinacolborane | C₆H₁₃BO₂ | 127.98 | Liquid | Stable, widely used in modern catalytic and cross-coupling reactions.[9] |
Mechanism of Hydroboration-Oxidation
The hydroboration reaction proceeds through a concerted, four-membered transition state, leading to a syn-addition of the B-H bond across the double bond. The subsequent oxidation step with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.
Caption: A simplified diagram of the hydroboration-oxidation reaction mechanism.
Experimental Protocols
Synthesis of Key Hydroborating Agents
1. Preparation of Disiamylborane (bis(3-methyl-2-butyl)borane) [5]
-
Materials: Borane-tetrahydrofuran (B86392) complex (1.2 M solution in THF), 2-methyl-2-butene (B146552), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, place the required volume of the borane-THF solution.
-
Cool the flask to 0 °C in an ice bath.
-
A solution of 2-methyl-2-butene (2.2 molar equivalents per mole of BH₃) in anhydrous THF is added dropwise to the stirred borane solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at 0 °C. The resulting solution of disiamylborane is ready for use. Note: Disiamylborane solutions are typically not isolated and are used in situ. They are stable for a few hours at 0°C.[10]
-
2. Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) Dimer [2][7]
-
Materials: Borane-dimethyl sulfide (B99878) complex, 1,5-cyclooctadiene (B75094), 1,2-dimethoxyethane (B42094) (DME).
-
Procedure:
-
In a flame-dried, nitrogen-purged three-necked flask fitted with a condenser, mechanical stirrer, and an addition funnel, place the borane-dimethyl sulfide complex.
-
Add anhydrous DME to the flask.
-
Slowly add 1,5-cyclooctadiene to the stirred solution. The reaction is exothermic and a white precipitate of 9-BBN dimer will form.
-
After the addition is complete, the mixture is heated to reflux to ensure complete reaction and isomerization.
-
The dimethyl sulfide is removed by distillation.
-
The remaining solution is cooled to 0 °C to crystallize the 9-BBN dimer. The solid is collected by filtration under a nitrogen atmosphere and can be purified by recrystallization from DME.[7]
-
3. Preparation of Catecholborane [8][11]
-
Materials: Catechol, borane-tetrahydrofuran complex (BH₃·THF), or an alkali-metal borohydride and tris(catecholato)bisborane.
-
Traditional Procedure:
-
A solution of catechol in anhydrous THF is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of borane-THF is added dropwise to the catechol solution. This method results in the loss of two hydride equivalents.[4]
-
-
Nöth and Männig Procedure:
4. Preparation of Pinacolborane [9][12]
-
Materials: Borane-dimethyl sulfide complex (BMS), pinacol (B44631), anhydrous dichloromethane (B109758).
-
Procedure:
-
To a solution of pinacol in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Stirring is continued until gas evolution ceases. The resulting solution of pinacolborane can be used directly or purified by distillation.[12]
-
General Procedure for Hydroboration-Oxidation of an Alkene (e.g., 1-Octene to 1-Octanol)[3][13]
-
Materials: 1-Octene, borane-tetrahydrofuran complex (1.0 M solution in THF), 3 M sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, diethyl ether.
-
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed flask, place the 1-octene. Add the borane-THF solution dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 35 °C.
-
After the addition is complete, stir the mixture at room temperature for at least 1 hour.
-
Workup: Add water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation.
-
Logical Evolution of Hydroborating Agents
The development of hydroborating agents can be visualized as a progression from a general, less selective reagent to a series of more specialized and milder reagents, culminating in catalytic systems.
Caption: The logical progression in the development of hydroborating agents.
Conclusion
The history of hydroborating agents is a testament to the power of fundamental research and the ability to turn an unexpected observation into a revolutionary synthetic tool. From the initial challenges of handling diborane to the sophisticated catalytic systems employing pinacolborane, the evolution of these reagents has provided chemists with an ever-expanding toolbox for the precise and efficient construction of complex molecules. The principles of steric and electronic control that guided the development of these agents continue to be a source of inspiration for the design of new and even more selective chemical transformations, with significant implications for fields ranging from materials science to drug discovery.
References
- 1. Economical and convenient procedures for the synthesis of catecholborane - Eureka | Patsnap [eureka.patsnap.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Catecholborane [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catecholborane - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
- 11. EP0212707A2 - Process for the preparation of cathecol borane - Google Patents [patents.google.com]
- 12. thieme-connect.com [thieme-connect.com]
Theoretical Studies of Borane Complexes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the theoretical underpinnings, computational methodologies, and practical applications of borane (B79455) complexes in modern scientific research and pharmaceutical development.
Borane complexes, a versatile class of electron-deficient compounds, have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Their unique electronic structure and reactivity profile make them valuable as reducing agents, hydrogen storage materials, and pharmacophores in drug design. This technical guide provides a comprehensive overview of the theoretical principles governing the behavior of borane complexes, details key experimental and computational protocols for their study, and presents quantitative data to facilitate comparative analysis.
Theoretical Framework of Borane Complexes
The reactivity and stability of borane complexes are intrinsically linked to the nature of the dative bond between the electron-deficient boron atom of borane (BH₃) and an electron-donating Lewis base. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the intricate bonding and reaction mechanisms of these compounds.
Bonding and Electronic Structure
The boron atom in borane possesses an empty p-orbital, rendering it a strong Lewis acid. It readily accepts a pair of electrons from a Lewis base, such as an amine, phosphine, or ether, to form a stable adduct. The resulting coordinate covalent bond, often denoted as a B–N or B–P bond, is central to the complex's properties. The strength of this bond is a key determinant of the complex's stability and reactivity; weaker bonds are associated with a faster release of borane and consequently higher reactivity.[1]
Theoretical analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide insights into the electronic distribution and the nature of interactions within these complexes.[2][3] For instance, in amine-borane adducts, the nitrogen lone pair donates electron density to the boron atom, resulting in a polarized bond. The substituents on the Lewis base significantly influence the electronic properties of the complex. Electron-donating groups on the amine, for example, can increase the electron density at the nitrogen, strengthening the B-N bond and enhancing the complex's stability. Conversely, electron-withdrawing groups can weaken this bond, leading to increased reactivity.
Reactivity and Reaction Mechanisms
Theoretical studies have been crucial in understanding the dual nature of boryl compounds, which can act as both nucleophiles and electrophiles.[4] While the empty p-orbital on the boron atom confers Lewis acidity and electrophilic character, the σ-bond to the boryl moiety can also play a nucleophilic role in chemical reactions.[4] The reactivity of borane complexes in various transformations, such as reduction and hydroboration, is often dictated by the lability of the dative bond. For instance, in reduction reactions, the borane moiety is transferred to the substrate, a process facilitated by the dissociation of the borane-Lewis base adduct.[5]
Computational modeling has also shed light on the photochemistry of borane-nitrogen Lewis adducts, revealing potential photodissociation pathways of the B-N bond upon electronic excitation.[6][7] These theoretical investigations are vital for designing novel photoresponsive materials and catalysts.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to synthesize, characterize, and predict the properties of borane complexes.
Synthesis of Amine-Borane Complexes
A common method for the synthesis of amine-borane complexes involves the reaction of a nitrogen-containing precursor with a borane source, such as borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[8]
General Synthetic Protocol:
-
An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar is charged with the nitrogen-containing precursor (1 equivalent).
-
The flask is connected to a Schlenk line and purged with an inert gas (e.g., nitrogen or argon).
-
Anhydrous THF is added to dissolve the precursor.
-
A solution of BH₃·SMe₂ (2 equivalents) in THF is added to the reaction mixture to achieve a final concentration of approximately 0.5 M.[8]
-
The reaction is stirred for a specified period (e.g., 3 to 16 hours), and its progress is monitored by ¹¹B NMR spectroscopy.[8]
-
Upon completion, the crude reaction mixture is added to a non-polar solvent, such as hexanes, to precipitate the amine-borane product.[8]
-
The supernatant is removed, and the solid product is dried under vacuum.[8]
A visual representation of a typical synthesis and characterization workflow is provided in the diagram below.
Caption: Workflow for the synthesis and characterization of amine-borane complexes.
Characterization Techniques
A suite of analytical methods is used to confirm the identity and purity of the synthesized borane complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly crucial for characterizing borane complexes, with chemical shifts providing information about the boron coordination environment.[9] ¹H and ¹³C NMR are also used to elucidate the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise mass and elemental composition of the complexes.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds.[8]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[8]
Computational Drug Design Protocols
A significant challenge in the computational study of borane-containing compounds is the lack of parameters for boron in many standard molecular modeling software packages.[10][11][12] A common and effective strategy to overcome this limitation is to substitute the boron atom type with a carbon atom type.[11]
General Computational Docking Workflow:
-
Ligand and Protein Preparation: Obtain the 3D structures of the borane-containing ligand and the target protein. Prepare the structures by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Atom Type Substitution: In the ligand structure file (e.g., PDBQT for AutoDock), manually or programmatically change the boron atom type to a carbon atom type (e.g., 'C' or 'C.3').[11]
-
Molecular Docking: Perform molecular docking using software such as AutoDock, Glide, FlexX, or Surflex.[12] These programs predict the preferred binding orientation of the ligand within the protein's active site.
-
Pose Analysis and Scoring: Analyze the resulting docking poses and use scoring functions to estimate the binding affinity. The poses can be compared with crystallographic data if available.[10]
-
Interaction Analysis: Visualize the docked complex to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the protein.
The logical relationship of factors influencing the reactivity of amine-borane complexes is depicted in the following diagram.
Caption: Logical relationship of factors influencing amine-borane complex reactivity.
Quantitative Data on Borane Complexes
The following tables summarize key quantitative data from theoretical and experimental studies of various borane complexes, providing a basis for comparison.
Table 1: Calculated Dative Bond Energies and Formation Enthalpies of Lewis Base-BH₃ Adducts
| Lewis Base (L) | Computational Method | Dative Bond Energy (kcal/mol) | Enthalpy of Formation in THF (kcal/mol) |
| NH₃ | G3(MP2) | 31.0 | - |
| NH₃ | G3(MP2)B3LYP | 31.1 | - |
| NEt₃ | G3(MP2) | 31.8 | - |
| NEt₃ | G3(MP2)B3LYP | 32.1 | - |
| THF | G3(MP2) | 16.7 | - |
| THF | G3(MP2)B3LYP | 16.8 | - |
| NH₃BH₃ formation in THF | Calorimetry | - | -12.3 |
Data sourced from reference[13].
Table 2: Comparison of Reactivity of Amine-Borane (AB) Complexes
| Amine-Borane Complex | Hydrolysis Time (Gasometer Analysis) | Reactivity Ranking |
| Aniline-Borane (AAB) | Rapid | Most Reactive |
| N,N-Dimethylaniline-Borane (DMAB) | Moderate | Moderately Reactive |
| Triethylamine-Borane (TAB) | Slow | Least Reactive (Most Stable) |
Data interpretation based on references[1][5][9].
Table 3: Selected Bond Lengths in Boron-Nitrogen Lewis Adducts
| Molecule | B-N Bond Length (Å) |
| H₃N–BH₃ | 1.66 |
| Pyridine–BH₃ | 1.64 |
| Pyridine–B(OH)₃ | 1.73 |
Data sourced from reference[6].
Applications in Drug Development
Boron-containing compounds, particularly carboranes and other boron clusters, are playing an increasingly important role in the design and development of therapeutics.[10][14][15] Their unique three-dimensional structures and physicochemical properties make them attractive pharmacophores.[15]
-
Boron Neutron Capture Therapy (BNCT): Boron clusters are being developed as agents for BNCT, a targeted cancer therapy.[14]
-
Enzyme Inhibition: Borane-containing molecules have been designed as inhibitors for various enzymes, including HIV-1 protease.[10]
-
Drug Delivery: The abiotic nature of boron clusters makes them resilient to catabolism, a desirable property for drug delivery vehicles.[14]
The computational strategies discussed in this guide are crucial for the in-silico screening and design of novel boron-based therapeutic agents.[10][12]
Conclusion
Theoretical studies, in synergy with experimental investigations, have provided a deep understanding of the structure, bonding, and reactivity of borane complexes. This knowledge is paramount for their application in diverse fields, from synthetic chemistry to drug discovery. The computational protocols outlined, including workarounds for software limitations, empower researchers to effectively model and predict the behavior of these fascinating molecules. As computational power and theoretical models continue to advance, the rational design of novel borane complexes with tailored properties for specific applications is set to accelerate, further cementing their importance in science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Cooperative B–H bond activation: dual site borane activation by redox active κ2-N,S-chelated complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boryls, their compounds and reactivity: a structure and bonding perspective - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06864A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. Carborane Clusters in Computational Drug Design: A Comparative Docking Evaluation Using Autodock, Flexx, Glide and Surflex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Dimethyl sulfide)trihydroboron (CAS: 13292-87-0)
For Researchers, Scientists, and Drug Development Professionals
(Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS), is a versatile and widely utilized reagent in modern organic synthesis. Its stability, solubility, and high reactivity make it an indispensable tool for a variety of chemical transformations, particularly in the fields of pharmaceutical and fine chemical development. This guide provides a comprehensive overview of its properties, key applications, and detailed experimental protocols.
Core Chemical and Physical Properties
Borane dimethyl sulfide is a colorless to pale yellow liquid and is a coordination complex of borane and dimethyl sulfide.[1][2][3] This complexation stabilizes the otherwise pyrophoric and gaseous diborane, allowing for its safe and convenient handling in a liquid form.[4][5] BMS is commercially available in high concentrations and offers greater stability compared to its borane-tetrahydrofuran (B86392) (BH3•THF) counterpart.[2][6] It is soluble in a wide range of aprotic solvents, including tetrahydrofuran (B95107) (THF), toluene, dichloromethane, and diethyl ether.[7][8][9]
| Property | Value |
| CAS Number | 13292-87-0 |
| Molecular Formula | C₂H₉BS |
| Molecular Weight | 75.96 g/mol [2][6] |
| Appearance | Colorless to pale yellow liquid[3][6][7] |
| Density | 0.801 g/mL at 25 °C[6][7][10] |
| Melting Point | -38 °C[6] |
| Boiling Point | Decomposes |
| Flash Point | 18 °C[7] |
| Solubility | Miscible with ethyl ether, THF, dichloromethane, benzene, xylene, hexane, diglyme, dimethyl ether, ethyl acetate (B1210297), and toluene.[8][9] |
| Stability | Moisture and air-sensitive; stable under an inert atmosphere at 0 to +5 °C.[7] |
Key Synthetic Applications
BMS is a premier reagent for two major classes of reactions: hydroboration and reduction.
Hydroboration of Alkenes and Alkynes
Hydroboration is a powerful reaction that enables the anti-Markovnikov addition of a hydrogen-boron bond across a double or triple bond.[2] The resulting organoborane intermediates are highly versatile and can be oxidized to alcohols, aminated to form amines, or halogenated.[2] The reaction proceeds with syn-stereochemistry, where the hydrogen and boron atoms add to the same face of the pi system.[4][11][12]
Reduction of Carbonyl Compounds and Other Functional Groups
BMS is an effective reducing agent for a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles.[3][13] A significant advantage of BMS is its chemoselectivity, notably its ability to reduce carboxylic acids in the presence of less reactive carbonyl groups like esters.[13]
Experimental Protocols
Hydroboration-Oxidation of an Alkene to an Alcohol
This protocol describes the conversion of an alkene to the corresponding anti-Markovnikov alcohol.
Methodology:
-
An oven-dried flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alkene (1.0 eq) and anhydrous THF (0.5 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Borane dimethyl sulfide complex (typically a 2 M solution in THF, 0.33-0.5 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.[14]
-
The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete hydroboration.
-
The reaction is cooled back to 0 °C, and the excess borane is quenched by the slow, dropwise addition of water or methanol (B129727) until gas evolution ceases.
-
A solution of sodium hydroxide (B78521) (e.g., 3 M aqueous solution, 3 eq) is added, followed by the slow, careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq), keeping the temperature below 40 °C.[14]
-
The resulting mixture is stirred at room temperature for several hours or until the oxidation is complete (monitored by TLC or GC).
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol can then be purified by column chromatography or distillation.
Caption: General workflow for the hydroboration-oxidation of an alkene.
Reduction of a Carboxylic Acid to a Primary Alcohol
This protocol outlines the selective reduction of a carboxylic acid to its corresponding primary alcohol.
Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in dry THF (0.2-0.5 M) under an inert atmosphere, borane dimethyl sulfide complex (2.0 M in THF, 1.0-1.2 eq) is added dropwise at 0 °C.[15]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, or until the reaction is complete as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[15]
-
The reaction is then cooled to 0 °C and quenched by the slow, dropwise addition of methanol or water. Vigorous hydrogen evolution will be observed.
-
The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent such as ethyl acetate, and the solution is washed sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude primary alcohol, which can be further purified.
Caption: Workflow for the reduction of a carboxylic acid to a primary alcohol.
Asymmetric Reduction of a Prochiral Ketone (Corey-Itsuno Reduction)
This protocol details the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) catalyst.[16][17]
Methodology:
-
A solution of the chiral CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.[18]
-
Borane dimethyl sulfide complex (2.0 M in THF, 0.6-1.0 eq) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[17]
-
The solution is cooled to the desired temperature (e.g., -20 °C to room temperature, depending on the substrate).
-
A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise over a period of 30-60 minutes.
-
The reaction is stirred at this temperature until completion (typically 1-24 hours), as monitored by TLC or HPLC.
-
The reaction is quenched by the slow addition of methanol at the reaction temperature.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with 1 M HCl and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting chiral alcohol is then purified, and its enantiomeric excess is determined by chiral HPLC or GC.
Caption: Signaling pathway for the Corey-Itsuno asymmetric reduction.
Safety and Handling
Borane dimethyl sulfide is a flammable liquid and reacts violently with water, releasing flammable gases.[15][19] It is also moisture-sensitive and has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[17] Appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, must be worn. Store the reagent in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and strong acids.[19]
References
- 1. chembk.com [chembk.com]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 7. Borane-dimethyl sulfide | JSC Aviabor [jsc-aviabor.com]
- 8. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]
- 9. Borane-dimethyl sulfide complex, 94% | Fisher Scientific [fishersci.ca]
- 10. ボランジメチルスルフィド錯体 | Sigma-Aldrich [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. york.ac.uk [york.ac.uk]
- 19. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
understanding the reactivity of BH3·SMe2
An In-Depth Technical Guide to the Reactivity of Borane (B79455) Dimethyl Sulfide (B99878) (BH₃·SMe₂) For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Properties
Borane dimethyl sulfide (BH₃·SMe₂ or BMS) is a widely utilized reagent in organic synthesis, primarily for hydroboration and the selective reduction of various functional groups.[1] It is a coordination complex of borane (BH₃), a strong Lewis acid, with dimethyl sulfide (SMe₂), a Lewis base.[1][2] This complexation stabilizes the highly reactive borane monomer, offering significant advantages over gaseous diborane (B8814927) (B₂H₆) or the less stable borane-tetrahydrofuran (B86392) complex (BH₃·THF).[1][3]
The dimethyl sulfide ligand moderates the reactivity of borane, enhancing the reagent's practicality and safety.[1][4] Key advantages of BH₃·SMe₂ include its higher stability, increased solubility in most aprotic solvents, and commercial availability in high concentrations (e.g., 10 M).[1] Unlike BH₃·THF, it does not require stabilizers like sodium borohydride, which can lead to undesired side reactions.[1][4]
Physical and Chemical Properties:
-
Chemical Formula: BH₃·S(CH₃)₂[1]
-
Molar Mass: 75.96 g/mol [1]
-
Stability: More stable than BH₃·THF, especially in the presence of moisture and oxygen.[1]
Key Reactivity Profiles and Mechanisms
The reactivity of BH₃·SMe₂ is rooted in the electrophilic nature of the borane moiety.[2][3] The boron atom is electron-deficient and readily attacks electron-rich centers, such as double bonds and carbonyl oxygens, initiating hydroboration or reduction.[2]
Hydroboration of Alkenes and Alkynes
BH₃·SMe₂ is a premier reagent for the hydroboration of carbon-carbon double and triple bonds.[4] In solution, the dimethyl sulfide ligand dissociates, freeing the borane to react with the unsaturated substrate.[4] The overall process, typically followed by an oxidative workup, is a cornerstone of modern synthesis for producing alcohols with specific regiochemistry and stereochemistry.
Mechanism and Selectivity:
-
Mechanism: The hydroboration step proceeds through a concerted, four-centered transition state where the B-H bond adds across the π-system.[7][8][9] This single-step mechanism means no carbocation intermediates are formed, thus preventing molecular rearrangements.[7]
-
Regioselectivity (Anti-Markovnikov): Boron, the more electropositive atom, adds to the less sterically hindered carbon of the double bond, while the hydride (H⁻) adds to the more substituted carbon.[7][10] Subsequent oxidation replaces the boron with a hydroxyl group, resulting in an "anti-Markovnikov" alcohol.[7]
-
Stereoselectivity (Syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition.[9][10] This stereospecificity is crucial for controlling the stereochemistry of the final product.
Reduction of Functional Groups
BH₃·SMe₂ is a versatile reducing agent for a wide array of functional groups. Its selectivity makes it particularly valuable in complex molecule synthesis where certain groups must remain untouched.
Mechanism of Carbonyl Reduction: The reduction is initiated by the coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and susceptible to hydride attack from the borane.
Data Presentation: Reactivity and Comparison
Table 1: Chemoselectivity and Reactivity of BH₃·SMe₂
This table summarizes the typical reactivity of BH₃·SMe₂ with common organic functional groups under standard conditions.
| Functional Group | Product | Relative Reactivity/Notes |
| Carboxylic Acid | Primary Alcohol | Fast. Often faster than reduction of esters or amides.[2][3] |
| Amide (Primary, Secondary, Tertiary) | Amine | Generally fast and efficient.[2] |
| Aldehyde / Ketone | Primary / Secondary Alcohol | Rapid reduction.[1][4] |
| Ester | Primary Alcohol | Reducible, but often requires more stringent conditions (e.g., heating) than acids or amides.[1][11] |
| Nitrile | Primary Amine | Effective, typically requires heating.[1][4][12] |
| Imine / Oxime | Amine | Readily reduced.[3][13] |
| Alkene / Alkyne | Organoborane | Undergoes hydroboration. |
| Lactone | Diol | Reduced effectively.[1][4] |
| Epoxide | Alcohol | Reduced to the corresponding alcohol.[1][4] |
| Acid Chloride | No Reaction | Generally not reduced by BH₃·SMe₂.[1] |
| Nitro Group | No Reaction | Generally not reduced.[4] |
| Organic Azide (B81097) | Very Slow Reaction | BH₃·SMe₂ is noted to be extremely slow for azide reduction compared to other borane reagents like BH₃·THF or BHCl₂·SMe₂. |
| Halides (Alkyl/Aryl) | No Reaction | Typically unreactive. |
Table 2: Comparison of Common Borane Reagents
| Feature | BH₃·SMe₂ (BMS) | BH₃·THF | Diborane (B₂H₆) |
| Physical State | Liquid (neat or in solution)[1] | Solution (typically 1 M in THF)[3] | Pyrophoric Gas[2][3] |
| Stability | High; stable to moisture/air for short periods.[1] | Lower; degrades over time, especially with moisture.[12] | Highly unstable and reactive.[3] |
| Concentration | High (up to 10 M or neat)[1][12] | Low (typically ~1 M)[3] | N/A (Gas) |
| Handling | Relatively easy; strong odor is a drawback.[5][12][14] | Requires careful handling due to THF peroxide risk.[3] | Extremely difficult and hazardous.[3] |
| Reactivity | Slightly lower than BH₃·THF due to stronger Lewis base complex.[3] | More reactive than BH₃·SMe₂.[3] | Highest reactivity. |
| Common Use | Reductions and hydroborations, especially on a large scale.[2] | Lab-scale reductions and hydroborations. | Specialized applications. |
Experimental Protocols
Safety Precaution: All manipulations involving BH₃·SMe₂ must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). The reagent is flammable and reacts violently with water.[1][15] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[16]
Protocol 4.1: General Procedure for Reduction of a Carboxylic Acid
This protocol is a generalized procedure based on common laboratory practices.[2][5]
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The glassware must be thoroughly dried to prevent quenching of the reagent.
-
Reagents: Dissolve the carboxylic acid (1.0 eq.) in a suitable dry, aprotic solvent (e.g., tetrahydrofuran, THF, ~10 volumes) in the reaction flask.
-
Addition: Cool the solution to 0 °C using an ice bath. Add BH₃·SMe₂ (typically 1.0-2.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol (B129727) or ethanol (B145695) dropwise to quench the excess borane. Note: This step is exothermic and produces hydrogen gas.[2]
-
Workup: After stirring for 1-2 hours post-quench, pour the mixture into water (~10 volumes) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2]
Protocol 4.2: General Procedure for Hydroboration-Oxidation of an Alkene
This two-step protocol is a standard method for converting an alkene to an anti-Markovnikov alcohol.
-
Hydroboration Step:
-
Setup: Use the same inert atmosphere setup as described in Protocol 4.1.
-
Reagents: Place the alkene (1.0 eq.) in the flask with dry THF.
-
Addition: At 0 °C, add BH₃·SMe₂ (approx. 0.33-0.5 eq., as one mole of BH₃ can react with three moles of alkene) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the hydroboration is complete (monitored by TLC or GC).
-
-
Oxidation Step:
-
Reagents: Cool the reaction mixture (containing the trialkylborane intermediate) to 0 °C.
-
Addition: Slowly and sequentially add an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M NaOH), followed by the dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂). The temperature should be carefully monitored and maintained below 40 °C.
-
Reaction: Stir the biphasic mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the oxidation is complete.
-
Workup and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine, wash, dry, and concentrate the organic layers. Purify the resulting alcohol as needed.
-
Role in Drug Development
The chemoselectivity of BH₃·SMe₂ makes it an invaluable tool in pharmaceutical and drug development, where complex molecules with multiple functional groups are common. The ability to reduce a carboxylic acid or amide in the presence of an ester, nitro group, or halide is critical for efficient and high-yielding synthetic routes.[2][4] While borane itself is not typically incorporated into the final drug molecule, the transformations it enables are fundamental.
Boron-containing compounds, particularly boronic acids, are a growing class of pharmaceuticals due to boron's unique ability to form stable, reversible covalent bonds with biological targets.[17][18] The synthesis of these advanced intermediates often relies on precise and selective reagents like BH₃·SMe₂.
Safety and Handling
BH₃·SMe₂ is a hazardous chemical that requires strict safety protocols.
-
Flammability: The complex and its vapors are highly flammable. It must be kept away from heat, sparks, and open flames.[1][19][20]
-
Reactivity with Water: It reacts violently with water and other protic solvents (like alcohols) to release flammable hydrogen gas.[1][15] All reactions must be conducted under anhydrous conditions.
-
Handling: Always handle under an inert atmosphere (nitrogen or argon).[15][19] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[15][19]
-
Storage: Store in a tightly sealed container under nitrogen in a cool, dry, well-ventilated area, typically in a refrigerator designated for flammable reagents.[15][20]
-
Toxicity and Odor: The reagent has a strong, unpleasant smell due to the dimethyl sulfide.[14] Inhalation of vapors should be avoided.[20]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[16] Work should always be performed in a chemical fume hood.[15]
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. blog.strem.com [blog.strem.com]
- 4. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. Borane dimethyl sulfide complex 13292-87-0 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. Imine Reduction with Me2S-BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Borane Reagents [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes: Asymmetric Reduction of Ketones with Borane Dimethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is critical. Among the various methods available, the use of borane (B79455) dimethyl sulfide (B99878) (BMS) in conjunction with a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.[1][2] This method provides predictable stereochemical outcomes, allowing for the targeted synthesis of specific enantiomers.[3]
Borane dimethyl sulfide (BH₃·SMe₂) is a stable and commercially available source of borane.[3] The key to the enantioselectivity of this reduction lies in the use of a chiral oxazaborolidine catalyst, which creates a chiral environment around the ketone substrate. This forces the hydride delivery from the borane to occur preferentially on one of the two enantiotopic faces of the carbonyl group.
Data Presentation
The CBS reduction is applicable to a wide range of ketone substrates, including aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones, consistently providing high yields and excellent enantiomeric excess (ee).
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone (B1666503) | (S)-Me-CBS (10) | >95 | 97 | (R) |
| 4'-Fluoroacetophenone (B120862) | (R)-Me-CBS (10) | >90 | >95 | (S) |
| 2-Chloroacetophenone | (S)-Me-CBS (10) | 95 | 98 | (R) |
| 1-Tetralone | (S)-Me-CBS (10) | 92 | 95 | (R) |
| 2-Acetylnaphthalene | (S)-Me-CBS (10) | 96 | 96 | (R) |
Table 2: Asymmetric Reduction of Dialkyl and α,β-Unsaturated Ketones
| Ketone Substrate | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 2-Octanone | (S)-Me-CBS (10) | 85 | 91 | (R) |
| 3-Nonanone | (S)-Me-CBS (10) | 88 | 89 | (R) |
| Benzalacetone | (S)-Me-CBS (10) | 90 | 92 | (R) |
| 1-Octyn-3-one | (R)-Alpine-Borane | 86 | >95 | (R) |
| Cyclohexyl methyl ketone | (S)-Me-CBS (10) | 93 | 94 | (R) |
Experimental Protocols
The following protocols provide detailed methodologies for the asymmetric reduction of representative ketone substrates. It is crucial to conduct these reactions under anhydrous conditions, as the presence of water can significantly diminish enantioselectivity.
Protocol 1: Asymmetric Reduction of Acetophenone
This protocol describes the synthesis of (R)-1-phenylethanol.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).
-
Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (0.65 mL, ~6.5 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
In a separate flame-dried flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -20 °C.
-
Slowly add the solution of acetophenone to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl (20 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure (R)-1-phenylethanol.
Protocol 2: Asymmetric Reduction of 4'-Fluoroacetophenone
This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol.[4]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
4'-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol) and dilute with 10 mL of anhydrous THF. Cool the flask to 0 °C.[4]
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C and stir for 15 minutes.[4]
-
In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.[4]
-
Cool the reaction flask to -30 °C and add the ketone solution dropwise over 30 minutes, keeping the temperature below -25 °C.[4]
-
Stir the reaction at -30 °C for 1-2 hours, monitoring by TLC.[4]
-
Quench the reaction at -30 °C by the slow addition of 5 mL of methanol.[4]
-
Warm the mixture to room temperature and stir for 30 minutes.[4]
-
Add 2 M HCl (20 mL) and stir for another 30 minutes.[4]
-
Extract the product with dichloromethane (B109758) (3 x 30 mL).[4]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[4]
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric reduction of ketones.
Mechanism of CBS Reduction
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
Application Notes and Protocols for the Corey-Itsuno Reduction using (Dimethyl sulfide)trihydroboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][4] The reaction typically employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, such as borane dimethyl sulfide (B99878) complex (BMS or BH₃·SMe₂).[4][5] This document provides a detailed protocol for performing the Corey-Itsuno reduction using BMS, along with relevant data and visualizations to aid researchers in its successful application.
Principle and Mechanism
The Corey-Itsuno reduction operates through a catalytic cycle involving a chiral oxazaborolidine, which forms a complex with the borane reducing agent. The mechanism can be summarized in the following key steps:
-
Catalyst-Borane Complex Formation: The borane dimethyl sulfide complex coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[1][6][7] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[6][7]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic boron atom of the catalyst. The steric bulk of the catalyst directs the ketone to bind in a specific orientation, exposing one of its enantiotopic faces to the activated hydride.
-
Enantioselective Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state.[6][7] This directed transfer results in the formation of one enantiomer of the alcohol preferentially.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the chiral oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.[6]
The chirality of the alcohol product is determined by the chirality of the oxazaborolidine catalyst used. For instance, an (S)-catalyst will typically yield the (R)-alcohol, and vice versa, depending on the relative steric bulk of the ketone substituents.
Data Presentation
The following table summarizes the enantioselective reduction of various ketones using the Corey-Itsuno reduction protocol with a chiral oxazaborolidine catalyst and a borane source.
| Ketone Substrate | Chiral Catalyst | Borane Source | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| Acetophenone (B1666503) | (S)-Methyl-CBS | BH₃·THF | 23 | 98 | 97 | (R) |
| α-Tetralone | (S)-Methyl-CBS | BH₃·THF | 23 | 95 | 94 | (R) |
| 1-Indanone | (S)-Methyl-CBS | BH₃·THF | 23 | 99 | 98 | (R) |
| 4-Chromanol | (S)-Methyl-CBS | BH₃·THF | 23 | 92 | 99 | (R) |
| 2-Ethylcyclohexanone | (S)-Methyl-CBS | BH₃·THF | 23 | 95 | 97 | (1R, 2R) |
| Benzyl methyl ketone | (S)-Methyl-CBS | BH₃·THF | 23 | 96 | 93 | (R) |
| Cyclopentyl methyl ketone | (S)-Methyl-CBS | BH₃·THF | 23 | 94 | 91 | (R) |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH₃·SMe₂ | - | 89 | 91 | (S)[1] |
Note: Data is compiled from various sources and may involve slight variations in reaction conditions. CBS = Corey-Bakshi-Shibata catalyst.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioselective reduction of a model substrate, acetophenone, using the (S)-methyl-CBS catalyst and borane dimethyl sulfide (BMS).
Materials:
-
(S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][5][8]oxazaborole ((S)-Methyl-CBS), 1 M solution in toluene
-
Borane dimethyl sulfide complex (BMS), 10 M
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath and/or cryocooler
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the (S)-Methyl-CBS solution (e.g., 0.1 mmol, 0.1 mL of a 1 M solution) to a dry, stirred round-bottom flask containing anhydrous THF (5 mL) at room temperature.
-
-
Addition of Borane:
-
Slowly add borane dimethyl sulfide (BMS) (e.g., 0.6 mmol, 0.06 mL of a 10 M solution) to the catalyst solution. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the catalyst-borane complex.
-
-
Substrate Addition:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
In a separate vial, prepare a solution of acetophenone (e.g., 1 mmol, 120 mg) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the reaction mixture via syringe over 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
-
Quenching the Reaction:
-
Once the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of methanol (2 mL) at the reaction temperature. This will decompose the excess borane.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Safety Precautions: Borane dimethyl sulfide is a corrosive, flammable liquid with a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial for the success of this reaction, as water can negatively impact enantioselectivity.[1][9]
Mandatory Visualizations
Caption: The catalytic cycle of the Corey-Itsuno reduction.
Caption: A step-by-step experimental workflow.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Enantioselective Synthesis of Chiral Alcohols Using Borane Dimethyl Sulfide (BMS) in Corey-Bakshi-Shibata (CBS) Reductions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Chiral alcohols are crucial building blocks for numerous biologically active molecules. The Corey-Bakshi-Shibata (CBS) reduction offers a powerful and reliable method for achieving high levels of enantioselectivity in this transformation.[1] This method typically employs a chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, in conjunction with a borane (B79455) source, most commonly borane dimethyl sulfide (B99878) (BMS).[1][2] The CBS reduction is renowned for its predictability, broad substrate scope, and typically high yields and enantiomeric excesses.[3]
These application notes provide detailed protocols for the synthesis of the CBS catalyst and its application in the enantioselective reduction of a variety of prochiral ketones.
Reaction Mechanism: The Corey-Bakshi-Shibata Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle. The key steps involve the formation of a catalyst-borane complex, coordination of the ketone to this complex, and a subsequent intramolecular hydride transfer.
-
Catalyst-Borane Complex Formation: Borane dimethyl sulfide (BMS) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane for hydride delivery.[1][2]
-
Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the chiral framework of the catalyst.[2]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer occurs on the less sterically hindered face of the ketone, leading to the formation of the chiral alkoxyborane intermediate with high enantioselectivity.[2]
-
Catalyst Regeneration and Product Formation: The alkoxyborane product dissociates, regenerating the active catalyst for the next cycle. An acidic workup then liberates the desired chiral alcohol.[2]
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol describes the preparation of the stable, B-methylated oxazaborolidine catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Nitrogen or Argon gas supply
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and methylboronic acid in a 1:1 molar ratio.
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.
-
The catalyst should be stored under an inert atmosphere.
Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone
This protocol provides a general method for the CBS reduction of a prochiral ketone using BMS.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (or the corresponding (R)-enantiomer for the opposite product enantiomer)
-
Borane dimethyl sulfide complex (BMS, typically 2.0 M in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Dichloromethane (B109758) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Syringes and needles
-
Stirring apparatus
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add borane dimethyl sulfide (BMS) (0.6-1.5 equivalents) dropwise to the stirred catalyst solution.
-
Stir the mixture for 10-15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, substrate-dependent).
-
Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Data Presentation: Substrate Scope and Performance
The CBS reduction is applicable to a wide range of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated systems. The following tables summarize the performance of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the enantioselective reduction of various ketones.
Table 1: Enantioselective Reduction of Aromatic Ketones
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| Acetophenone | (R)-1-Phenylethanol | 10 | 25 | >95 | 97 |
| 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | 10 | 25 | >95 | 96 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 10 | 25 | 92 | 98 |
| 4'-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | 10 | 25 | 95 | 98 |
| 4'-Methylacetophenone | (R)-1-(p-tolyl)ethanol | 10 | 25 | 93 | 96 |
| 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 10 | 25 | 90 | 95 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | 25 | 92 | 92 |
| 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 10 | 25 | 91 | 95 |
Table 2: Enantioselective Reduction of Aliphatic and α,β-Unsaturated Ketones
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| 2-Octanone | (R)-2-Octanol | 10 | 25 | 85 | 89 |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | 10 | 25 | 80 | 81 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 10 | 25 | 88 | 89 |
| 1-Acetylcyclohexene | (R)-1-(Cyclohex-1-en-1-yl)ethanol | 10 | -40 | 85 | 85 |
| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | 10 | -78 | 90 | 92 |
| 3-Nonyn-2-one | (R)-3-Nonyn-2-ol | 10 | -78 | 88 | 96 |
Conclusion
The Corey-Bakshi-Shibata reduction using borane dimethyl sulfide and a chiral oxazaborolidine catalyst is a highly efficient and versatile method for the enantioselective synthesis of chiral alcohols. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful application of this important synthetic transformation. The predictability of the stereochemical outcome, coupled with the broad substrate scope, makes the CBS reduction an invaluable tool in the synthesis of complex chiral molecules for the pharmaceutical and related industries.
References
Application Notes and Protocols for Hydroboration of Alkenes and Alkynes with Borane Dimethyl Sulfide (BH3·SMe2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a powerful and versatile chemical reaction that facilitates the anti-Markovnikov addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. Subsequent oxidation of the resulting organoborane intermediate provides access to alcohols and carbonyl compounds with high regioselectivity and stereoselectivity. Borane dimethyl sulfide (B99878) (BH3·SMe2) has emerged as a preferred reagent for this transformation in both academic and industrial settings, including pharmaceutical development.[1][2]
Compared to its counterpart, borane-tetrahydrofuran (B86392) (BH3·THF), BH3·SMe2 offers several distinct advantages. It is a more stable complex, available in higher concentrations (up to 10 M), and does not require stabilizers like sodium borohydride, which can sometimes lead to undesired side reactions.[2] These properties make BH3·SMe2 particularly suitable for large-scale synthesis and applications where reagent purity and stability are paramount.[1] However, a notable drawback is its unpleasant odor.[3]
This document provides detailed application notes, experimental protocols, and quantitative data for the hydroboration of alkenes and alkynes using BH3·SMe2.
Reaction Mechanism and Selectivity
The hydroboration of alkenes and alkynes with BH3·SMe2 proceeds through a concerted, four-membered transition state. The boron atom, being the electrophilic center, adds to the less sterically hindered carbon of the double or triple bond, while the hydride adds to the more substituted carbon. This results in the characteristic anti-Markovnikov regioselectivity .[4][5] The addition occurs in a syn-fashion , meaning that the boron and hydrogen atoms add to the same face of the pi system.[6] Subsequent oxidation of the carbon-boron bond, typically with hydrogen peroxide and a base, proceeds with retention of stereochemistry, yielding the corresponding alcohol or enol.[5][7]
In the case of terminal alkynes, the initially formed enol rapidly tautomerizes to the more stable aldehyde. For internal alkynes, ketones are produced.
Quantitative Data Summary
The following tables summarize the yields and selectivity observed in the hydroboration-oxidation of various alkenes and alkynes with BH3·SMe2.
Table 1: Hydroboration-Oxidation of Alkenes with BH3·SMe2
| Alkene Substrate | Product | Yield (%) | Regioselectivity (Anti-Markovnikov:Markovnikov) | Diastereoselectivity (syn:anti) | Reference |
| 1-Octene | 1-Octanol | >95 | >99:1 | >99:1 | [4] |
| Styrene | 2-Phenylethanol | High | >98:2 | >99:1 | [8] |
| β-Methylstyrene | 2-Phenyl-1-propanol | 92 | 15:1 | >99:1 | [9] |
| Cyclohexene | Cyclohexanol | High | N/A | >99:1 | [10] |
Table 2: Hydroboration-Oxidation of Alkynes with BH3·SMe2
| Alkyne Substrate | Product | Yield (%) | Regioselectivity (Terminal Carbonyl:Internal Carbonyl) | Reference |
| 1-Phenyl-1-propyne | 1-Phenyl-1-propanone | 46 | 30:1 | [9] |
| Terminal Alkynes (general) | Aldehydes | High | High | |
| Internal Alkynes (unsymmetrical) | Mixture of Ketones | Variable | Dependent on sterics |
Experimental Protocols
Protocol 1: General Procedure for the Hydroboration-Oxidation of an Alkene (e.g., Cyclohexene)
This protocol is adapted from a representative procedure for the hydroboration of cyclohexene.[10]
Materials:
-
Alkene (e.g., Cyclohexene)
-
Borane dimethyl sulfide complex (BH3·SMe2, e.g., 2.0 M in THF or neat)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen inlet, syringe, dropping funnel, reflux condenser
Procedure:
Step 1: Hydroboration
-
Under a nitrogen atmosphere, add the alkene (1.0 eq) to a dry round-bottom flask containing anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BH3·SMe2 (0.33-0.40 eq) dropwise via syringe while maintaining the temperature at 0 °C. The stoichiometry may need to be adjusted based on the specific alkene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the NaOH solution to the flask.
-
Add the H2O2 solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle heating (e.g., to 50 °C) may be required to ensure complete oxidation.
Step 3: Work-up and Purification
-
Add diethyl ether to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
References
- 1. blog.strem.com [blog.strem.com]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Borane Reagents [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 9. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Selective Reduction of Carboxylic Acids to Alcohols Using Borane Dimethyl Sulfide (BMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and fine chemical production.[1] While powerful reducing agents like lithium aluminum hydride (LAH) can achieve this conversion, they often lack chemoselectivity, reacting with a wide range of functional groups.[2][3] Borane (B79455) dimethyl sulfide (B99878) (BMS, BH₃·SMe₂) emerges as a superior reagent for this purpose, offering high selectivity, stability, and ease of handling compared to other borane sources like diborane (B8814927) gas or borane-THF complex (BTHF).[3][4] BMS is a stable, colorless liquid that selectively reduces carboxylic acids in the presence of other functional groups such as esters, ketones, and nitriles, making it an invaluable tool in complex molecule synthesis.[5][6]
Mechanism of Action
The reduction of a carboxylic acid with BMS proceeds through a multi-step mechanism. Initially, the borane reacts with the acidic proton of the carboxylic acid to release hydrogen gas and form an acyloxyborane intermediate. This intermediate is more electrophilic than the starting carboxylic acid. Subsequently, two more equivalents of borane coordinate and reduce the carbonyl group, ultimately leading to a borate (B1201080) ester. The final alcohol product is liberated upon a careful work-up procedure, typically involving the addition of an alcohol like methanol (B129727) to quench excess reagent and break down the boron complexes.[5][7]
Caption: Reaction pathway for BMS reduction of a carboxylic acid.
Selectivity Profile
A key advantage of BMS is its remarkable chemoselectivity. It preferentially reduces carboxylic acids over many other functional groups, which allows for targeted transformations without the need for extensive protecting group strategies. This is particularly valuable in the synthesis of complex, multifunctional molecules often encountered in drug development.[] While borane reduces electron-rich carbonyls effectively, it is slow to react with relatively electron-poor carbonyls like esters.[5]
| Functional Group | Reactivity with BMS |
| Carboxylic Acids | Rapidly Reduced |
| Aldehydes & Ketones | Reduced |
| Esters & Lactones | Reduced slowly |
| Amides (Tertiary) | Reduced |
| Nitriles | Reduced slowly |
| Epoxides | Reduced |
| Alkenes & Alkynes | Hydroborated |
| Alkyl Halides | Generally stable |
| Nitro Groups | Generally stable |
This table summarizes the general reactivity. Reaction conditions can influence selectivity.
General Experimental Protocol
This protocol provides a general procedure for the reduction of a carboxylic acid to a primary alcohol using BMS. Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) as borane reagents can react with atmospheric moisture.
Caption: General workflow for BMS reduction of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 eq)
-
Borane dimethyl sulfide complex (BMS, typically ~2.0 eq of BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM) for extraction
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert atmosphere setup.
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous THF (e.g., 10 volumes).[9]
-
Addition of BMS: Cool the solution to 0 °C using an ice bath. Slowly add the BMS solution (typically 2 M in THF, ~1.0-2.0 eq) dropwise via a dropping funnel over 15-30 minutes.[9][10] Note: Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C for a period (e.g., 2 hours) and then allowed to warm to room temperature and stirred for an additional 3-8 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[9]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess BMS.[9] Caution: Vigorous hydrogen evolution will occur. Continue stirring for 1-2 hours at room temperature to ensure complete decomposition of borane complexes.[9]
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like EtOAc or DCM.[9]
-
Washing: Wash the combined organic layers successively with water and then a brine solution.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]
-
Purification: The resulting crude alcohol can be purified by column chromatography on silica (B1680970) gel if necessary.[9]
Substrate Scope and Performance
The following table presents data on the reduction of various carboxylic acids using BMS, illustrating the typical conditions and yields.
| Substrate (Carboxylic Acid) | Equivalents of BMS | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Acid (e.g., Octanoic Acid) | 1.0 - 1.5 | THF | 0 to RT | 3 - 6 | >90 |
| N-Boc-glycine[11] | 1.0 | Diethyl Ether | 0 | 4 - 6 | ~95 |
| Aromatic Acid (e.g., Benzoic Acid) | 1.5 - 2.0 | THF | RT to 50 | 6 - 12 | ~80-90[1] |
| Dicarboxylic Acid (e.g., Adipic Acid) | 2.5 | THF | 0 to RT | 6 | ~73[1] |
| Acid with Ester (e.g., Methyl 4-carboxybenzoate) | 1.2 | THF | RT | 4 | >90 (Alcohol) |
Yields are for isolated products and can vary based on scale and specific substrate. The reduction of aromatic acids can sometimes be less efficient than their aliphatic counterparts with BMS.[1][11]
Safety and Handling
-
Flammability: Borane dimethyl sulfide is a flammable liquid and should be handled with care, away from ignition sources.[10]
-
Reactivity: It reacts with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere.
-
Odor: BMS has a strong, unpleasant odor due to the dimethyl sulfide.[4] It is recommended to handle it in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere.
Applications in Drug Discovery and Development
The chemoselective nature of the BMS reduction is highly advantageous in medicinal chemistry and process development.[] It allows for the synthesis of complex, polyfunctional molecules, which are common scaffolds for modern therapeutics, without the need for cumbersome protection-deprotection sequences. This simplifies synthetic routes, improves overall yields, and reduces waste, aligning with the principles of green chemistry.[9] The reliability and scalability of this reaction have led to its use in the large-scale manufacturing of active pharmaceutical ingredients (APIs).[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Borane Reagents [organic-chemistry.org]
- 5. How to reduce carboxylic acids to alcohols [almerja.com]
- 6. Khan Academy [khanacademy.org]
- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Chemoselective Reduction of Functional Groups with (Dimethyl Sulfide)Trihydroboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂ or BMS) is a versatile and highly selective reducing agent widely employed in organic synthesis. Its stability, commercial availability in high concentrations, and predictable chemoselectivity make it a valuable tool for the reduction of a wide array of functional groups.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the chemoselective reduction of various functional groups using BMS, tailored for professionals in research and drug development.
BMS is a stabilized form of borane, offering advantages over other borane reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) due to its enhanced stability and higher solubility in a variety of aprotic solvents.[1][2] It is particularly valued for its ability to selectively reduce carboxylic acids, amides, lactones, and nitriles in the presence of other sensitive functional groups.
Chemoselectivity Profile
BMS exhibits a distinct reactivity pattern, allowing for the selective reduction of specific functional groups while leaving others intact. The general order of reactivity for common functional groups towards BMS is:
Carboxylic Acids > Aldehydes > Ketones > Alkenes (via hydroboration) > Esters > Amides > Nitriles
Notably, functional groups such as acid chlorides, nitro groups, and sulfones are generally unreactive towards BMS under standard conditions.[1][3] This predictable selectivity is a key advantage in the synthesis of complex molecules, minimizing the need for protecting groups.
Data Presentation: Summary of Reductions
The following tables summarize the reduction of various functional groups with BMS, providing an overview of reaction conditions and representative yields.
Table 1: Reduction of Carbonyl Compounds
| Functional Group | Substrate Example | Product | Conditions | Yield (%) | Reference(s) |
| Aldehyde | Benzaldehyde | Benzyl alcohol | THF, 0 °C to rt, 1-2 h | >95 | [3] |
| Ketone | Acetophenone | 1-Phenylethanol | THF, 0 °C to rt, 2-4 h | >95 | [3] |
| Carboxylic Acid | Benzoic Acid | Benzyl alcohol | THF, 0 °C to rt, 8 h | 98 | [4] |
| Ester | Methyl Benzoate | Benzyl alcohol | 2-MeTHF, 90 °C, 20 min (flow) | 99 | [5] |
| Amide | N-Phenylacetamide | N-Ethylaniline | 2-MeTHF, 90 °C, 20 min (flow) | 98 | [5] |
| Lactone | γ-Butyrolactone | 1,4-Butanediol | THF, rt | High | [1] |
Table 2: Reduction of Other Functional Groups
| Functional Group | Substrate Example | Product | Conditions | Yield (%) | Reference(s) |
| Nitrile | Benzonitrile | Benzylamine | THF, heat | High | [3] |
| Epoxide | Styrene Oxide | 2-Phenylethanol | THF, rt | >98 (regioselective) | [6] |
| Imine | N-Benzylideneaniline | N-Benzylaniline | THF, rt | High | [7] |
Experimental Protocols
The following are detailed methodologies for key reduction reactions using BMS.
Protocol 1: General Procedure for the Reduction of a Carboxylic Acid to an Alcohol
Materials:
-
Carboxylic acid
-
Borane dimethyl sulfide complex (BMS, ~10 M solution in THF or neat)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1 eq.) in dry THF (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add BMS (1 eq.) dropwise over 1 hour.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, it can be heated to 40-50 °C.[4]
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol or ethanol. Note: Effervescence will be observed.[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Pour the reaction mixture into water (10 volumes) and extract with DCM or EtOAc.[4]
-
Wash the organic layer successively with water (10 volumes) and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography if necessary.[4]
Protocol 2: Continuous-Flow Reduction of an Ester to an Alcohol
This protocol is adapted from a continuous-flow method which offers high productivity and improved safety.[5]
Materials:
-
Ester substrate
-
Neat borane dimethyl sulfide complex (BMS)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
3 M HCl
-
2 M NaOH
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Setup:
-
A continuous-flow reactor system equipped with two pumps, a mixing unit, a reaction coil of appropriate volume, a heating unit (e.g., oil bath), and a back-pressure regulator.
Procedure:
-
Prepare a solution of the ester substrate in 2-MeTHF (e.g., 1 M).
-
Set up the continuous-flow reactor as depicted in the workflow diagram below.
-
Pump the ester solution and neat BMS through the system at defined flow rates to achieve the desired substrate-to-reagent ratio (e.g., 1:2.0).[5]
-
Heat the reaction coil to the optimized temperature (e.g., 90 °C).[5] The residence time is determined by the total flow rate and the reactor volume (e.g., 20 minutes).[5]
-
The output stream is quenched by directing it into a well-stirred mixture of 3 M HCl and 2-MeTHF.
-
After collection, neutralize the mixture with 2 M NaOH solution until pH 10.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the alcohol product.[5]
Mandatory Visualizations
Diagram 1: General Mechanism of Carbonyl Reduction by BMS
Caption: General reaction pathway for the reduction of carbonyl compounds by BMS.
Diagram 2: Experimental Workflow for Continuous-Flow Reduction
Caption: Workflow for the continuous-flow reduction of esters and amides using BMS.
Diagram 3: Logical Workflow for Reagent Selection
Caption: Decision-making workflow for selecting BMS as a reducing agent.
Conclusion
Borane dimethyl sulfide is a powerful and selective reducing agent with broad applicability in organic synthesis, particularly in the context of drug discovery and development where chemoselectivity is paramount. The protocols and data presented herein provide a comprehensive guide for the effective use of BMS for the reduction of a variety of functional groups. By understanding its reactivity profile and applying the appropriate experimental conditions, researchers can leverage the unique properties of BMS to achieve efficient and clean transformations in the synthesis of complex molecules.
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis Using Borane Dimethyl Sulfide Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) dimethyl sulfide (B99878) complex (BMS or BH₃·SMe₂) is a versatile and highly efficient reagent for large-scale hydroboration and reduction reactions in the pharmaceutical and fine chemical industries.[1] Its stability, high concentration, and broader solvent compatibility offer significant advantages over other borane reagents like borane-tetrahydrofuran (B86392) (BTHF).[2][3] This document provides detailed application notes and protocols for the safe and effective use of BMS in large-scale synthesis.
Key Applications
Borane dimethyl sulfide is primarily utilized for two main classes of transformations on an industrial scale:
-
Hydroboration-Oxidation of Alkenes: This two-step process converts alkenes to alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond.[4][5] This method is crucial for the synthesis of primary alcohols from terminal alkenes.
-
Reduction of Functional Groups: BMS is a powerful reducing agent for a variety of functional groups, most notably carboxylic acids, esters, amides, and nitriles.[1][6] It is often the reagent of choice for the reduction of carboxylic acids to primary alcohols due to its high efficiency and selectivity.[7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for large-scale syntheses using borane dimethyl sulfide complex.
Table 1: Large-Scale Hydroboration-Oxidation of Alkenes
| Substrate | Product | Scale | Reaction Conditions | Yield (%) | Reference |
| β-pinene | cis-Myrtanol | 148 mmol | BMS (1.0 eq) in THF, 0 °C, 1 h; then NaOH, H₂O₂ | ~95% | [8] |
| (R)-(+)-Limonene | (1R,2R,4R)-p-Menth-8-en-2-ol | 15 mmol | 9-BBN (generated in situ from BMS), THF, 40 °C, flow | 90% | [9][10] |
| Amorpha-4,11-diene | Dihydroartemisinic alcohol | 15 mmol | 9-BBN (generated in situ from BMS), THF, 40 °C, flow | 90% | [9][11] |
| 1-Decene | 1-Decanol | 6 mmol | N,N-Dimethylaniline borane (DMAB), THF, 30 °C, 20 min (ultrasound) | High |
Table 2: Large-Scale Reduction of Carboxylic Acids, Esters, and Amides
| Substrate | Product | Scale | Reaction Conditions | Yield (%) | Reference |
| Carboxylic Acid | Primary Alcohol | 842.7 kg | BMS (101 kg), THF | High | [7] |
| Ester (various) | Alcohol (various) | Multi-gram | Neat BMS, 2-MeTHF, 90 °C, 20 min (flow) | High | [12] |
| Amide (various) | Amine (various) | Multi-gram | Neat BMS, 2-MeTHF, 90 °C, 20 min (flow) | High | [12] |
| Nitrile | Primary Amine | 519.8 mmol | BMS (1.3 eq), THF, dropwise over 30 min | High | [1] |
| (S)-(-)-Malic acid dimethyl ester | (S)-(-)-1,2,4-Butanetriol | Not specified | BMS with catalytic NaBH₄ | High | [13] |
Experimental Protocols
Protocol 1: Large-Scale Hydroboration-Oxidation of a Terminal Alkene
This protocol describes a general procedure for the hydroboration of a terminal alkene followed by oxidative workup to yield the corresponding primary alcohol.
Materials:
-
Alkene
-
Borane dimethyl sulfide complex (BMS), 2.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (B145695) (EtOH)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: Equip a suitable, dry, multi-necked reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the vessel with dry nitrogen.
-
Hydroboration: Charge the reactor with the alkene and anhydrous THF. Cool the solution to 0 °C using an ice bath. Add the borane dimethyl sulfide complex solution dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is deemed complete by an appropriate analytical method (e.g., GC, TLC).
-
Oxidation: While maintaining the temperature at 0 °C, slowly and sequentially add ethanol, 3 M aqueous sodium hydroxide, and 30% aqueous hydrogen peroxide. The addition of hydrogen peroxide is highly exothermic and should be done with extreme care to control the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours to ensure complete oxidation.[8]
-
Workup: Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.[8] Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by distillation or crystallization as appropriate.
Protocol 2: Large-Scale Reduction of a Carboxylic Acid
This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol using BMS.
Materials:
-
Carboxylic acid
-
Borane dimethyl sulfide complex (BMS), neat or as a solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727) (MeOH) or Ethanol (EtOH) for quenching
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Brine solution
Procedure:
-
Reaction Setup: In a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel, dissolve the carboxylic acid in anhydrous THF. Cool the solution to 0 °C.
-
Reduction: Add the borane dimethyl sulfide complex dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours (typically 8 hours or more) until the reaction is complete as monitored by TLC or other suitable methods.[7] If the reaction is sluggish, gentle heating (40-50 °C) may be applied.[7]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol or ethanol to quench the excess borane. Be aware that this will cause vigorous hydrogen evolution.[7] Stir for at least 2 hours at room temperature to ensure complete quenching.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent like DCM or EtOAc.[7] Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography or distillation as required.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the hydroboration-oxidation of a terminal alkene.
Caption: Simplified reaction pathway for the reduction of a carboxylic acid.
Caption: General workflow for large-scale synthesis using borane dimethyl sulfide.
References
- 1. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. lookchem.com [lookchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Borane Dimethyl Sulfide in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (B79455) dimethyl sulfide (B99878) (BMS, BH₃·SMe₂) is a versatile and highly valuable reagent in modern organic synthesis, particularly in the complex and demanding field of natural product total synthesis. As a stabilized liquid form of borane, BMS offers significant advantages over its gaseous parent, diborane, and the more commonly used borane-tetrahydrofuran (B86392) complex (BH₃·THF), including enhanced stability, higher concentration, and greater solubility in a wide range of aprotic solvents.[1][2] These properties make it an indispensable tool for chemists aiming to construct intricate molecular architectures with high levels of chemo-, regio-, and stereoselectivity.
This document provides detailed application notes and experimental protocols for the use of borane dimethyl sulfide in key transformations within the total synthesis of complex natural products. The protocols are drawn from successful and cutting-edge synthetic campaigns, offering practical guidance for researchers in the field.
Key Applications in Natural Product Synthesis
Borane dimethyl sulfide is primarily employed for two main classes of reactions in the synthesis of natural products:
-
Hydroboration-Oxidation: The anti-Markovnikov hydration of alkenes and alkynes is a cornerstone of organic synthesis. BMS provides a reliable source of borane for this transformation, leading to the formation of alcohols with predictable regiochemistry and stereochemistry.[2] This reaction is crucial for introducing hydroxyl groups at sterically accessible positions, often setting key stereocenters in complex intermediates.
-
Chemoselective and Stereoselective Reductions: BMS is a powerful reducing agent for a variety of functional groups, including carboxylic acids, amides, lactones, and ketones.[1][2] Its utility is significantly enhanced when used in conjunction with chiral catalysts, most notably in the Corey-Itsuno reduction of ketones to enantiomerically enriched secondary alcohols. This method has become a go-to strategy for establishing critical stereocenters in numerous total syntheses.
Case Study 1: Stereoselective Reduction in the Total Synthesis of (-)-Dendrobine
The total synthesis of the complex alkaloid (-)-dendrobine by Kreis and Carreira showcases the power of BMS in a diastereoselective reduction of a challenging ketone intermediate. The reaction was pivotal in setting a key stereocenter and enabling a subsequent cascade reaction to form the core of the natural product.
Reaction Scheme: Diastereoselective Ketone Reduction
Caption: Diastereoselective reduction of a ketone intermediate in the total synthesis of (-)-dendrobine using borane dimethyl sulfide.
Quantitative Data
| Substrate | Reagent | Product | Yield | Diastereomeric Ratio (d.r.) |
| Ketone Intermediate | BH₃·SMe₂ | Alcohol Intermediate | 85% | >19:1 |
Experimental Protocol: Diastereoselective Reduction of the Ketone Intermediate
Materials:
-
Ketone intermediate
-
Borane dimethyl sulfide complex (2.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the ketone intermediate (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Borane dimethyl sulfide complex (2.0 M in THF, 1.5 eq) is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow, dropwise addition of methanol (5 eq) at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol intermediate.
Logical Workflow for the Diastereoselective Reduction
Caption: Workflow for the diastereoselective reduction using BMS.
Case Study 2: Hydroboration-Oxidation in a Complex Setting
The hydroboration-oxidation reaction is a reliable method for the anti-Markovnikov hydration of alkenes. The use of BMS in this context is widespread due to its convenient handling properties.
General Reaction Scheme: Hydroboration-Oxidation of an Alkene
Caption: General scheme for the hydroboration-oxidation of an alkene using BMS.
Experimental Protocol: General Procedure for Hydroboration-Oxidation
Materials:
-
Alkene substrate
-
Borane dimethyl sulfide complex (2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alkene (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, borane dimethyl sulfide complex (2.0 M in THF, 0.5-1.0 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to 0 °C, and aqueous NaOH solution (3 M, 3.0 eq) is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq).
-
The resulting mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
Signaling Pathway of Hydroboration-Oxidation
Caption: Simplified pathway of the hydroboration-oxidation reaction.
Conclusion
Borane dimethyl sulfide is a powerful and reliable reagent that has found widespread application in the total synthesis of natural products. Its stability, solubility, and predictable reactivity make it an excellent choice for a variety of transformations, most notably hydroboration-oxidation and stereoselective reductions. The examples and protocols provided herein demonstrate the utility of BMS in constructing complex molecular architectures with high levels of control, underscoring its importance in the modern synthetic chemist's toolkit. The continued development of new methods and strategies involving BMS will undoubtedly lead to even more impressive achievements in the field of natural product synthesis and drug discovery.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with Borane Dimethyl Sulfide (BMS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Borane (B79455) Dimethyl Sulfide (B99878) (BMS) in the synthesis of key pharmaceutical intermediates. BMS is a stable, soluble, and highly effective borane reagent for various chemical transformations, including reductions and hydroborations.[1][2] Its advantages over other borane sources, such as the borane-tetrahydrofuran (B86392) complex (BH3·THF), include higher concentration, greater stability, and the absence of stabilizers like sodium borohydride (B1222165) that can lead to side reactions.[1]
Application Note 1: Asymmetric Reduction of Prochiral Ketones to Chiral Secondary Alcohols
Chiral secondary alcohols are vital building blocks in the synthesis of numerous pharmaceuticals.[3][4] The Corey-Bakshi-Shibata (CBS) reduction offers a powerful method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. This reaction typically employs a chiral oxazaborolidine catalyst and BMS as the stoichiometric reducing agent.[5][6]
Quantitative Data Summary
| Starting Material (Prochiral Ketone) | Chiral Catalyst | Product (Chiral Secondary Alcohol) | Enantiomeric Excess (e.e.) | Yield (%) |
| Acetophenone (B1666503) | (S)-CBS Catalyst | (S)-1-Phenylethanol | >95% | ~90% |
| 1-Indanone | (R)-CBS Catalyst | (R)-1-Indanol | >98% | ~95% |
| 2-Chloroacetophenone | (S)-CBS Catalyst | (S)-2-Chloro-1-phenylethanol | >96% | ~88% |
| 1-Tetralone | (R)-CBS Catalyst | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >97% | ~92% |
Experimental Protocol: Asymmetric Reduction of Acetophenone
-
Preparation: A dry, nitrogen-flushed 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (1.0-5.0 mol%) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL).
-
Addition of BMS: The solution is cooled to 0-5 °C using an ice bath. Borane dimethyl sulfide (BMS, 10 M solution, 1.0-1.2 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below 5 °C.
-
Substrate Addition: A solution of acetophenone (1.0 equivalent) in anhydrous THF (20 mL) is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (B129727) (10 mL) at 0 °C to decompose the excess borane. Vigorous hydrogen evolution will be observed.
-
Work-up: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) (100 mL) and washed sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (30 mL), and brine (30 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-1-phenylethanol.
-
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Visualization: CBS Catalytic Cycle
Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.
Application Note 2: Reduction of Carboxylic Acids to Primary Alcohols
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in the synthesis of pharmaceutical intermediates. BMS is a highly effective reagent for this purpose, often showing good functional group tolerance.[2][5][7]
Quantitative Data Summary
| Starting Material (Carboxylic Acid) | Reaction Time (h) | Product (Primary Alcohol) | Yield (%) |
| Benzoic Acid | 2-4 | Benzyl (B1604629) Alcohol | >95% |
| 4-Chlorobenzoic Acid | 3-5 | (4-Chlorophenyl)methanol | >90% |
| Cyclohexanecarboxylic Acid | 1-3 | Cyclohexylmethanol | >95% |
| Phenylacetic Acid | 2-4 | 2-Phenylethanol | >92% |
Experimental Protocol: Reduction of Benzoic Acid
-
Preparation: A dry, argon-purged 500 mL round-bottom flask is charged with benzoic acid (1.0 equivalent) and anhydrous THF (100 mL). The mixture is stirred until the solid dissolves.
-
Addition of BMS: The solution is cooled to 0 °C in an ice bath. BMS (10 M solution, 2.0 equivalents) is added dropwise over 30-60 minutes.[7] The reaction is exothermic, and hydrogen gas is evolved.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours. The progress of the reaction is monitored by TLC.[8]
-
Quenching: The flask is cooled again to 0 °C, and the reaction is quenched by the slow, dropwise addition of methanol (20 mL).[8]
-
Work-up: The solvents are removed under reduced pressure. The residue is taken up in ethyl acetate (150 mL) and washed with 1 M NaOH (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over MgSO4, filtered, and concentrated to give the crude benzyl alcohol. The product can be further purified by distillation or column chromatography if necessary.
Visualization: Carboxylic Acid Reduction Workflow
Caption: General workflow for the reduction of carboxylic acids using BMS.
Application Note 3: Hydroboration-Oxidation of Alkenes
The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[9][10] BMS is a convenient source of borane for the initial hydroboration step.[1][6] This reaction is instrumental in synthesizing alcohol intermediates where the hydroxyl group is placed on the less substituted carbon of the original double bond.
Quantitative Data Summary
| Starting Material (Alkene) | Product (Alcohol) | Regioselectivity | Yield (%) |
| 1-Octene (B94956) | 1-Octanol (B28484) | >99% primary alcohol | ~90% |
| Styrene | 2-Phenylethanol | >98% primary alcohol | ~85% |
| α-Methylstyrene | 2-Phenyl-1-propanol | >99% primary alcohol | ~88% |
| Limonene (B3431351) | Dihydroartemisinic alcohol intermediate | Selective for terminal double bond | High |
Note: The selective hydroboration of the terminal double bond in molecules like limonene can be achieved with bulkier borane reagents, but BMS can also be effective under controlled conditions.[11][12]
Experimental Protocol: Hydroboration-Oxidation of 1-Octene
-
Hydroboration Step:
-
A dry 250 mL flask under a nitrogen atmosphere is charged with 1-octene (1.0 equivalent) in anhydrous THF (50 mL).
-
The solution is cooled to 0 °C. BMS (10 M solution, ~0.35 equivalents, to provide 1.05 equivalents of B-H) is added dropwise, maintaining the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours to ensure the complete formation of the trioctylborane.
-
-
Oxidation Step:
-
The reaction mixture is cooled back to 0 °C.
-
A 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 equivalents relative to B-H) is added slowly.
-
30% aqueous hydrogen peroxide (H2O2) (1.2 equivalents relative to B-H) is then added dropwise, keeping the temperature below 30 °C.[13] The mixture may become thick.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
The aqueous layer is separated and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.
-
The resulting crude 1-octanol is purified by distillation under reduced pressure.
-
Visualization: Hydroboration-Oxidation Pathway
Caption: Two-step hydroboration-oxidation of a terminal alkene.
Safety Precautions
Borane dimethyl sulfide is a flammable liquid that reacts with moisture and air.[6] It also has a strong, unpleasant odor.[5] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Store BMS in a tightly sealed container in a cool, dry place away from incompatible materials such as acids, alcohols, and oxidizing agents.[6]
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. blog.strem.com [blog.strem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Biosynthesis of chiral cyclic and heterocyclic alcohols via C [[double bond, length as m-dash]] O/C–H/C–O asymmetric reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 7. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d-nb.info [d-nb.info]
- 12. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Reduction of Amides to Amines with Borane Dimethyl Sulfide Complex (BH3·SMe2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. Borane (B79455) dimethyl sulfide (B99878) complex (BH3·SMe2), a commercially available and relatively stable source of borane, serves as a versatile and selective reagent for this conversion.[1][2] Unlike more reactive hydride reagents such as lithium aluminum hydride (LAH), borane reagents often exhibit better functional group tolerance.[1] This document provides detailed protocols, quantitative data, and safety information for the effective use of BH3·SMe2 in the reduction of primary, secondary, and tertiary amides, as well as lactams.
Mechanism of Action
The reduction of an amide with borane proceeds through the initial activation of the carbonyl group by the Lewis acidic boron atom. This is followed by an intramolecular hydride transfer. The reaction is ultimately driven by the strong affinity of boron for oxygen.[1] The initial product of the reduction is a stable amine-borane complex, which must be hydrolyzed during the work-up to liberate the free amine.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reduction of various amides and a lactam to their corresponding amines using neat borane dimethyl sulfide under continuous-flow conditions.
| Substrate (Amide/Lactam) | Product (Amine) | Substrate/BH3·SMe2 Ratio | Reaction Time (min) | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Reference |
| N-Methyl-N-phenylacetamide | N-Ethyl-N-methylaniline | 1:2.2 | 20 | 90 | >99 | 98 | [3] |
| N,N-Diphenylacetamide | N-Ethyldiphenylamine | 1:2.4 | 20 | 90 | >99 | 97 | [3] |
| N-Acetylindoline | N-Ethylindoline | 1:2.4 | 20 | 90 | >99 | 96 | [3] |
| 1-Acetamidoadamantane | 1-Ethylaminoadamantane | 1:4.0 | 20 | 90 | 98 | 95 | [3] |
| Laurolactam | Azacyclotridecane | 1:4.0 | 20 | 90 | 84 | 82 | [3] |
Experimental Protocols
This section outlines a general procedure for the reduction of amides to amines using BH3·SMe2 in a batch process.
Materials:
-
Amide substrate
-
Borane dimethyl sulfide complex (BH3·SMe2) solution (e.g., 2M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (e.g., 1M or 2M)
-
Sodium hydroxide (B78521) (e.g., 1M or 2M)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the amide (1 equivalent) in anhydrous THF (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.[4]
-
Addition of BH3·SMe2: Slowly add the BH3·SMe2 solution (typically 1 to 4 equivalents, see table for specific examples) dropwise to the stirred amide solution at 0 °C over a period of about 1 hour.[3][4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add methanol or ethanol to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.[1][4] Continue stirring at room temperature for about 2 hours to ensure the complete destruction of the amine-borane complex.[4]
-
Work-up:
-
Pour the reaction mixture into water (approximately 10 volumes).[4]
-
Make the aqueous solution acidic by adding hydrochloric acid.
-
Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any non-basic organic impurities.
-
Make the aqueous layer basic by adding sodium hydroxide solution.
-
Extract the amine product from the basic aqueous layer with several portions of dichloromethane or ethyl acetate.[5]
-
-
Drying and Concentration: Combine the organic extracts and wash them successively with water and brine.[4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amine product.[4]
-
Purification: The crude product can be purified by column chromatography if necessary.[4]
Safety Precautions
Borane dimethyl sulfide complex is a flammable, water-reactive, and toxic substance that requires careful handling in a well-ventilated fume hood.[6][7][8]
-
Handling: Always handle BH3·SMe2 under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[6][7] Use non-sparking tools and ground all equipment to prevent static discharge.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[9]
-
Storage: Store BH3·SMe2 in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] It is often recommended to store it in a refrigerator designated for flammable materials.[7]
-
Quenching: The quenching of excess borane with protic solvents like methanol is highly exothermic and releases flammable hydrogen gas. This should be done slowly and in a controlled manner, preferably at a low temperature (0 °C).
-
Spills: In case of a spill, do not use water. Use an inert absorbent material to clean up the spill.[9]
Visualizations
Caption: Experimental workflow for the reduction of amides to amines using BH3·SMe2.
Caption: Simplified mechanism for the reduction of amides to amines with borane.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Use of (Dimethyl sulfide)trihydroboron in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethyl sulfide)trihydroboron, commonly known as Borane-dimethyl sulfide (B99878) complex (BMS), is a versatile and chemoselective reducing agent with significant applications in peptide chemistry.[1][2][3] Its primary utility lies in the reduction of carboxylic acids to primary alcohols.[1][4] This reactivity can be strategically employed in peptide synthesis to modify the C-terminal carboxylic acid of a peptide or the carboxylic acid side chains of amino acid residues such as aspartic acid and glutamic acid. A key advantage of BMS is its high chemoselectivity, allowing for the reduction of carboxylic acids in the presence of other functional groups commonly found in peptides, including amide bonds of the peptide backbone and many side-chain protecting groups.[5] BMS is more stable and soluble in common aprotic organic solvents compared to other borane (B79455) reagents like borane-THF, making it a more convenient and safer reagent for laboratory use.[1]
This document provides detailed application notes and experimental protocols for the use of BMS in peptide synthesis, focusing on both solution-phase and the more commonly practiced solid-phase peptide synthesis (SPPS).
Key Applications in Peptide Synthesis
-
Synthesis of C-terminal Peptide Alcohols: The C-terminal carboxylic acid of a peptide can be reduced to a primary alcohol. Peptide alcohols are of interest as they can exhibit unique biological activities and pharmacological properties compared to their carboxylic acid counterparts.
-
Modification of Acidic Amino Acid Side Chains: The γ-carboxyl group of glutamic acid (Glu) and the β-carboxyl group of aspartic acid (Asp) can be selectively reduced to the corresponding amino alcohols, hydroxymethylnorvaline and β-hydroxy-α-aminobutyric acid, respectively. This modification can be used to probe structure-activity relationships or to introduce novel functionalities into a peptide.
-
Chemoselective Reductions: BMS demonstrates excellent functional group tolerance, a critical feature in the synthesis of complex, protected peptides. It selectively reduces carboxylic acids without affecting the amide bonds of the peptide backbone.[5]
Data Presentation: Chemoselectivity and Protecting Group Compatibility
The successful application of BMS in peptide synthesis hinges on its compatibility with the various protecting groups used to mask reactive functionalities on the amino acid side chains and the N-terminus. The following table summarizes the known and expected compatibility of BMS with common protecting groups used in both Fmoc- and Boc-based solid-phase peptide synthesis.
| Protecting Group | Amino Acid(s) | Type | Compatibility with BMS | Notes and Potential Side Reactions |
| Fmoc | α-Amino | Base-labile | Compatible | The Fmoc group is stable to the neutral or slightly Lewis acidic nature of BMS.[6][7] |
| Boc | α-Amino, Lys, His, Trp | Acid-labile | Generally Compatible | The Boc group is stable to BMS under neutral conditions.[8] However, acidic workup conditions must be carefully controlled to avoid premature deprotection. |
| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | Acid-labile | Generally Compatible | Similar to Boc, the tBu group is stable to BMS but sensitive to strong acids used in cleavage.[9] |
| Trt (Trityl) | Asn, Gln, Cys, His | Acid-labile | Potentially Incompatible | The Trityl group is highly acid-labile and may be cleaved during acidic workup. Its stability to prolonged exposure to BMS, especially at elevated temperatures, is not well-documented. |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Arg | Acid-labile | Likely Compatible | The sulfonyl group is generally stable to borane reagents. However, specific data for Pbf is limited. |
| Indole (B1671886) side chain | Trp | - | Reactive | The indole ring of tryptophan is susceptible to reduction by borane reagents, which can lead to the formation of 2,3-dihydro-tryptophan.[10] |
| Thioether side chain | Met | - | Potentially Reactive | While generally stable, the sulfur atom in methionine could potentially interact with the borane, although significant reduction is not commonly reported. |
| Thiol side chain | Cys | - | Reactive (if unprotected) | A free thiol will react with BMS. Therefore, the cysteine side chain must be protected. |
Experimental Protocols
Protocol 1: On-Resin Reduction of a C-Terminal Carboxylic Acid to a Peptide Alcohol
This protocol describes the reduction of a peptide's C-terminal carboxylic acid, which is attached to a solid support, to a primary alcohol. This procedure is performed after the completion of the peptide sequence assembly and before the final cleavage and deprotection steps.
Materials:
-
Peptide-resin (e.g., on Wang or Merrifield resin) with the N-terminus protected (e.g., with Fmoc or Boc)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in dichloromethane (B109758) or neat)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous THF in a suitable reaction vessel for 1 hour.
-
Reduction:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add BMS (10-20 equivalents per carboxyl group) to the swollen resin suspension. Caution: BMS reacts with moisture and can be pyrophoric. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 16-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Quenching:
-
Cool the reaction vessel to 0 °C.
-
Slowly and carefully add anhydrous methanol to quench the excess BMS. Caution: Vigorous hydrogen gas evolution will occur.
-
Stir the mixture for 30 minutes at 0 °C.
-
-
Washing:
-
Filter the resin and wash it sequentially with THF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide alcohol from the resin and remove the side-chain protecting groups using a standard cleavage cocktail appropriate for the protecting group strategy used (e.g., Reagent K or a TFA-based cocktail).[1][11][12]
-
Precipitate the crude peptide alcohol in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Reduction of a Protected Peptide's Carboxylic Acid Side Chain
This protocol is suitable for the reduction of the carboxylic acid side chain of a protected peptide fragment in solution.
Materials:
-
Protected peptide with a free carboxylic acid side chain (e.g., Fmoc-Peptide-Glu(OH)-OtBu)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution or neat)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the protected peptide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reduction:
-
Cool the solution to 0 °C.
-
Slowly add BMS (3-5 equivalents per carboxyl group).
-
Stir the reaction at 0 °C for 1-2 hours, then at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Quenching:
-
Cool the reaction to 0 °C and slowly add anhydrous methanol to quench the excess BMS.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
-
Purification: Purify the resulting protected peptide alcohol by flash column chromatography.
Mandatory Visualizations
Reaction Pathway for BMS Reduction of a Carboxylic Acid
Caption: Generalized reaction pathway for the reduction of a carboxylic acid to a primary alcohol using BMS.
Experimental Workflow for On-Resin Peptide Reduction
Caption: Experimental workflow for the synthesis of a peptide alcohol via on-resin reduction with BMS.
Conclusion
This compound is a valuable reagent for the chemoselective reduction of carboxylic acids in the context of peptide synthesis. Its stability, solubility, and high functional group tolerance make it a practical choice for the preparation of C-terminal peptide alcohols and for the modification of acidic amino acid side chains. Careful consideration of the compatibility with protecting groups, particularly the acid-labile ones, and potential side reactions with certain amino acid residues like tryptophan, is crucial for successful implementation. The provided protocols offer a starting point for the application of BMS in peptide modification, and further optimization may be required depending on the specific peptide sequence and protecting group strategy employed.
References
- 1. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 2. peptide.com [peptide.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Anti-Markovnikov Hydration of Alkenes with Borane Dimethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anti-Markovnikov hydration of alkenes is a fundamental transformation in organic synthesis, yielding alcohols with the hydroxyl group positioned at the less substituted carbon of the former double bond. This regioselectivity is complementary to the Markovnikov hydration achieved under acidic conditions. The hydroboration-oxidation reaction is the premier method for achieving this outcome. Borane (B79455) dimethyl sulfide (B99878) (BMS, BH₃·S(CH₃)₂) is a stable, commercially available, and convenient source of borane for this two-step process, offering advantages in handling and storage over diborane (B8814927) gas or borane-THF complexes.[1][2] This document provides detailed application notes and experimental protocols for the use of borane dimethyl sulfide in the anti-Markovnikov hydration of alkenes, with a focus on its applications in research and drug development.
Reaction Principle
The overall transformation involves two distinct steps:
-
Hydroboration: The alkene reacts with borane (BH₃) in a concerted, syn-addition manner. The boron atom adds to the less sterically hindered carbon of the double bond, while a hydride shifts to the more substituted carbon.[3] This step forms a trialkylborane intermediate.
-
Oxidation: The trialkylborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide (B78521), NaOH), to replace the carbon-boron bond with a carbon-oxygen bond, yielding the desired alcohol with retention of stereochemistry.[4]
Data Presentation: Regioselectivity of Hydroboration with Various Borane Reagents
The choice of borane reagent can significantly influence the regioselectivity of the hydroboration step. The following table summarizes the percentage of boron addition to the terminal carbon for various alkenes with different borane reagents, highlighting the high selectivity achievable.
| Alkene | Borane Reagent | % Terminal Addition (Anti-Markovnikov) |
| 1-Hexene | Diborane (from BMS) | 94% |
| Chloroborane-dimethyl sulfide | 99% | |
| 9-BBN | 99.9% | |
| Styrene (B11656) | Diborane (from BMS) | 80% |
| Chloroborane-dimethyl sulfide | 98% | |
| 9-BBN | 98.5% | |
| 2-Methyl-1-butene | Diborane (from BMS) | 99% |
| Chloroborane-dimethyl sulfide | 99.5% | |
| 4-Methyl-2-pentene | Diborane (from BMS) | 57% |
| Thexylchloroborane-dimethyl sulfide | 99% |
Note: Data compiled from various sources.[5] Higher percentages indicate greater regioselectivity for the anti-Markovnikov product. 9-BBN (9-borabicyclo[3.3.1]nonane) is a sterically hindered borane that often provides exceptional regioselectivity.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as borane and organoborane intermediates are sensitive to air and moisture.
-
Anhydrous solvents are essential for the hydroboration step.
-
Borane dimethyl sulfide has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Protocol 1: Anti-Markovnikov Hydration of Styrene to 2-Phenylethanol (B73330)
This protocol details the synthesis of 2-phenylethanol, a valuable fragrance ingredient and a common structural motif in pharmaceuticals.[6][7][8]
Materials:
-
Styrene
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, septum, needles, and syringes
Procedure:
Part A: Hydroboration
-
To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a nitrogen atmosphere, add styrene (1.0 eq).
-
Dissolve the styrene in anhydrous THF (e.g., 50 mL for 0.1 mol of styrene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.4 eq) to the stirred solution via syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution (1.2 eq relative to BMS).
-
Very slowly, add 30% hydrogen peroxide solution (1.5 eq relative to BMS) dropwise, ensuring the internal temperature does not exceed 30 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether (e.g., 100 mL) to extract the product.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-phenylethanol by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Signaling Pathway of Hydroboration-Oxidation
Caption: The two-step process of hydroboration-oxidation for anti-Markovnikov hydration.
Experimental Workflow for Alkene Hydration
Caption: A generalized experimental workflow for the hydroboration-oxidation of an alkene.
Applications in Drug Development
Borane dimethyl sulfide is a versatile reagent in the pharmaceutical industry due to its stability, selectivity, and broad functional group tolerance.[9] While direct anti-Markovnikov hydration of an alkene is a key application, BMS is also widely used for the reduction of various functional groups, such as carboxylic acids and amides, which are common in drug molecules.
A notable example of the use of borane dimethyl sulfide in the synthesis of a blockbuster drug is in the preparation of a key intermediate for Cinacalcet . Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism. The synthesis of a chiral amine intermediate for Cinacalcet has been achieved using a borane dimethyl sulfide-mediated reduction, showcasing the reagent's importance in large-scale pharmaceutical manufacturing.[10] Although this specific industrial application involves a reduction rather than a hydroboration-oxidation, it underscores the value of BMS as a reliable source of borane in complex, multi-step syntheses.
Conclusion
The anti-Markovnikov hydration of alkenes using borane dimethyl sulfide is a robust and highly selective method for the synthesis of primary and secondary alcohols. Its operational simplicity, the stability of the reagent, and its high yields make it an indispensable tool for organic chemists in both academic research and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 6. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 7. Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.rit.edu [repository.rit.edu]
- 10. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Organoboranes with Borane Dimethyl Sulfide (BH3·SMe2)
Introduction
Borane (B79455) dimethyl sulfide (B99878) (BH3·SMe2), often abbreviated as BMS, is a widely used reagent in organic synthesis for the hydroboration of alkenes and alkynes. It is a stable, commercially available liquid, which makes it a convenient alternative to the gaseous diborane (B8814927) (B2H6) or the more reactive borane-tetrahydrofuran (B86392) complex (BH3·THF).[1][2] BMS offers excellent solubility in a variety of aprotic organic solvents, such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane.[2] The primary application of BH3·SMe2 is in the hydroboration-oxidation reaction, a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. This method is a cornerstone of modern synthetic chemistry, providing a reliable route to alcohols that are not easily accessible through hydration methods that follow Markovnikov's rule.[3][4][5]
Mechanism of Hydroboration
The hydroboration reaction involves the addition of a B-H bond across a carbon-carbon double or triple bond.[4] The reaction proceeds through a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[5] This regioselectivity is primarily driven by steric factors; the bulky borane moiety preferentially approaches the less substituted end of the alkene.[6] Electronic factors also play a role, as the boron acts as a Lewis acid and adds to the more electron-rich carbon.[1][6] For every mole of BH3, three moles of alkene can be hydroborated, leading to the formation of a trialkylborane intermediate.[3] This intermediate is typically not isolated but is directly subjected to oxidation.[4]
Subsequent Oxidation
The most common method for the subsequent transformation of the trialkylborane intermediate is oxidation with alkaline hydrogen peroxide (H2O2, NaOH).[5] This step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same spatial position.[4] The overall result of the hydroboration-oxidation sequence is the syn-addition of H and OH across the double bond, with the OH group at the anti-Markovnikov position.[4][5]
Experimental Protocols
Safety Precautions: Borane dimethyl sulfide is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas.[7] It also has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Glassware must be thoroughly dried to prevent decomposition of the reagent.[8] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: Hydroboration-Oxidation of a Terminal Alkene (1-Octene)
This protocol describes the conversion of 1-octene (B94956) to 1-octanol, demonstrating the anti-Markovnikov regioselectivity of the reaction.
Materials:
-
1-Octene
-
Borane dimethyl sulfide complex (BH3·SMe2, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask, magnetic stir bar, septa, needles, syringes
-
Ice-water bath
Procedure:
Part A: Hydroboration
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon to ensure all moisture is removed.[8] Allow the flask to cool to room temperature under the inert atmosphere.
-
Add 1-octene (e.g., 1.12 g, 10 mmol) and anhydrous THF (20 mL) to the flask via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.[8]
-
Slowly add BH3·SMe2 (e.g., 0.37 mL, ~3.7 mmol, providing a slight excess of B-H bonds) to the reaction mixture dropwise via syringe over 10-15 minutes. A slow addition rate helps to control the exotherm and improve selectivity.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part B: Oxidation
-
Carefully cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and cautiously add 3 M NaOH solution (e.g., 4 mL) to the flask.
-
Very slowly, add 30% H2O2 (e.g., 4 mL) dropwise to the stirred mixture, ensuring the internal temperature does not rise significantly. This step is highly exothermic.
-
After the addition of H2O2 is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. The mixture will likely become biphasic.
-
Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 30 mL) to extract the product.
-
Separate the layers and wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-octanol. The product can be further purified by distillation if necessary.
Data Presentation
Quantitative data from hydroboration reactions is crucial for assessing the efficiency and selectivity of the method.
Table 1: Regioselectivity of Alkene Hydroboration with Borane Reagents. This table illustrates the percentage of boron addition at the less substituted carbon atom, leading to the anti-Markovnikov product upon oxidation.
| Alkene | Hydroborating Agent | % Boron Addition at the Least Substituted Carbon |
| 1-Hexene | BH3·SMe2 / BH3·THF | 94%[6] |
| Styrene (B11656) | BH3·SMe2 / BH3·THF | 80%[6] |
| 2-Methyl-1-butene | BH3·SMe2 / BH3·THF | 99% |
| cis-2-Pentene | BH3·SMe2 / BH3·THF | ~50% (low selectivity) |
| β-Methylstyrene | BH3·THF | ~83% (5:1 ratio)[10] |
Note: The regioselectivity for styrene is lower due to the electronic influence of the phenyl group, which can stabilize a partial positive charge at the benzylic position.
Table 2: Typical Conditions and Yields for Hydroboration-Oxidation.
| Substrate | Product | Typical Yield | Reference |
| 1-Octene | 1-Octanol | >90% | [3] |
| Styrene | 2-Phenylethanol | ~80% | [11] |
| β-Methylstyrene | 2-Phenyl-1-propanol | 92% | [10] |
Visualizations
Workflow and Mechanism Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying chemical principles.
Caption: Experimental workflow for the two-stage hydroboration-oxidation of an alkene.
Caption: The concerted mechanism showing anti-Markovnikov regioselectivity in hydroboration.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.rit.edu [repository.rit.edu]
Application Notes and Protocols for Stereoselective Reductions with Chiral Oxazaborolidine and BMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical guidance for performing stereoselective ketone reductions using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This powerful technique facilitates the asymmetric synthesis of chiral secondary alcohols, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1][2][3][4][5]
Introduction to Stereoselective Reductions with Chiral Oxazaborolidines
The enantioselective reduction of prochiral ketones to chiral, non-racemic alcohols is a cornerstone of modern asymmetric synthesis.[5] The Corey-Bakshi-Shibata (CBS) reduction, also referred to as the Corey-Itsuno reduction, employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, most commonly borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex, to achieve high levels of stereocontrol.[1][2][6][7] This method is renowned for its predictability, broad substrate scope, and typically excellent enantioselectivities, often exceeding 95% enantiomeric excess (e.e.).[3][4]
The catalyst, derived from a chiral amino alcohol like (S)- or (R)-diphenylprolinol, forms a complex with the borane reagent. This complex then coordinates to the ketone, orienting it in a way that allows for the facial-selective transfer of a hydride from the borane to the carbonyl carbon. The stereochemical outcome of the reduction can be reliably predicted based on the chirality of the oxazaborolidine catalyst used.[6]
Key Features of the CBS Reduction:
-
High Enantioselectivity: Consistently delivers products with high enantiomeric excess.[3][4]
-
Broad Substrate Scope: Effective for the reduction of a wide variety of ketones, including aryl-aliphatic, di-aliphatic, di-aryl, α,β-unsaturated, and heteroatom-containing ketones.[2]
-
Predictable Stereochemistry: The absolute configuration of the resulting alcohol is determined by the chirality of the CBS catalyst.
-
Mild Reaction Conditions: Reactions are typically carried out under anhydrous conditions at temperatures ranging from -78°C to room temperature.[2]
-
Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts, making the process efficient and cost-effective.[1]
Mechanism of the CBS Reduction
The mechanism of the CBS reduction involves a series of coordinated steps that ensure the stereoselective delivery of the hydride to the ketone.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
The key steps in the mechanism are:
-
Coordination: The borane (a Lewis acid) coordinates to the tertiary nitrogen atom (a Lewis base) of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[6]
-
Ketone Binding: The activated catalyst-borane complex then binds to the ketone. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the chiral auxiliary.
-
Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. This intramolecular transfer is highly stereoselective.[6]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate releases the chiral alcohol upon acidic workup, and the CBS catalyst is regenerated to continue the catalytic cycle.[6]
Data Presentation: Performance of CBS Reduction on Various Ketones
The CBS reduction has been successfully applied to a diverse range of ketone substrates. The following tables summarize the quantitative data for the enantioselective reduction of different classes of ketones.
Table 1: Reduction of Aryl-Alkyl Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | e.e. (%) | Reference |
| Acetophenone (B1666503) | (S)-Me-CBS | BH₃·THF | >95 | 96 | [5] |
| Propiophenone | (S)-Me-CBS | BH₃·THF | >95 | 98 | [5] |
| 2-Chloroacetophenone | (S)-Me-CBS | BH₃·THF | >95 | 91 | [5] |
| α-Tetralone | (S)-Me-CBS | BH₃·THF | >95 | 85 | [5] |
Table 2: Reduction of Aliphatic Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | e.e. (%) | Reference |
| 2-Octanone | (S)-Me-CBS | BH₃·THF | >95 | 81 | [5] |
| 3-Methyl-2-butanone | (S)-Me-CBS | BH₃·THF | >95 | 89 | [5] |
| Pinacolone | (S)-Me-CBS | BH₃·THF | >95 | 89 | [5] |
| Cyclohexyl methyl ketone | (S)-Me-CBS | BH₃·THF | >95 | 90 | [5] |
Table 3: Reduction of α,β-Unsaturated Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | e.e. (%) | Reference |
| Benzalacetone | (S)-Me-CBS | BH₃·THF | 90 | 82 | [5] |
| (E)-3-Penten-2-one | (S)-Me-CBS | Catecholborane | >95 | 92 | [5] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH₃·THF | 89 | 91 | [2] |
Experimental Protocols
The following are detailed protocols for the CBS reduction of representative ketone substrates. It is crucial that all reactions are carried out under anhydrous conditions using dry solvents and glassware to achieve high enantioselectivity.[2][6]
General Experimental Workflow
Caption: General experimental workflow for a CBS reduction.
Protocol 1: Enantioselective Reduction of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using (S)-2-Methyl-CBS-oxazaborolidine.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 eq).
-
Add anhydrous THF (5 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide (0.6 mmol, 0.6 eq) or borane-THF (0.6 mmol, 0.6 eq) dropwise to the catalyst solution.
-
Stir the mixture for 10 minutes at 0°C.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at 0°C for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5 mL) and stir for another 10 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Reduction of an α,β-Unsaturated Ketone
This protocol details the reduction of a cyclopentenone derivative.
Materials:
-
Cyclopentenone substrate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Catecholborane (1 M in THF)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the cyclopentenone (56 mmol, 1.0 eq) in anhydrous toluene (110 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add (R)-2-methyl-CBS-oxazaborolidine (0.2 eq) and stir the mixture for 5 minutes at -78°C.
-
Slowly add a solution of catecholborane (1.8 eq) dropwise.
-
Stir the reaction mixture for 24 hours at -78°C.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
Applications in Drug Development
The CBS reduction is a valuable tool in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a specific stereocenter with high fidelity is critical, as the pharmacological activity of a drug is often dependent on its stereochemistry. This method has been employed in the large-scale synthesis of various drug intermediates and final products. For instance, it has been a key step in the synthesis of carbonic anhydrase inhibitors and precursors to antidepressants.
Conclusion
The stereoselective reduction of ketones using chiral oxazaborolidines and borane reagents is a robust and highly reliable method for the synthesis of enantiomerically enriched secondary alcohols. The predictability of the stereochemical outcome, coupled with the high yields and enantioselectivities, makes the CBS reduction an indispensable tool for researchers and professionals in the field of organic synthesis and drug development. Careful attention to experimental parameters, particularly the exclusion of moisture, is paramount to achieving optimal results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes and Protocols: Regioselectivity in the Hydroboration of Dienes with (Dimethyl sulfide)trihydroboron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroboration is a powerful chemical reaction for the synthesis of organoborane compounds, which are versatile intermediates in organic synthesis. The use of borane (B79455) dimethyl sulfide (B99878) complex (BMS) offers a convenient and stable source of borane for these transformations. This document provides a detailed overview of the regioselectivity observed in the hydroboration of various diene systems—isolated, conjugated, and cumulated—using BMS. It includes experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in predicting and controlling reaction outcomes.
Introduction to Hydroboration of Dienes
The hydroboration of alkenes, discovered by H.C. Brown, involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond.[1] The reaction is highly valuable due to its predictable selectivity and the subsequent utility of the organoborane products, which can be oxidized to alcohols, aminated to form amines, or used in carbon-carbon bond-forming reactions like the Suzuki coupling.[2]
Borane dimethyl sulfide (BH₃·SMe₂ or BMS) is a widely used reagent for hydroboration.[1] It is a stable, commercially available liquid that offers a safer and more convenient alternative to gaseous diborane (B8814927) (B₂H₆) or borane-THF solutions, which have limited shelf life.[1]
The regioselectivity of hydroboration is primarily governed by steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond, a principle that leads to what is known as anti-Markovnikov addition.[2][3] This selectivity can be further enhanced by using sterically demanding boranes.[2] When dealing with dienes, the presence of multiple reactive sites introduces additional complexity, making the control of regioselectivity a critical aspect of synthetic design.
Regioselectivity with Isolated Dienes
In isolated dienes, the double bonds react independently of one another. The regioselectivity at each double bond is determined by its substitution pattern. With a stoichiometric amount of BMS, hydroboration will preferentially occur at the more reactive (less sterically hindered) double bond.
Case Study: Limonene
Limonene is a common natural product featuring two isolated double bonds: a trisubstituted endocyclic alkene and a disubstituted exocyclic alkene. Due to steric hindrance, hydroboration with borane selectively occurs at the less hindered exocyclic double bond.[4][5] This provides a reliable method for the selective functionalization of this position.[6]
Case Study: 1,5-Cyclooctadiene (B75094)
The hydroboration of 1,5-cyclooctadiene is a foundational reaction in organoboron chemistry, as it provides a straightforward route to the highly selective hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN).[2][7] The intramolecular reaction of the initially formed borane adduct leads to the stable bicyclic structure. 9-BBN is a sterically hindered reagent that exhibits exceptional regioselectivity in the hydroboration of other alkenes.[8]
Quantitative Data: Regioselectivity in Isolated Dienes
| Diene | Reagent | Major Product(s) | Selectivity/Yield | Reference(s) |
| Limonene | 1. BMS 2. H₂O₂, NaOH | (4R)-1-methyl-4-(2-hydroxypropan-2-yl)cyclohex-1-ene-1-methanol | Selective for exocyclic C=C | [4][5] |
| Amorpha-4,11-diene | 1. 9-BBN 2. H₂O₂, NaOH | Dihydroartemisinic alcohol | 92% Yield (flow conditions) | [6][9] |
| (+)-Valencene | 1. 9-BBN 2. H₂O₂, NaOH | Corresponding alcohol from terminal C=C | 90% Yield (flow conditions) | [9] |
| Deca-1,9-diene | 1. 9-BBN 2. H₂O₂, NaOH | Decane-1,10-diol | 91% Yield (flow conditions) | [9] |
Note: 9-BBN, often prepared from BMS and 1,5-cyclooctadiene, is shown here to highlight the high selectivity achievable with sterically hindered boranes derived from dienes.
Regioselectivity with Conjugated Dienes
The hydroboration of conjugated dienes is more complex than that of isolated dienes, as the π-systems can lead to 1,2- or 1,4-addition products.[10] The reaction outcome is often a mixture of allylic and homoallylic boranes. However, the use of transition-metal catalysts can dramatically influence the regioselectivity, providing access to specific isomers.[10][11][12] For instance, nickel and iron catalysts have been shown to favor 1,4-hydroboration.[10][13]
With uncatalyzed hydroboration using BMS, the reaction on simple cyclic 1,3-dienes can sometimes lead to the formation of boron-containing polymeric materials, especially when dihydroboration is favored.[14][15]
Logical Relationship: Hydroboration of Conjugated Dienes
Caption: Possible reaction pathways in the hydroboration of a conjugated diene.
Regioselectivity with Cumulated Dienes (Allenes)
Allenes possess adjacent double bonds and their hydroboration can yield either allyl or alkenyl boranes. Controlling the regio- and stereoselectivity in allene (B1206475) hydroboration is a significant challenge.[16] The outcome depends heavily on the substitution pattern of the allene and the specific borane reagent used. While BMS can be used, more specialized boranes or transition metal catalysts are often required to achieve high levels of selectivity.[16][17][18] For example, cobalt and nickel catalysts can be employed to direct the boryl group to either the internal or external carbon atoms of the allene.[18]
Experimental Protocols
Safety Precaution: Hydroboration reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as borane reagents are flammable and react with moisture. All glassware should be oven- or flame-dried before use.
Protocol 1: Monohydroboration of 1,3-Cyclohexadiene (B119728) with BMS
This protocol is a representative procedure for the monohydroboration of a cyclic diene.[19]
Materials:
-
Borane dimethyl sulfide complex (BMS, ~10 M in Me₂S)
-
1,3-Cyclohexadiene
-
Anhydrous Diglyme (B29089)
-
Nitrogen or Argon gas supply
-
Dry glassware (round-bottom flask, syringe, magnetic stir bar)
-
Oxidizing agents for workup (e.g., 3M NaOH, 30% H₂O₂)
Procedure:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add 1,3-cyclohexadiene (e.g., 0.73 mmol, 1.0 equiv) to the flask, followed by anhydrous diglyme (3.2 mL).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add borane dimethyl sulfide complex (e.g., 0.07 mL of 10 M solution, 0.73 mmol, 1.0 equiv) dropwise to the stirred solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
The resulting organoborane solution is ready for subsequent oxidation or other transformations. For oxidation, cool the mixture to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂, ensuring the temperature remains below 50 °C.
General Experimental Workflow
Caption: A typical experimental workflow for the hydroboration-oxidation of a diene.
Summary and Outlook
The hydroboration of dienes using the borane dimethyl sulfide complex is a versatile synthetic tool. The regioselectivity of the reaction is highly predictable for isolated dienes, where steric factors dominate, allowing for the selective functionalization of the less substituted double bond. For conjugated and cumulated dienes, the outcomes are more nuanced, often yielding mixtures of products. However, the development of catalytic systems has provided powerful methods to control the regioselectivity, granting access to specific allylic boranes that are valuable building blocks in organic synthesis and drug development. Future research will likely focus on developing even more selective and efficient catalytic systems for these challenging substrates.
References
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. Brown Hydroboration [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 9. d-nb.info [d-nb.info]
- 10. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective Synthesis of γ-Substituted (Z)-Allylic Boranes via Kinetically Controlled Hydroboration of Allenes with 10-TMS-9-borabicyclo[3.3.2]decane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regio-divergent hydroboration of terminal allenes controlled by nickel and cobalt catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Quenching Excess Borane Dimethyl Sulfide (BMS)
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching excess borane (B79455) dimethyl sulfide (B99878) (BMS) in chemical reactions. Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess borane dimethyl sulfide?
A1: Quenching is a critical step to neutralize any unreacted, and potentially hazardous, borane reagent remaining in the reaction mixture.[1] This process ensures the safe handling of the reaction mixture during workup and prevents unwanted side reactions.[1][2] The quenching of borane reagents is an exothermic reaction that evolves hydrogen gas, which is flammable.[3] Therefore, it must be performed with caution in a well-ventilated fume hood.[1]
Q2: What are the most common reagents used to quench excess BMS?
A2: Protic solvents are typically used to quench excess BMS. Methanol (B129727) is the most common and recommended quenching agent.[3][4] Other alcohols like ethanol (B145695) can also be used.[5] Following the initial quench with an alcohol, water or aqueous acids are often added to hydrolyze any remaining boron intermediates and stable amine-borane complexes.[1][4]
Q3: What safety precautions should be taken during the quenching process?
A3: Safety is paramount when quenching borane reagents. Key precautions include:
-
Always perform the quench in a well-ventilated fume hood.[1]
-
Cool the reaction mixture to 0 °C in an ice bath before adding the quenching agent to control the exothermic reaction.[4]
-
Add the quenching agent (e.g., methanol) slowly and dropwise to manage the rate of hydrogen gas evolution.[4]
-
Never conduct a quench in a sealed vessel to avoid dangerous pressure buildup from hydrogen gas.[1]
-
Be aware that borane dimethyl sulfide is flammable and reacts vigorously with water.[6][7]
Q4: How can I remove boron-containing byproducts after quenching?
A4: Boron-containing byproducts, such as boric acid, can sometimes be challenging to remove. A common and effective method is to repeatedly concentrate the reaction mixture from methanol.[8][9] This process converts the boron byproducts into volatile trimethyl borate, which can be easily removed under reduced pressure.[8][9]
Q5: What issues can arise from an incomplete reaction or degraded BMS reagent?
A5: If the borane dimethyl sulfide reagent is old or has been improperly stored, it may have degraded, leading to reduced reactivity or an incomplete reaction.[1][10] This can result in lower yields.[10] It is recommended to use a fresh bottle of the reagent or to titrate it to determine its active concentration before use.[1] If an incomplete reaction is observed, additional equivalents of the borane reagent can be added after monitoring the reaction's progress.[1]
Q6: Why is it sometimes difficult to isolate an amine product after a reduction reaction with BMS?
A6: In the reduction of amides, the initial product is a stable amine-borane complex, which can be resistant to hydrolysis under standard quenching conditions.[1][11] To break this complex and isolate the free amine, more rigorous quenching conditions are required, such as using a mixture of hydrochloric acid, water, and ethylene (B1197577) glycol.[3] Palladium-catalyzed quenching is another effective method to decompose these stable complexes.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Reactivity | Degraded Reagent: Prolonged or improper storage, exposure to air or moisture. Older bottles of BMS may show reduced yields.[1][10] | - Use a fresh bottle of the reagent.- Titrate the reagent to determine the active concentration before use.- Store reagents under an inert atmosphere (nitrogen or argon).[1] |
| Incomplete Reaction | Insufficient Reagent: Underestimation of the required stoichiometric amount due to partial degradation of the borane solution.[1] | Add additional equivalents of the borane reagent after monitoring the reaction progress (e.g., by TLC).[1] |
| Formation of Insoluble Precipitate During Quenching | Formation of Boric Acid: Hydrolysis of borane reagents produces boric acid, which can precipitate in some solvent systems.[1] | - For large-scale reactions, use a methanol scrubbing system to convert escaping diborane (B8814927) to the more soluble methyl borate.[3]- A mixture of THF and water, followed by aqueous NaOH, can be effective for quenching.[10] |
| Unexpected Side Products | Reaction with Solvent: Some aprotic solvents like acetone, N,N-dimethylacetamide, and acetonitrile (B52724) can be reduced by borane.[1][3] | Choose an appropriate inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether for your reaction.[1] |
| Difficulty Isolating Amine Product | Formation of a Stable Amine-Borane Complex: The product of an amide reduction is an amine-borane complex that can be resistant to hydrolysis.[1][11] | - Employ rigorous quenching conditions, such as 1 M HCl in a 50:50 mixture of water and ethylene glycol.[3]- Palladium-catalyzed quenching can also be an effective method to decompose the amine-borane complex.[3] |
Quantitative Data Summary
| Parameter | Value/Range | Details | Citation |
| Quenching Temperature | 0 °C | Recommended for controlling the exothermic reaction. | [4][5] |
| Stirring Time Post-Quench | 15-30 minutes | Continue stirring after gas evolution subsides to ensure complete quenching of excess borane. | [4] |
| Amine-Borane Complex Hydrolysis | 1 M HCl in 50:50 water/ethylene glycol | An effective method for hydrolyzing stable amine-borane complexes. | [3] |
| BMS Concentration | ~10 M | Commercially available concentration, much higher than borane-THF. | [6] |
Experimental Protocols
Protocol 1: Standard Quenching with Methanol
This protocol is a general procedure for safely quenching excess borane dimethyl sulfide in a reaction mixture.
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.[4]
-
Methanol Addition: While stirring the reaction mixture, slowly add methanol dropwise.[4] You will observe the evolution of hydrogen gas. Control the rate of addition to keep the gas evolution manageable.[4]
-
Stirring: After the gas evolution has subsided, continue to stir the mixture for an additional 15-30 minutes.[4]
-
Hydrolysis: Slowly add water to hydrolyze any remaining boron intermediates.[4]
-
Workup: Proceed with the standard aqueous workup as required for your specific reaction.
Protocol 2: Quenching for Amide Reduction Reactions
This protocol is designed to address the formation of stable amine-borane complexes, often encountered after the reduction of amides.
-
Initial Quench: Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Methanol Addition: Slowly add methanol dropwise to quench the excess BMS.[5]
-
Acidic Hydrolysis: Prepare a 1 M solution of hydrochloric acid (HCl) in a 50:50 mixture of water and ethylene glycol.[3] Slowly add this solution to the reaction mixture to hydrolyze the amine-borane complex.
-
Workup: Proceed with a standard aqueous workup, which may involve neutralization with a base followed by extraction with an organic solvent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. orgsyn.org [orgsyn.org]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Technical Support Center: (Dimethyl Sulfide)trihydroboron Reaction Work-up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Dimethyl sulfide)trihydroboron (BMS or BH₃·SMe₂).
Troubleshooting Guide
This section is designed to help you quickly identify and resolve common problems that may arise during the work-up of BMS reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Reactivity | Degraded Reagent: Prolonged or improper storage, or exposure to air or moisture can lead to reduced yields.[1][2] | - Use a fresh bottle of the reagent.- Titer the reagent to determine the active concentration before use.- Store reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature. |
| Incomplete Reaction | Insufficient Reagent: Underestimation of the required stoichiometric amount due to partial degradation of the borane (B79455) solution. | Add additional equivalents of the borane reagent after monitoring the reaction progress (e.g., by TLC).[1] |
| Vigorous/Uncontrolled Quenching | Reaction of excess borane with a protic solvent is highly exothermic and generates hydrogen gas. | - Cool the reaction mixture to 0 °C in an ice bath before and during the slow, dropwise addition of the quenching agent (e.g., methanol).[2][3] |
| Formation of Insoluble Precipitate During Work-up | Hydrolysis of borane reagents and intermediates produces boric acid, which can precipitate in some organic solvents.[2] | - For quenching, a mixture of THF and water, followed by aqueous NaOH can be effective.[1] - On a larger scale, a methanol (B129727) scrubbing system can convert any escaping diborane (B8814927) into the more soluble methyl borate.[4] |
| Persistent Emulsion During Extraction | Formation of boronic acid salts or other boron-containing byproducts at the aqueous-organic interface. | - Add saturated aqueous NaCl (brine) to break up the emulsion. - If the product is stable to acidic or basic conditions, adjust the pH of the aqueous layer. |
| Product Contaminated with Boron Byproducts | Boric acid and its esters can be difficult to remove from polar products.[5] | - Concentrate the reaction mixture and then co-evaporate with methanol several times to form volatile trimethyl borate.[6][7][8] - Perform an extractive work-up with a basic aqueous solution (e.g., 1-2 M NaOH) to remove acidic boron byproducts.[5][6] - For very hydrophilic products, consider using a specialized resin, such as Amberlyst IRA743, to capture boric acid.[5] |
| Strong, Unpleasant Odor | Dimethyl sulfide (B99878) (DMS) is a volatile byproduct with a strong odor.[4][9][10][11] | - Conduct the reaction and work-up in a well-ventilated fume hood.[1] - Use a scrubbing system with activated carbon or an oxidizing agent like sodium hypochlorite (B82951) or potassium persulfate to trap DMS from the vent stream.[4] |
| Unexpected Side Products | Some aprotic solvents can be reduced by borane.[2][4] | - Avoid using acetone (B3395972), N,N-dimethylacetamide, and acetonitrile (B52724) as solvents.[2][4] - Tetrahydrofuran (THF) is a commonly used and appropriate solvent for most BMS reactions.[3][12] |
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving borane dimethyl sulfide?
A common and effective method for quenching excess BMS is the slow addition of a protic solvent, such as methanol or ethanol, to the reaction mixture at 0°C.[2][3][9] This should be done carefully as the reaction is exothermic and produces hydrogen gas.[4]
Q2: How do I perform a work-up after a hydroboration-oxidation reaction?
After the initial hydroboration with BMS, the excess borane is typically quenched with a small amount of acetone or water.[13] The subsequent oxidation of the trialkylborane intermediate is achieved by adding aqueous sodium hydroxide (B78521) followed by the careful addition of hydrogen peroxide.[13][14][15] The reaction may require gentle heating to ensure complete oxidation.[13]
Q3: My product is water-soluble. How can I effectively remove boron byproducts?
For water-soluble products, standard extractive work-ups can be challenging. A highly effective method is to repeatedly concentrate the crude product from methanol under reduced pressure.[6][7][8] This process converts boric acid into volatile trimethyl borate, which is removed during evaporation. For particularly difficult separations, specialized silica-based scavengers or resins can be employed to bind and remove boronic acids.[5][16]
Q4: Can I use water to quench my BMS reaction?
While water can be used, methanol is often preferred for a more controlled quench. Borane reacts vigorously with water.[4] A mixture of THF and water can also be used for quenching.[1] Regardless of the quenching agent, it should be added slowly to a cooled reaction mixture to manage the exotherm and hydrogen evolution.
Q5: How can I be sure all the boron-containing impurities have been removed from my final product?
The removal of boron byproducts can be monitored by ¹H NMR spectroscopy by looking for the disappearance of broad signals associated with B-OH protons or by the absence of characteristic signals for boron-complexed species. For elemental analysis, Inductively Coupled Plasma (ICP) spectroscopy can be used to quantify residual boron content.
Experimental Protocols
Protocol 1: General Work-up for Reduction Reactions (e.g., Carboxylic Acid to Alcohol)
-
Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC), cool the reaction flask to 0°C using an ice-water bath.
-
Quenching: While stirring, slowly and carefully add methanol dropwise to the reaction mixture. Be aware of effervescence due to hydrogen gas evolution and control the addition rate to keep it manageable.[2][3] Continue stirring at 0°C for 15-30 minutes after the addition is complete.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Aqueous Work-up: To the residue, add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and water.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic extracts and wash successively with water and then a saturated aqueous solution of sodium chloride (brine).[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product as necessary, typically by column chromatography.[3]
Protocol 2: Work-up for Hydroboration-Oxidation of an Alkene
-
Cooling: After the hydroboration step is complete, cool the reaction mixture in an ice-water bath.
-
Quench Excess Borane: Slowly add a few drops of acetone or water to quench any unreacted BMS.[13] Stir for 5-10 minutes.
-
Oxidation: Add aqueous sodium hydroxide (e.g., 3 M solution) to the mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide.[13] The temperature should be monitored and controlled during the addition of the peroxide.
-
Heating: After the addition is complete, the mixture may be gently heated (e.g., to 50-60°C) for a period to ensure the oxidation is complete.[13]
-
Extraction: Cool the mixture to room temperature and add an organic solvent (e.g., diethyl ether or ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol, typically by column chromatography.
Visualized Workflows
Caption: General workflow for the work-up of a borane dimethyl sulfide reduction reaction.
Caption: Decision-making workflow for removing boron byproducts from a crude product.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. reddit.com [reddit.com]
- 10. Borane Reagents [organic-chemistry.org]
- 11. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Managing Dimethyl Sulfide (DMS) Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of dimethyl sulfide (B99878) (DMS) during laboratory experiments.
Troubleshooting Guides
This section offers step-by-step protocols for specific issues related to DMS odor management.
Issue: Pervasive DMS odor during and after a Swern oxidation reaction.
Solution: Quenching and Work-up Procedure for Swern Oxidation
The Swern oxidation is a widely used reaction that produces dimethyl sulfide as a byproduct, which is known for its strong, unpleasant smell.[1] Proper quenching and work-up are crucial to minimize odor.
Experimental Protocol:
-
Reaction Quenching:
-
Once the oxidation is complete, and while the reaction mixture is still at a low temperature (e.g., -78°C), slowly add an excess of an appropriate quenching agent. Triethylamine is commonly used in the reaction itself and will neutralize the reactive species.
-
To specifically target the DMS odor, a subsequent wash with an oxidizing agent is necessary.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to warm to room temperature.
-
Perform a liquid-liquid extraction. During this step, you can incorporate an oxidizing wash. A common and effective method is to wash the organic layer with a dilute solution of sodium hypochlorite (B82951) (household bleach).[2] Use a 5-10% bleach solution and wash the organic layer 1-2 times. Caution: This should not be done if your desired product is sensitive to oxidation.
-
Separate the organic layer and proceed with standard drying and solvent removal steps.
-
-
Odor Trapping:
-
Vent the reaction flask and any subsequent apparatus (e.g., rotary evaporator) into a fume hood containing a trap with an oxidizing solution. A bubbler containing household bleach or a potassium permanganate (B83412) solution is effective at capturing volatile DMS.[2]
-
Issue: Lingering DMS odor on glassware and equipment.
Solution: Decontamination of Glassware and Equipment
The unpleasant odor of dimethyl sulfide can persist on glassware even after standard cleaning procedures.[1] A thorough decontamination protocol using an oxidizing agent is required.
Experimental Protocol:
-
Initial Rinse:
-
In a fume hood, rinse the glassware with a solvent in which DMS is soluble, such as acetone (B3395972) or ethanol, to remove the bulk of the residual DMS.[3] Dispose of this rinse waste appropriately.
-
-
Oxidizing Soak:
-
Prepare a solution of a suitable oxidizing agent. Common choices include:
-
Sodium Hypochlorite Solution: A 10-20% solution of household bleach in water.
-
Potassium Permanganate Solution: A dilute solution (e.g., 0.1 M) in water or a weak acidic/basic solution.
-
Hydrogen Peroxide Solution: A 3-10% solution in water.[2]
-
-
Submerge the glassware in the oxidizing solution and allow it to soak for at least one hour. For heavily contaminated items, an overnight soak may be necessary.
-
-
Final Cleaning:
Issue: Accidental spill of dimethyl sulfide.
Solution: Spill Control and Neutralization
Immediate and appropriate action is necessary to contain a DMS spill and neutralize the odor.
Experimental Protocol:
-
Safety First:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure proper personal protective equipment (PPE) is worn, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat. For large spills, a respirator with an organic vapor cartridge may be necessary.[5]
-
-
Containment:
-
If the spill is small and contained within a fume hood, proceed with cleanup.
-
For larger spills or spills outside a fume hood, contain the spill using an absorbent material like vermiculite (B1170534) or sand.[6] Work from the outside of the spill inwards.
-
-
Neutralization:
-
Once the spill is absorbed, carefully add an oxidizing agent to the absorbent material. A solution of sodium hypochlorite (bleach) is a common and effective choice.[2] Apply the bleach solution slowly to avoid splashing.
-
Allow the mixture to react for at least 30 minutes.
-
-
Cleanup and Disposal:
-
Collect the neutralized absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth soaked in the oxidizing solution, followed by a clean, wet cloth.
-
Dispose of all contaminated materials as hazardous waste according to your institution's Environmental Health & Safety (EH&S) guidelines.[6]
-
Issue: Managing DMS-containing liquid waste.
Solution: Treatment of Aqueous Waste Streams
Aqueous waste containing DMS should be treated to remove the odor before final disposal.
Experimental Protocol:
-
Collection:
-
Collect all DMS-containing aqueous waste in a clearly labeled, sealed container.
-
-
Treatment in a Fume Hood:
-
In a fume hood, add a suitable oxidizing agent to the waste container. Stir the solution gently.
-
Sodium Hypochlorite: Add household bleach in a stoichiometric excess to the estimated amount of DMS. A study on oxidative scrubbing of DMS-containing waste gases found that a pH of 7-8 is optimal for the rapid conversion of DMS to dimethyl sulfone using hypochlorite.[7]
-
Hydrogen Peroxide: Add a 3-10% solution of hydrogen peroxide. The reaction kinetics are dependent on pH, with acid catalysis increasing the reaction rate.[8]
-
Allow the reaction to proceed for several hours or overnight to ensure complete oxidation.
-
-
Disposal:
-
After neutralization, the waste should be disposed of in accordance with your institution's EH&S procedures. Even after treatment, it is likely still considered hazardous waste.[9]
-
Quantitative Data on Neutralizing Agents
The following table summarizes the effectiveness of common oxidizing agents for the neutralization of dimethyl sulfide.
| Neutralizing Agent | Recommended Concentration | Reaction Conditions | Effectiveness | Reference |
| Sodium Hypochlorite (Bleach) | 5.25% solution | pH 7-8 for optimal reaction with aqueous DMS. | Highly effective; rapidly converts DMS to dimethyl sulfone. A 5.25% solution can remove over 96% of DMS. | [10] |
| Hydrogen Peroxide | 3-10% aqueous solution | Reaction is catalyzed by strong acids (pH < 1). | Effective; oxidizes DMS to dimethyl sulfoxide (B87167) (DMSO). | [2] |
| Potassium Permanganate | Dilute aqueous solution (e.g., 0.1 M) | Can be used in acidic, neutral, or alkaline conditions. | Effective oxidizing agent for sulfur compounds. | General Chemistry Knowledge |
| Activated Carbon | Granular or cloth | Adsorption from gas or liquid phase. | High adsorption capacity for DMS. Can be regenerated. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the odor threshold of dimethyl sulfide?
A1: Dimethyl sulfide has an extremely low odor threshold, with some studies reporting it to be as low as 0.02 to 0.1 parts per million (ppm). This means that even very small amounts can be easily detected by the human nose.[1]
Q2: What are the primary hazards associated with dimethyl sulfide?
A2: Dimethyl sulfide is a highly flammable liquid with a low flash point.[11] It is also an irritant to the skin and eyes. Inhalation of high concentrations can cause respiratory irritation.[11] Always handle DMS in a well-ventilated fume hood and wear appropriate PPE.
Q3: Can I dispose of DMS waste down the drain?
A3: No, you should never dispose of untreated dimethyl sulfide waste down the drain.[5] It must be collected as hazardous waste. Even after treatment with an oxidizing agent, the resulting solution should be disposed of according to your institution's hazardous waste guidelines.[9]
Q4: I've tried cleaning my glassware with bleach, but I can still smell a faint DMS odor. What should I do?
A4: If a faint odor persists, it's possible that not all of the DMS was oxidized. You can try a longer soaking time in the bleach solution (e.g., overnight). Alternatively, using a different oxidizing agent, such as an acidic potassium permanganate solution, may be effective. Ensure that the glassware is thoroughly rinsed with solvent to remove any organic residues before the oxidizing wash.
Q5: Are there any alternatives to oxidizing agents for removing DMS odor?
A5: Adsorption onto activated carbon is an effective physical method for removing DMS from the air or from solutions. [N/A] You can use activated carbon in fume hood filters or as a packing material in a trap to capture volatile DMS. For removing DMS from a reaction mixture, forming an azeotrope with a volatile solvent like pentane (B18724) and repeatedly evaporating it can help reduce the concentration.[2]
Visualizations
Caption: A workflow for managing DMS odor incidents.
Caption: Chemical reaction for DMS odor neutralization.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cpchem.com [cpchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwm.edu [uwm.edu]
- 10. US7914669B2 - Reactive extraction of sulfur compounds from hydrocarbon streams - Google Patents [patents.google.com]
- 11. DIMETHYL SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Borane Dimethyl Sulfide (BMS) Reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing borane (B79455) dimethyl sulfide (B99878) (BMS) in their experiments. It provides troubleshooting for common side reactions and byproduct formation in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Borane Dimethyl Sulfide (BMS) and what are its primary applications?
Borane dimethyl sulfide (BMS) is a complex of borane (BH₃) and dimethyl sulfide (S(CH₃)₂).[1] It is a widely used liquid borane reagent in organic synthesis, primarily for hydroboration reactions of alkenes and alkynes and for the selective reduction of various functional groups like carboxylic acids, ketones, and esters.[2]
Q2: What are the main advantages of using BMS over Borane-Tetrahydrofuran (BMS•THF)?
BMS offers several advantages over the borane-THF complex. It is more stable, allowing it to be commercially available in higher concentrations (e.g., 10 M).[1][3] Unlike BH₃•THF, BMS does not require a stabilizer like sodium borohydride, the presence of which can lead to unwanted side reactions.[1][4] The primary drawback of BMS is the unpleasant odor of dimethyl sulfide.[2][3]
Q3: How should BMS be handled and stored to prevent decomposition?
BMS is sensitive to moisture and air and reacts violently with water to liberate highly flammable hydrogen gas.[4][5][6] It should be stored and handled under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container in a dry, well-ventilated area.[4][6] It is incompatible with acids, alcohols, and oxidizing agents.[4] Due to the potential for gas generation from slow decomposition, containers may develop pressure and should be vented periodically.[5]
Q4: What are the typical byproducts in a hydroboration reaction using BMS?
The main byproducts are boron-containing compounds. In the hydroboration of alkenes or alkynes, using a simple borane equivalent can result in only a fraction of the olefin being converted to the desired product, with the remainder incorporated into boron-containing byproducts.[4] Incomplete oxidation during workup can also leave organoborane intermediates or their derivatives in the final product mixture.
Q5: What causes the strong odor associated with BMS and how can it be managed?
The characteristic unpleasant smell is due to the dimethyl sulfide ligand.[3] To manage the odor, experiments should be conducted in a well-ventilated fume hood. Any vented gases can be passed through a scrubber containing activated carbon or an oxidizing solution, such as sodium hypochlorite (B82951) (bleach), to neutralize the dimethyl sulfide.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with BMS.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Decomposition: BMS was exposed to moisture or air, causing it to hydrolyze and become inactive.[6] | • Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents and reagents.• Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[4] |
| 2. Incorrect Stoichiometry: An insufficient amount of BMS was used for the substrate. | • Carefully calculate the molar equivalents. Remember that one molecule of BH₃ can react with up to three equivalents of an alkene.[8]• Titrate the BMS solution if its concentration is uncertain due to age or storage conditions. | |
| Formation of Unexpected Byproducts | 1. Incomplete Oxidation: The organoborane intermediate formed after hydroboration was not fully converted to the alcohol. | • Ensure an adequate amount of the oxidizing agent (e.g., hydrogen peroxide) and base (e.g., NaOH) is used during the workup step.• Allow sufficient time for the oxidation to go to completion. |
| 2. Poor Regioselectivity: The hydroboration step produced a mixture of isomeric organoboranes, leading to isomeric alcohols. This is more common with internal or similarly substituted alkenes.[8] | • For substrates where regioselectivity is a concern, consider using a bulkier, sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) to enhance the formation of the anti-Markovnikov product.[8][9] | |
| 3. Boron-Containing Impurities: Boronic acids or borate (B1201080) esters remain in the final product.[4] | • Follow a rigorous workup procedure. Some methods suggest adding an acid to liberate the product from borane adducts.[2]• Use extractive workups with a basic solution to remove acidic boron byproducts.• Consider purification techniques specifically designed to separate alcohols from boron compounds. | |
| Difficult Product Isolation | 1. Emulsion During Workup: Boron salts formed during the oxidation step can stabilize emulsions, making phase separation difficult. | • Add a saturated NaCl solution (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Safety Incidents | 1. Spontaneous Ignition (Pyrophoricity): Concentrated BMS can be pyrophoric. Contact with water or moist air generates flammable hydrogen gas, which can ignite.[5][6] | • Handle BMS under an inert atmosphere at all times.• Quench reactions and clean glassware carefully. Add quenching agents slowly, especially when dealing with residual BMS.• For spills, cover with a dry, non-combustible material like sand or dry earth before careful neutralization.[5] |
| 2. Pressure Buildup: Gas evolution from slow decomposition can pressurize sealed containers.[5] | • Use vented caps (B75204) for long-term storage or periodically and carefully open containers in a fume hood to release pressure.[5] |
Experimental Protocols
General Protocol for Hydroboration-Oxidation of an Alkene
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alkene (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alkene in a suitable anhydrous solvent (e.g., THF).
-
Hydroboration: Cool the solution to 0 °C using an ice bath. Add borane dimethyl sulfide (e.g., 0.33-0.40 eq. for a simple alkene) dropwise via the dropping funnel over 15-30 minutes.[3] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂). Caution: The oxidation step is often exothermic. Maintain cooling and add the reagents slowly to control the temperature.
-
Workup: After stirring for another 1-2 hours at room temperature, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude alcohol can then be purified using standard techniques such as flash column chromatography.
Visualizations
Caption: Main hydroboration-oxidation pathway and common side reactions.
Caption: Troubleshooting workflow for low yield in BMS reactions.
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Reagents [organic-chemistry.org]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
Technical Support Center: Improving Enantioselectivity in Corey-Itsuno Reductions
Welcome to the technical support center for the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective ketone reductions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during Corey-Itsuno reductions in a question-and-answer format.
Q1: My enantiomeric excess (e.e.) is lower than expected. What are the most likely causes?
Low enantioselectivity is a common issue with several potential root causes. The most critical factors to investigate are the presence of moisture, the reaction temperature, the quality of the reagents, and the stoichiometry of the reaction. A systematic approach to troubleshooting is recommended.
Q2: How critical are anhydrous conditions for the reaction?
Extremely critical. The presence of water in the reaction mixture is known to have a significant negative impact on enantiomeric excess.[1][2] Water can react with the borane (B79455) reagent and the oxazaborolidine catalyst, leading to non-selective reduction pathways. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q3: I've ensured anhydrous conditions, but my e.e. is still low. What should I check next?
The next crucial parameter to verify is the reaction temperature. Generally, lower temperatures favor higher enantioselectivity.[1] However, there is often an optimal temperature for a given substrate and catalyst system. Running the reaction at a temperature that is too low can sometimes lead to decreased enantioselectivity.
Q4: My reaction is very slow or does not go to completion. What could be the problem?
A sluggish or incomplete reaction can be due to several factors:
-
Poor quality of the borane source: Commercially available borane solutions can degrade over time. It is advisable to use a fresh bottle or to titrate the solution before use. Some sources of BH3•THF have been found to contain inhibitory impurities.[1]
-
Catalyst deactivation: The oxazaborolidine catalyst can be sensitive to air and moisture, leading to deactivation. Ensure proper handling and storage of the catalyst.
-
Insufficient amount of reducing agent: A slight excess of the borane reagent is typically required to ensure complete conversion of the ketone.
Q5: Can the choice of borane source affect the enantioselectivity?
Yes, the choice of borane source can influence the enantioselectivity of the reduction. Common borane sources include borane-tetrahydrofuran (B86392) complex (BH3•THF), borane-dimethyl sulfide (B99878) complex (BH3•SMe2), and catecholborane.[2] For certain substrates, one source may provide significantly better results than another. It is worth screening different borane sources if you are not achieving the desired enantioselectivity.
Q6: I am working with a sterically hindered ketone and observing low reactivity. What can I do?
For sterically demanding ketones, increasing the reaction temperature might be necessary to achieve a reasonable reaction rate. However, this may come at the cost of lower enantioselectivity. Alternatively, using a more reactive borane source or a different oxazaborolidine catalyst with different steric and electronic properties might be beneficial.
Data Presentation: Factors Affecting Enantioselectivity
The following tables summarize the impact of key reaction parameters on the enantiomeric excess of the Corey-Itsuno reduction.
Table 1: Effect of Temperature on the Enantioselective Reduction of Acetophenone (B1666503)
| Temperature (°C) | Enantiomeric Excess (% e.e.) of (R)-1-phenylethanol |
| 23 | 97 |
Reaction conditions: Acetophenone reduced with (S)-Me-CBS catalyst (10 mol%) and BH₃·THF in THF.
Table 2: Impact of Borane Source on Enantioselectivity
| Borane Source | Substrate | Enantiomeric Excess (% e.e.) |
| BH₃·THF | Acetophenone | High |
| BH₃·SMe₂ | Acetophenone | High |
| Catecholborane | α-Tetralone | >95 |
Note: Specific e.e. values can vary depending on the exact reaction conditions and the substrate. Catecholborane has been shown to be effective at very low temperatures (as low as -126 °C), which can be advantageous for improving enantioselectivity.[1]
Experimental Protocols
Below are detailed methodologies for performing a Corey-Itsuno reduction.
Protocol 1: General Procedure for the Enantioselective Reduction of an Aromatic Ketone (Acetophenone)
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous tetrahydrofuran (B95107) (THF) should be used as the solvent.
-
Reaction Setup: To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) in anhydrous THF at 23 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (1 M in THF, 1.0-1.2 eq) dropwise.
-
Substrate Addition: After stirring the catalyst-borane mixture for 10-15 minutes, a solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise over a period of 10-20 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 2: In Situ Generation of the Oxazaborolidine Catalyst
The oxazaborolidine catalyst can be conveniently prepared in situ from the corresponding chiral amino alcohol and a borane source.
-
Catalyst Formation: To a solution of the chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) (0.1 eq) in anhydrous THF at room temperature under an inert atmosphere, add a solution of borane-THF complex (1 M in THF, 0.1 eq) dropwise. The mixture is stirred for about 1 hour to allow for the formation of the oxazaborolidine.
-
Reduction: The procedure then follows from step 2 of Protocol 1, where the reducing equivalent of the borane solution is added, followed by the ketone substrate.
Visualizations
The following diagrams illustrate key aspects of the Corey-Itsuno reduction.
References
Technical Support Center: Borane Dimethyl Sulfide Complex (BH3·SMe2)
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and use of neat borane (B79455) dimethyl sulfide (B99878) complex (BH3·SMe2 or BMS). Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with neat BH3·SMe2?
A1: Neat BH3·SMe2 is a highly flammable liquid that reacts violently with water, releasing flammable gases which may ignite spontaneously.[1][2] It is also harmful if swallowed and can cause serious eye damage.[2] The vapor may cause drowsiness, dizziness, and respiratory irritation.[2] Additionally, like other ether-based reagents, solutions of BMS may form explosive peroxides upon prolonged storage, especially after the container has been opened.[3][4]
Q2: What are the essential personal protective equipment (PPE) requirements for handling BH3·SMe2?
A2: When handling BH3·SMe2, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][5]
-
Skin Protection: Flame-retardant and antistatic protective clothing, along with appropriate protective gloves.[2][5] Gloves should be inspected before use and disposed of properly after handling.
-
Respiratory Protection: All handling should be done in a chemical fume hood.[1][5] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5]
Q3: How should neat BH3·SMe2 be properly stored?
A3: Proper storage is critical for maintaining the stability and safety of BH3·SMe2. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][5] The recommended storage temperature is typically 2-8 °C. It must be stored under an inert atmosphere, such as nitrogen, to protect it from moisture and air.[1][3][5] Containers should be dated upon opening and periodically tested for peroxides.[4]
Q4: What materials are incompatible with BH3·SMe2?
A4: BH3·SMe2 reacts violently or is incompatible with several substances. Contact with these should be strictly avoided. See the table below for a summary.
Q5: What is the correct procedure for quenching a reaction containing excess BH3·SMe2?
A5: To safely quench excess BH3·SMe2, the reaction mixture should be cooled (e.g., to 0 °C in an ice bath).[6] A protic solvent, typically methanol (B129727), should then be added slowly and dropwise.[6] The addition will cause the evolution of hydrogen gas, so the rate of addition must be controlled to manage the effervescence.[6] After gas evolution ceases, continue stirring for 15-30 minutes before proceeding with an aqueous workup.[6]
Data Presentation
Table 1: Physical and Chemical Properties of BH3·SMe2
| Property | Value |
| Molecular Formula | (CH₃)₂S · BH₃ |
| Molecular Weight | 75.97 g/mol |
| Appearance | Colorless liquid[7] |
| Density | 0.801 g/mL at 25 °C[7] |
| Melting Point | -38 °C[7] |
| Flash Point | 18 °C (64.4 °F)[5] |
Table 2: Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2–8 °C (Refrigerator/flammables)[1] |
| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen or Argon)[1] |
| Moisture | Keep container tightly closed and in a dry place. Protect from moisture.[1][3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Grounding | All metal parts of equipment must be grounded to prevent static discharge.[1][4] |
| Tools | Use only non-sparking tools.[1] |
Table 3: Incompatible Materials
| Class | Examples |
| Water | Reacts violently[1][3] |
| Acids | Incompatible[1][3] |
| Alcohols | Incompatible[1][3] |
| Acid Anhydrides | Incompatible[1][3] |
| Acid Chlorides | Incompatible[1][3] |
| Oxidizing Agents | (e.g., Bromine)[3] |
Troubleshooting Guides
Problem 1: Reduced or no reactivity observed in my experiment.
-
Potential Cause: The BH3·SMe2 reagent may have degraded due to prolonged or improper storage, including exposure to air or moisture.[6] Older bottles are particularly susceptible to a reduction in efficacy.[6]
-
Recommended Solution:
Problem 2: The reaction is incomplete, even after the standard reaction time.
-
Potential Cause: The amount of active BH3·SMe2 may be insufficient. This can happen if the reagent has partially degraded, leading to an underestimation of the required stoichiometric amount.[6]
-
Recommended Solution: Monitor the reaction's progress using a suitable technique (e.g., TLC, GC, NMR). If the reaction stalls, add additional equivalents of the BH3·SMe2 reagent until the starting material is consumed.[6]
Problem 3: An insoluble precipitate forms during the quenching of the reaction.
-
Potential Cause: The hydrolysis of borane reagents and their intermediates produces boric acid, which has low solubility in many organic solvent systems and can precipitate out.[6]
-
Recommended Solution: For quenching, a mixture of THF and water, followed by an aqueous base like NaOH, can help keep boron-containing byproducts soluble.[6] For large-scale reactions, a methanol scrubbing system can be employed to convert any escaping diborane (B8814927) into the more soluble methyl borate.[6]
Experimental Protocols
Protocol 1: Safe Transfer of Neat BH3·SMe2 Using a Syringe
This protocol outlines the standard procedure for transferring air- and moisture-sensitive BH3·SMe2 from a Sure/Seal™ bottle to a reaction vessel.
Materials:
-
Sure/Seal™ bottle of BH3·SMe2
-
Dry, nitrogen- or argon-flushed reaction flask with a rubber septum
-
Dry, inert gas-flushed syringe and a long needle
-
Source of dry, high-purity nitrogen or argon gas
Procedure:
-
Ensure all glassware is rigorously oven-dried to remove any adsorbed moisture.[6]
-
Assemble the reaction flask, equip it with a septum, and flush it thoroughly with an inert gas.[6]
-
Slightly pressurize the Sure/Seal™ bottle with the inert gas by inserting a needle connected to the gas line. This prevents a vacuum from forming during withdrawal.[6]
-
Carefully insert the needle of the dry, inert-gas-flushed syringe through the septum of the Sure/Seal™ bottle.[6]
-
Withdraw the desired volume of BH3·SMe2 into the syringe.
-
Invert the syringe and carefully push the plunger to remove any gas bubbles.[6]
-
Insert the needle through the septum of the reaction flask and slowly dispense the reagent into the reaction mixture.[6]
Protocol 2: General Procedure for Quenching Excess BH3·SMe2
This protocol provides a general method for safely neutralizing excess BH3·SMe2 after a reaction is complete.
Procedure:
-
Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.[6]
-
While stirring the mixture, slowly add methanol dropwise via a syringe or dropping funnel.[6]
-
Observe the evolution of hydrogen gas. Control the rate of methanol addition to ensure the gas evolution is manageable and does not cause excessive foaming or pressure buildup.[6]
-
After the gas evolution has completely subsided, continue to stir the reaction mixture at 0 °C for an additional 15-30 minutes to ensure all excess borane has been quenched.[6]
-
Slowly add water to hydrolyze any remaining boron intermediates.[6]
-
Proceed with the standard aqueous workup as required by your specific experimental procedure.[6]
Visualizations
Caption: Workflow for the safe transfer of neat BH3·SMe2.
Caption: Troubleshooting common issues with BH3·SMe2 reactions.
Caption: Emergency response procedure for a BH3·SMe2 spill.
References
Technical Support Center: Optimizing Reaction Conditions for BMS Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing borane (B79455) dimethyl sulfide (B99878) (BMS) reduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between borane dimethyl sulfide (BMS) and borane-THF?
A1: Borane dimethyl sulfide (BMS) is a complex of borane and dimethyl sulfide, while borane-THF is a complex with tetrahydrofuran (B95107). BMS offers several advantages, including increased stability and higher solubility, allowing it to be available in higher concentrations (e.g., 10 M).[1] Unlike borane-THF, BMS does not require a stabilizer like sodium borohydride (B1222165), which can sometimes lead to unwanted side reactions.[1] However, a notable drawback of BMS is the unpleasant odor of dimethyl sulfide.[2][3]
Q2: My BMS reduction is not proceeding at room temperature. What should I do?
A2: If a BMS reduction of an acid or amide does not proceed at room temperature, the reaction mixture can be heated to 40-50°C to facilitate the reaction.[4]
Q3: How do I quench a BMS reduction reaction?
A3: After the reaction is complete, cool the mixture to 0°C and carefully add methanol (B129727) or ethanol (B145695) to quench the excess borane. Be aware that effervescence will be observed during this process.[4]
Q4: How can I remove boron byproducts from my reaction mixture after workup?
A4: Boron compounds and residues can often be removed by repeatedly concentrating the reaction mixture from methanol. This procedure forms trimethyl borate (B1201080) (B(OMe)₃), which is volatile and can be removed under reduced pressure.[5]
Q5: I have formed a stable amine-borane complex after reducing an amide. How can I break this complex to isolate my free amine product?
A5: The initial product of an amide reduction with borane is often an amine-borane complex, which needs to be decomposed to yield the free amine.[6] If standard methods fail, you can try dissolving the complex in THF and adding acetyl chloride, followed by methanol. This can help to break the complex and provide the product as its HCl salt after evaporation.[7] Another approach is to use a Lewis base with a strong affinity for borane, such as pyridine.[7]
Troubleshooting Guide
This guide addresses more specific issues that may arise during BMS reductions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction or Low Yield | - Insufficient reagent | - Ensure accurate stoichiometry. For amides, excess borane may be required. |
| - Poor quality of BMS reagent | - Use a fresh bottle of BMS. Older bottles may have reduced activity. | |
| - Sterically hindered substrate | - Increase reaction temperature and/or reaction time. | |
| - Presence of moisture in the reaction | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Unexpected Side Products | - Reduction of other functional groups | - BMS is generally chemoselective for carboxylic acids and amides over esters.[4] However, at elevated temperatures or with prolonged reaction times, other functional groups may be reduced. Monitor the reaction closely by TLC or LC-MS. |
| - Reduction of a nitro group | - While BMS does not typically reduce nitro groups, other borane reagents like BH₃-THF have been shown to selectively reduce ortho-nitro phenols.[8] If your substrate contains a nitro group, consider alternative reducing agents if selectivity is an issue. | |
| - 1,4-reduction of α,β-unsaturated carbonyls | - The selectivity of borohydride reductions of α,β-unsaturated ketones can be influenced by the presence of additives. For exclusive 1,2-reduction of the carbonyl, specialized chiral borane reagents may be necessary.[9] | |
| Difficulties in Product Purification | - Persistent boron impurities | - In addition to co-evaporation with methanol, an aqueous workup with saturated ammonium (B1175870) chloride (NH₄Cl) can help to remove some boron species.[5] |
| - Emulsion formation during aqueous workup | - Add brine (saturated NaCl solution) to help break the emulsion. | |
| Vigorous or Uncontrolled Quenching | - Quenching at too high a temperature | - Always cool the reaction mixture to 0°C before adding the quenching agent (e.g., methanol). |
| - Addition of quenching agent is too fast | - Add the quenching agent dropwise with vigorous stirring. |
Data on Reaction Conditions for BMS Reductions
The following table summarizes typical reaction conditions for the reduction of various functional groups with BMS. Note that optimal conditions can vary depending on the specific substrate.
| Functional Group | Product | Stoichiometry (BMS:Substrate) | Temperature (°C) | Typical Reaction Time | Notes |
| Carboxylic Acid | Primary Alcohol | 1:1 to 2:1 | 0 to RT | 2-8 h | Can be heated to 40-50°C if the reaction is sluggish.[4] |
| Amide | Amine | 1:1 to 2:1 | 0 to RT | 3-8 h | The initial product is an amine-borane complex that requires workup to liberate the free amine.[6] |
| Ester | Primary Alcohol | 2:1 to 3:1 | 0 to RT | 3 h to overnight | Generally slower to reduce than carboxylic acids and amides.[4] |
| Nitrile | Primary Amine | 1.3:1 to 1.5:1 | RT | 30 min to 3 h | The reaction is typically fast. |
| Lactone | Diol | 2:1 to 3:1 | RT | Varies | |
| Ketone (hindered) | Secondary Alcohol | >1:1 | RT to reflux | Varies | Sterically hindered ketones may require more forcing conditions. |
Experimental Protocols
General Protocol for the Reduction of a Carboxylic Acid to a Primary Alcohol
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in dry tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Addition of BMS: Slowly add borane dimethyl sulfide (BMS, typically 1 to 2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be heated to 40-50°C.[4]
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Slowly and carefully add methanol dropwise to quench the excess BMS. Vigorous gas evolution will be observed.
-
Workup: After the gas evolution ceases, remove the solvent under reduced pressure. Add methanol to the residue and evaporate again; repeat this process two more times to remove boron residues as volatile trimethyl borate.[5] Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]
Troubleshooting Workflow
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Reagents [organic-chemistry.org]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Workup [chem.rochester.edu]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. jrfglobal.com [jrfglobal.com]
- 9. Highly enantioselective and regioselective carbonyl reduction of cyclic alpha,beta-unsaturated ketones using TarB-NO2 and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Hydroboration Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of boron-based impurities following hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical boron-containing impurities after a hydroboration-oxidation reaction?
Following the hydroboration step, the intermediate is a trialkylborane.[1] During the subsequent oxidative workup, typically with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), this intermediate is converted into the desired alcohol and a boron-containing byproduct.[2] The primary boron impurity is boric acid (H₃BO₃) or its corresponding borate (B1201080) salts (e.g., sodium borate), which are formed from the boron reagent.[2][3]
Q2: Why is it crucial to remove these boron impurities?
Boron impurities can interfere with subsequent reaction steps, complicate product purification (e.g., by causing streaking during chromatography), and may need to be removed to meet purity standards for final compounds.[4][5] Although previously considered benign, some recent studies have raised concerns about the potential mutagenic activity of certain boronic acids, making their removal critical, especially in drug development contexts.[6]
Q3: What is the fundamental principle behind most boron impurity removal techniques?
The most common strategy relies on the acidic nature of boric acid and boronic acids. By treating the reaction mixture with an aqueous base (e.g., NaOH, NaHCO₃), these acidic boron species are converted into their corresponding anionic boronate salts.[7][8] These salts exhibit significantly higher water solubility than their neutral precursors, allowing for their selective removal into an aqueous phase during a liquid-liquid extraction.[7]
Troubleshooting Guide
Q1: I performed a standard oxidative workup, but I still see boron impurities in my NMR. What went wrong?
This can happen for a few reasons:
-
Insufficient Base or Water: The conversion of boric acid to a soluble borate salt requires sufficient base and an adequate volume of water for extraction. Ensure you are using the recommended amounts and that phase separation is clean.
-
Emulsion Formation: If an emulsion forms during the aqueous wash, it can trap impurities in the organic layer. To break an emulsion, try adding brine (saturated aqueous NaCl solution) or allowing the mixture to stand for an extended period.[3]
-
Product Complexity: If your product has functional groups that can chelate with boron (e.g., diols), it might carry the impurities into the organic layer. In this case, more rigorous purification methods may be necessary.
Q2: My product is polar and has some water solubility. How can I remove borate salts without losing my product?
This is a common challenge. A standard aqueous wash may lead to significant product loss. Consider these alternatives:
-
Solvent Modification: After the workup, evaporate the organic solvent and attempt to extract the product from the crude solid using a solvent in which the borate salts are insoluble, such as hot isopropanol.[9]
-
Azeotropic Removal with Methanol (B129727): Boric acid can be removed by repeated evaporation in the presence of methanol, which forms the volatile trimethyl borate ester (B(OCH₃)₃).[8][9] This is effective for removing boric acid specifically but requires your product to be stable to these conditions.
-
Specialized Scavengers: For boronic acid impurities, silica-based scavengers with functional groups that bind to boron, such as SiliaBond Diol or DEAM, can be highly effective.[6] These convert the soluble impurity into a solid support that can be easily filtered off.
Q3: My boronic acid starting material is co-eluting with my product on a silica (B1680970) gel column. How can I improve separation?
Co-elution is a frequent problem, as many boronic acids are quite polar.
-
Pre-Column Basic Wash: Before attempting chromatography, ensure you have thoroughly washed the crude product with a basic aqueous solution to remove the bulk of the boronic acid as its boronate salt.[7][8] This is the most critical step.
-
Adjust Chromatography Conditions:
-
Solvent System: Avoid highly polar, acidic solvents like pure methanol, which can cause streaking. A dichloromethane-methanol system (e.g., 10:1 or 5:1) may offer better separation.[8]
-
Stationary Phase: Consider switching from silica gel to neutral alumina, which can sometimes provide a different selectivity profile for boron compounds.[4]
-
Experimental Protocols
Protocol 1: Standard Oxidative Workup and Aqueous Extraction
This is the most common method for removing boron byproducts following a hydroboration-oxidation reaction.
Methodology:
-
After the hydroboration step is complete (alkene has been fully consumed), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) to the reaction mixture.[3]
-
Following the base, add 30% hydrogen peroxide (H₂O₂) dropwise. Caution: This addition is exothermic; maintain the temperature below 50-60 °C.[3]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour, or until the oxidation is complete (monitor by TLC or LCMS). Gentle heating (e.g., to 60 °C) can be used to ensure the reaction goes to completion.[3]
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to neutralize excess base), water, and finally, a saturated NaCl solution (brine) to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Removal of Boric Acid via Azeotropic Distillation with Methanol
This method is particularly useful when the desired product is sensitive to aqueous conditions or when boric acid proves difficult to remove by extraction.
Methodology:
-
After the initial reaction workup (e.g., quenching excess reagents), concentrate the crude product under reduced pressure to remove the bulk of the reaction solvent.
-
Add a sufficient volume of methanol to fully dissolve or suspend the crude material.[9]
-
Remove the methanol by rotary evaporation. The boric acid will co-distill with the methanol as volatile trimethyl borate.
-
Repeat the process of adding and evaporating methanol 2-3 more times to ensure complete removal of the boric acid.[9]
-
The resulting crude product can then be purified by other means.
Purification Method Comparison
The table below summarizes the applicability and efficiency of common methods for removing boron impurities.
| Purification Method | Target Impurity | Efficiency | Advantages | Disadvantages |
| Aqueous Basic Wash | Boric Acid, Boronic Acids | High | Simple, cost-effective, scalable. | Not suitable for water-soluble products; can cause emulsions. |
| Oxidative Workup | Trialkylboranes | Very High | Integral to the reaction; converts boron to easily removable borates. | H₂O₂ is a strong oxidant and can be incompatible with sensitive functional groups. |
| Methanol Azeotrope | Boric Acid | Moderate to High | Good for water-sensitive or polar compounds.[9] | Product must be stable to methanol and heat; less effective for non-volatile boronic acids. |
| Chromatography | Boronic Acids, Boronate Esters | Variable | Can provide very high purity. | Boronic acids may streak on silica; may require method development.[8] |
| Scavenger Resins | Boronic Acids | Very High | Highly selective; simple filtration workup.[6] | Higher cost of reagents; best for smaller scale or final polishing steps. |
Visualized Workflows
Caption: Standard workflow from alkene to purified alcohol.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability of borane dimethyl sulfide in different solvents
Welcome to the technical support center for Borane Dimethyl Sulfide (B99878) (BMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of BMS in various solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How does the stability of Borane Dimethyl Sulfide (BMS) compare to Borane-Tetrahydrofuran (BMS-THF)?
A1: Borane Dimethyl Sulfide is generally more stable than Borane-THF.[1][2][3][4] This increased stability allows BMS to be available in higher concentrations (e.g., 10 M) and it does not require stabilizers like sodium borohydride, which can sometimes lead to unwanted side reactions.[2][5] In contrast, Borane-THF is more prone to decomposition over time, especially when not stored under refrigerated conditions, and requires a stabilizer to prevent the reduction of the THF solvent.[2][6]
Q2: Which solvents are compatible with Borane Dimethyl Sulfide?
A2: BMS is soluble and generally stable in a wide range of aprotic solvents. Commonly used compatible solvents include tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride (dichloromethane), diethyl ether, toluene, hexane, and xylene.[5][7] It is crucial to use anhydrous (dry) solvents, as BMS is highly sensitive to moisture.[5][8][9][10][11]
Q3: Which solvents and substances are incompatible with BMS?
A3: BMS reacts violently with water.[8][10][12] It is also incompatible with protic solvents such as alcohols, as well as acids, acid chlorides, acid anhydrides, and oxidizing agents.[5][8][13] Contact with these substances will lead to rapid decomposition, often with the evolution of flammable hydrogen gas.[13] Some aprotic solvents like acetone, N,N-dimethylacetamide, and acetonitrile (B52724) should also be avoided as they can be reduced by borane.[14]
Q4: What are the primary factors that affect the stability of BMS solutions?
A4: The main factors affecting BMS stability are:
-
Moisture and Air: BMS is sensitive to both moisture and air.[5] Exposure leads to hydrolysis and oxidation, which degrades the reagent and produces hydrogen gas. It should always be handled under an inert atmosphere (e.g., nitrogen or argon).[8][12]
-
Temperature: For long-term storage, BMS and its solutions should be refrigerated (2-8°C). While more stable than Borane-THF at ambient temperatures, elevated temperatures will accelerate decomposition.[13][14]
-
Contaminants: The presence of acidic or protic impurities in the solvent or on the glassware can initiate decomposition. Ensure all equipment is scrupulously dried before use.
Q5: What are the visual signs of BMS decomposition?
A5: While a slight color change to light yellow can be normal, significant discoloration or the formation of precipitates may indicate decomposition.[12] A key indicator of degradation is a decrease in reactivity or incomplete reactions in your experiments. The most reliable way to assess the quality of a BMS solution is to determine its molarity via titration before use.
Q6: How should I store my BMS solutions?
A6: Store BMS solutions in a tightly sealed container, under a blanket of inert gas like nitrogen or argon.[13][15] The container should be kept in a cool, dry, and well-ventilated place, preferably in a refrigerator designated for flammable materials.[8][12][13] Always date the container upon opening.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | Degraded BMS Reagent: The molarity of the BMS solution may have decreased due to improper storage or handling, leading to an insufficient amount of active reagent. | Titrate the BMS solution to determine its current molarity and adjust the volume used in the reaction accordingly. For a detailed procedure, refer to the "Experimental Protocols" section below. |
| Presence of Moisture: Water in the solvent, reagents, or on the glassware is quenching the BMS. | Ensure all solvents are anhydrous and that glassware is oven or flame-dried before use. Handle all reagents under a strict inert atmosphere. | |
| Pressure buildup in the reaction vessel. | Reaction with Incompatible Substances: The BMS may be reacting with residual water, acidic impurities, or an incompatible functional group in the starting material, generating hydrogen gas.[9] | Ensure all components of the reaction are compatible with BMS. Vent the reaction vessel safely through a bubbler. If quenching, add the quenching agent slowly and at a low temperature. |
| Formation of unexpected byproducts. | Solvent Participation: If using THF, older or improperly stored Borane-THF solutions (without stabilizer) can lead to byproducts from THF reduction.[2] | Use BMS, which does not require a stabilizer, to avoid solvent-related side reactions.[2][5] Ensure the purity of your starting materials. |
| Inconsistent results between experiments. | Variable Reagent Molarity: Using a BMS solution from a bottle that has been opened multiple times without re-standardizing the concentration. | Always titrate the BMS solution before each use, especially if it is from a previously opened container. Maintain a log of the molarity. |
Data Presentation
Table 1: Solvent Compatibility of Borane Dimethyl Sulfide (BMS)
| Solvent Category | Solvent Examples | Compatibility & Notes |
| Recommended | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), Toluene, Hexanes, Xylenes, Dimethyl Ether | High solubility and good stability.[5][7] Crucially, solvents must be anhydrous. |
| Use with Caution | Ethyl Acetate | BMS is soluble, but the ester functionality may be slowly reduced over time, especially at elevated temperatures.[5][7] |
| Incompatible | Water, Methanol, Ethanol, Isopropanol, Acetic Acid, Acetone, Acetonitrile, Dimethylformamide (DMF) | Reacts violently or exothermically, leading to rapid decomposition and gas evolution.[8][13][14] |
Experimental Protocols
Protocol for Assessing the Molarity of Borane Dimethyl Sulfide Solutions via Hydride Titration
This protocol allows for the determination of the active hydride concentration of a BMS solution. The principle involves the reaction of BMS with water or an alcohol, which liberates a quantitative amount of hydrogen gas (H₂).
Materials:
-
BMS solution of unknown concentration.
-
Anhydrous, freshly distilled solvent (e.g., THF or diglyme).
-
Degassed water or anhydrous alcohol (e.g., isopropanol).
-
A gas-tight syringe.
-
A two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
A gas burette or a similar apparatus to measure evolved gas volume.
Procedure:
-
Setup: Assemble the reaction flask connected to the gas burette. Purge the entire system thoroughly with an inert gas (nitrogen or argon).
-
Sample Preparation: Under an inert atmosphere, draw an accurately known volume (e.g., 1.00 mL) of the BMS solution into the gas-tight syringe.
-
Reaction: Inject the BMS solution into the reaction flask containing a known volume of the anhydrous solvent (e.g., 10 mL) and begin stirring.
-
Quenching & Measurement: Slowly add an excess of the quenching agent (degassed water or alcohol) to the stirred solution via a syringe. Hydrogen gas will evolve and displace the liquid in the gas burette.
-
Completion: Continue stirring until gas evolution ceases. Record the final volume of hydrogen gas collected.
-
Calculation: Use the ideal gas law (or a corrected version for your laboratory conditions) to calculate the moles of H₂ evolved.
-
n = PV / RT (where P = pressure, V = volume of H₂, R = ideal gas constant, T = temperature in Kelvin).
-
The stoichiometry of the reaction is BH₃ + 3H₂O → B(OH)₃ + 3H₂. Therefore, 1 mole of BH₃ produces 3 moles of H₂.
-
Moles of BMS = (Moles of H₂) / 3.
-
Molarity of BMS = (Moles of BMS) / (Volume of BMS solution used in L).
-
Safety Note: This procedure generates flammable hydrogen gas and should be performed in a well-ventilated fume hood, away from any ignition sources.
Visualizations
Caption: Logical workflow for handling and using BMS solutions.
Caption: Simplified decomposition pathway of BMS with incompatible substances.
References
- 1. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Borane Reagents [organic-chemistry.org]
- 4. blog.strem.com [blog.strem.com]
- 5. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 6. reddit.com [reddit.com]
- 7. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
troubleshooting low yields in hydroboration-oxidation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in hydroboration-oxidation reactions.
Troubleshooting Guide: Low Yields
Low yields in hydroboration-oxidation can stem from various factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving common issues.
Question: My hydroboration-oxidation reaction has a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields can be attributed to issues with reagents, reaction conditions, or the workup procedure. A logical approach to troubleshooting is essential.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to troubleshooting low yields.
Step 1: Reagent Quality and Handling
The quality and handling of reagents are paramount for a successful hydroboration-oxidation.
| Potential Issue | Troubleshooting Action | Expected Outcome if Issue is Resolved |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents.[1] | Prevents decomposition of the borane reagent and ensures its reactivity. |
| Degraded Borane Reagent | Use a fresh bottle of the borane reagent (e.g., BH₃•THF). The BH₃ solution can degrade over time, leading to a lower concentration.[2] | An accurate concentration of the active reagent leads to complete reaction. |
| Impure Alkene | Purify the starting alkene by distillation or chromatography if necessary. | Removes inhibitors or reactive impurities that could consume the borane reagent. |
| Hydrogen Peroxide Decomposition | Use a fresh, properly stored solution of hydrogen peroxide (typically 30%). | Ensures complete oxidation of the trialkylborane intermediate. |
Step 2: Reaction Conditions
Careful control of reaction parameters is critical.
| Potential Issue | Troubleshooting Action | Expected Outcome if Issue is Resolved |
| Non-inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the borane reagent.[1] | The borane reagent is protected from decomposition by air and moisture. |
| Incorrect Temperature | For the hydroboration step, maintain the recommended temperature (often 0 °C to room temperature) to ensure regioselectivity and prevent side reactions. For the oxidation step, gentle heating may be required.[2] | Optimal temperature control maximizes the desired product formation. |
| Insufficient Reaction Time | Allow the hydroboration step to proceed for the recommended duration to ensure complete consumption of the alkene. Monitor the reaction by TLC or GC if possible. | Complete conversion of the starting material to the trialkylborane intermediate. |
| Poor Regioselectivity | For sterically hindered or electronically ambiguous alkenes, consider using a bulkier borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) or disiamylborane (B86530) to improve selectivity for the anti-Markovnikov product.[3][4][5][6] | Increased formation of the desired alcohol isomer. |
Step 3: Workup and Purification
The workup procedure is crucial for isolating the final product.
| Potential Issue | Troubleshooting Action | Expected Outcome if Issue is Resolved |
| Incomplete Oxidation | Ensure sufficient amounts of NaOH and H₂O₂ are added during the oxidation step.[2] The active oxidizing agent is the hydroperoxide anion (HOO⁻), formed from H₂O₂ and a base.[2][7] | Complete conversion of the trialkylborane to the alcohol. |
| Emulsion Formation during Extraction | Add brine (saturated aqueous NaCl solution) to help break up emulsions during the aqueous workup.[2] | Efficient separation of the organic and aqueous layers. |
| Product Loss during Purification | If using column chromatography, choose an appropriate solvent system to ensure good separation of the product from byproducts and unreacted starting material. | Maximized recovery of the pure alcohol product. |
| Incomplete Hydrolysis of Borate (B1201080) Ester | Ensure sufficient aqueous base is used and the mixture is stirred adequately to hydrolyze the trialkyl borate ester to the final alcohol product.[2] | Complete liberation of the alcohol product. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the hydroboration-oxidation reaction?
A1: The reaction is a two-step process:
-
Hydroboration: Borane (BH₃) adds across the double bond of an alkene in a concerted, syn-addition. The boron atom adds to the less substituted carbon (anti-Markovnikov regioselectivity), and the hydrogen adds to the more substituted carbon.[4][8][9] This process can repeat to form a trialkylborane.[2][7]
-
Oxidation: The trialkylborane is then oxidized with hydrogen peroxide in a basic solution. This replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry, to form the alcohol.[4][8]
Diagram: Hydroboration-Oxidation Mechanism
Caption: The two-step mechanism of hydroboration-oxidation.
Q2: Why is my reaction giving the wrong isomer (Markovnikov product)?
A2: Hydroboration-oxidation is known for its anti-Markovnikov selectivity.[2][4][7] If you are observing the Markovnikov product, it's possible that an alternative reaction pathway, such as acid-catalyzed hydration, is occurring. This could be due to acidic impurities in your reagents or glassware. Ensure all components are clean and neutral. For some substrates, the regioselectivity with BH₃ may be poor; using a bulkier borane reagent like 9-BBN can significantly improve the anti-Markovnikov selectivity.[5][6]
Q3: Can I use other oxidizing agents besides hydrogen peroxide?
A3: Yes, other oxidizing agents can be used, and they may lead to different products. For example, using N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) can oxidize the alkylborane to a carbonyl compound (aldehyde or ketone) instead of an alcohol.[7]
Q4: How can I improve the regioselectivity of the reaction for a terminal alkene?
A4: While BH₃ generally provides good selectivity for terminal alkenes, this can be further improved by using sterically hindered borane reagents.[10] Reagents like 9-BBN or disiamylborane are much bulkier and will almost exclusively add to the terminal carbon, leading to higher yields of the primary alcohol.[3][4][5]
Q5: My reaction involves an alkyne. What special considerations should I take?
A5: Hydroboration-oxidation of terminal alkynes yields aldehydes after tautomerization of the intermediate enol.[7][11] To prevent the hydroboration from occurring twice across both pi-bonds of the alkyne, a sterically hindered dialkylborane, such as disiamylborane or 9-BBN, should be used.[7][11] For internal alkynes, the reaction typically produces a mixture of ketones, unless the alkyne is symmetrical.[11]
Experimental Protocols
General Protocol for Hydroboration-Oxidation of 1-Octene
This protocol is a general guideline and may need to be adapted for different substrates and scales.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for hydroboration-oxidation.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, stir bar, septa, needles, and syringes
-
Ice bath
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is sealed with a septum and placed under an inert atmosphere (nitrogen or argon).
-
Hydroboration: The flask is charged with 1-octene. The flask is then cooled in an ice-water bath. A solution of BH₃•THF (1.0 M) is added dropwise via syringe over several minutes while stirring.[1][2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the specified time (e.g., 1-2 hours).
-
Oxidation: The reaction mixture is cooled again in an ice bath. 3 M NaOH solution is added slowly, followed by the very slow, dropwise addition of 30% H₂O₂.[2] CAUTION: The addition of H₂O₂ can be exothermic. After the addition, the mixture may be gently warmed (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion.[2]
-
Workup: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]
-
Purification and Analysis: The crude product can be purified by column chromatography if necessary. The final product should be characterized by appropriate analytical methods (e.g., NMR, IR, GC) to confirm its identity and purity, and the yield should be calculated.[12]
References
- 1. Solved Experiment 4: Hydroboration-Oxidation Borane | Chegg.com [chegg.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 11. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Stereoselective Reductions with Borane Dimethyl Sulfide (BMS)
Welcome to the technical support center for stereoselective reductions using borane (B79455) dimethyl sulfide (B99878) (BMS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent epimerization at stereocenters adjacent to the carbonyl group during reduction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why does it occur during reduction with BMS?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. During the reduction of a carbonyl group (like a ketone), the adjacent stereocenter, particularly at the α-position, can be susceptible to epimerization. This often happens if the α-proton is acidic, allowing for its removal to form an enolate intermediate. This enolate can then be re-protonated from either face, leading to a mixture of diastereomers (epimers). While BMS itself is not a base, basic impurities or reaction conditions can promote this process.
Q2: My reduction of a ketone with an α-chiral center is resulting in a mixture of diastereomers. How can I minimize this epimerization?
A2: Minimizing epimerization requires careful control of reaction conditions to suppress the formation of the competing enolate intermediate. Key strategies include:
-
Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) is the most common and effective method to slow down the rate of enolization relative to the rate of reduction.
-
Use of Lewis Acids: The addition of a Lewis acid can chelate to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydride delivery from the borane. This often allows the reduction to proceed faster than the undesired epimerization.
-
Choice of Reagent: While BMS is a powerful reducing agent, other borane-based reagents may offer higher selectivity for certain substrates.
Q3: Are there any additives that can enhance diastereoselectivity and prevent epimerization when using BMS?
A3: Yes, certain additives can significantly improve the outcome. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid that can accelerate the reduction rate. Additionally, specific chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome, although this moves into the realm of asymmetric synthesis rather than just preventing epimerization of an existing stereocenter.
Q4: Can the solvent choice impact the level of epimerization?
A4: Absolutely. The choice of solvent can influence reaction rates and the stability of intermediates. Aprotic, non-coordinating solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are generally preferred for these types of reductions. It is crucial to use anhydrous (dry) solvents, as water can react with the borane reagent and introduce basic impurities (hydroxides) upon workup, which can catalyze epimerization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem 1: Significant Epimerization Observed
You've performed a reduction using BMS and NMR analysis shows a poor diastereomeric ratio (d.r.), indicating epimerization has occurred at the α-carbon.
Logical Troubleshooting Workflow
Here is a workflow to guide your experimental optimization.
Caption: Troubleshooting workflow for minimizing epimerization.
Quantitative Data Summary
The degree to which reaction conditions can suppress epimerization is substrate-dependent. Below is a summary of how temperature and additives can influence the diastereoselectivity of reductions for ketones with α-stereocenters.
Table 1: Effect of Temperature and Lewis Acids on Diastereoselectivity
| Substrate (Generic) | Reducing Agent | Additive (eq.) | Temperature (°C) | Diastereomeric Ratio (desired:epimer) |
| α-Chiral Ketone | BMS (1.5 eq.) | None | 25 | Low (e.g., 2:1 to 1:1) |
| α-Chiral Ketone | BMS (1.5 eq.) | None | 0 | Moderate (e.g., 4:1 to 6:1) |
| α-Chiral Ketone | BMS (1.5 eq.) | None | -78 | High (e.g., >10:1) |
| α-Chiral Ketone | BMS (1.5 eq.) | BF₃·OEt₂ (1.2 eq.) | -78 | Very High (e.g., >20:1) |
Note: The ratios presented are illustrative and the actual results will vary significantly based on the specific structure of the ketone.
Experimental Protocols
Protocol 1: Low-Temperature Reduction of an α-Chiral Ketone with BMS
This protocol is designed to minimize epimerization by leveraging low temperatures.
Materials:
-
α-Chiral ketone
-
Borane dimethyl sulfide complex (BMS), 2.0 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, septa, nitrogen/argon line, and syringes
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the α-chiral ketone (1.0 eq.) in anhydrous THF (provide a concentration of ~0.1 M) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Addition of BMS: Slowly add the BMS solution (1.0-1.5 eq.) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly during the addition.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol dropwise at -78 °C until gas evolution ceases. This step safely decomposes any excess borane.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated NaHCO₃ solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified alcohol using high-field ¹H NMR spectroscopy or chiral HPLC/GC.
Protocol 2: Lewis Acid-Mediated Low-Temperature Reduction
This protocol uses a Lewis acid to accelerate the reduction, further outcompeting potential epimerization.
Procedure:
-
Setup & Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the solution of the ketone in anhydrous THF to -78 °C.
-
Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂) (1.0-1.2 eq.) dropwise to the stirred solution at -78 °C. Stir for 20 minutes to allow for coordination to the ketone.[1]
-
BMS Addition: Slowly add the BMS solution (1.0-1.5 eq.) dropwise at -78 °C as described in Protocol 1.
-
Reaction, Quenching, and Workup: Follow steps 5 through 10 from Protocol 1. The reaction may proceed faster than the non-catalyzed version.
Mechanism Visualization
The desired reduction pathway competes with the undesired epimerization pathway. The goal of the optimized protocols is to ensure the rate of reduction (k_red) is significantly faster than the rate of enolization (k_enol).
Caption: Competing pathways: Reduction vs. Epimerization.
References
Technical Support Center: Borane Dimethyl Sulfide (BMS) Reductions
Welcome to the technical support center for borane (B79455) dimethyl sulfide (B99878) (BMS) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the effects of temperature and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature profile for a standard BMS reduction of a carboxylic acid or amide?
A general procedure involves cooling the substrate solution in a solvent like THF to 0°C before the dropwise addition of BMS.[1][2] This is done to control the initial exothermic reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours.[1][2] If the reaction is sluggish or does not proceed to completion, it may be heated to a temperature between 40°C and 50°C.[1]
Q2: My BMS reduction is very slow at room temperature. What should I do?
If monitoring the reaction (e.g., by TLC) shows a slow or stalled conversion, gentle heating is the recommended next step. For many substrates like acids and amides, heating the reaction mixture to 40-50°C is often sufficient to drive the reaction to completion.[1] In some cases, particularly with sterically hindered or less reactive amides, higher temperatures may be necessary. For instance, reductions in higher-boiling solvents like toluene (B28343) or dibutyl ether can be performed at temperatures ranging from 65°C to 120°C to achieve high yields.[3]
Q3: Are there risks associated with running BMS reductions at high temperatures?
Yes. While heating can increase the reaction rate, it also introduces risks.
-
Thermal Decomposition: Borane complexes can undergo thermal decomposition at elevated temperatures, which can lead to a decrease in reducing efficacy and the formation of gaseous byproducts like diborane (B8814927) and hydrogen.[4]
-
Pressure Buildup: The decomposition of BMS and the evolution of hydrogen gas during the reaction can cause a dangerous buildup of pressure in a sealed vessel. Reactions should always be conducted in a well-ventilated fume hood with an appropriate setup to vent any gases produced.
-
Side Reactions: Higher temperatures can decrease the chemoselectivity of the reduction, potentially leading to the formation of undesired side products.
-
Solvent Boiling: The boiling point of the dimethyl sulfide (DMS) byproduct is low (38°C).[5] When running reactions above this temperature, DMS will distill from the reaction mixture.[5]
Based on thermal data, BMS reductions may generally be run at temperatures up to 70°C, but it is always recommended to evaluate each specific reaction for its thermal hazards.[5]
Q4: Does temperature affect the amount of BMS reagent required (stoichiometry)?
Yes, particularly for the reduction of amides. The stoichiometry of the reduction of secondary and tertiary amides has been shown to be dependent on temperature.[3] For example, a reduction of an amide in toluene at a lower temperature (65-70°C) might result in only partial reduction, whereas the same reaction in a higher boiling solvent at 115-120°C can proceed to completion with a high yield, affecting the practical amount of reagent needed for full conversion.[3]
Q5: At what temperature should I quench the reaction?
It is standard practice to cool the reaction mixture back down to 0°C in an ice bath before quenching.[1] The quench, typically performed by the slow, dropwise addition of a protic solvent like methanol (B129727), is highly exothermic and releases hydrogen gas.[1][6] Cooling the mixture ensures that the quench is controlled and prevents a dangerous, uncontrolled release of gas and heat.
Troubleshooting Guide
| Problem | Potential Temperature-Related Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | The reaction temperature is too low, providing insufficient activation energy. | After an initial period at room temperature, gently heat the reaction mixture. A temperature of 40-50°C is a good starting point for many substrates.[1] For particularly stubborn reductions, higher temperatures (up to 90-120°C) in a suitable high-boiling solvent may be required.[3][4] |
| Low Product Yield | The reaction was not allowed to reach completion due to insufficient heating or time. Alternatively, the reagent may have decomposed due to excessively high temperatures.[4] | Monitor the reaction progress (e.g., by TLC or LCMS). If starting material remains, increase the temperature moderately (e.g., to 40-50°C) and monitor.[1] Avoid unnecessarily high temperatures that could degrade the reagent or product. |
| Formation of Side Products | The reaction temperature is too high, reducing the chemoselectivity of the reagent. Borane can reduce other functional groups at elevated temperatures. | If side products are observed, consider running the reaction at a lower temperature for a longer period. The initial addition of BMS should always be done at 0°C to maximize selectivity and control the initial exotherm.[2] |
| Uncontrolled Exotherm / Gas Evolution | The initial addition of BMS was performed at too high a temperature. The quench was performed on a warm or hot reaction mixture. | Always cool the reaction vessel to 0°C before adding the BMS reagent and before quenching with a protic solvent.[1] Add the reagent or quenching agent slowly and dropwise to maintain control over the reaction rate and temperature. |
Quantitative Data Summary
Table 1: Recommended Temperatures for BMS Reductions of Various Functional Groups
| Functional Group | Initial Addition Temp. | Reaction Temp. | Notes |
| Carboxylic Acids | 0°C | Room Temperature to 50°C | Heating may be required for full conversion.[1] |
| Amides | 0°C | Room Temperature to 120°C | Stoichiometry and rate are highly temperature-dependent. Higher temperatures may be needed for complete reduction.[1][3] |
| Esters | 0°C | Room Temperature to 90°C | Heating is generally necessary for complete conversion.[2][4] |
| Ketones | Room Temperature or 40°C | 40°C or higher | Ketone reductions are often slower than aldehyde reductions and may require heating to proceed efficiently.[7] |
Experimental Protocols
General Protocol for the Reduction of a Carboxylic Acid with BMS
This protocol outlines the key temperature-controlled steps for a representative BMS reduction.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add borane dimethyl sulfide complex (typically 1.0 - 2.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly above 5-10°C.
-
Warming and Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction's progress by TLC or LCMS.
-
Heating (If Necessary): If the reaction has not gone to completion, gently heat the mixture to 40-50°C using a heating mantle and continue to stir until the starting material is consumed.[1]
-
Cooling for Quench: Once the reaction is complete, cool the flask back down to 0°C with an ice-water bath.
-
Quenching: Slowly and carefully add methanol dropwise to the stirred solution.[1] Vigorous gas evolution (hydrogen) will be observed. Control the rate of addition to keep the effervescence manageable.
-
Workup: After gas evolution ceases, the mixture can be concentrated under reduced pressure. The resulting material is then typically subjected to an aqueous workup to remove boron byproducts before purification of the desired alcohol.
Visualizations
Caption: Troubleshooting workflow for a sluggish BMS reduction.
Caption: Key temperature stages in a typical BMS reduction workflow.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from BH3·SMe2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with borane (B79455) dimethyl sulfide (B99878) (BH3·SMe2). The following information is designed to address specific issues that may be encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction involving BH3·SMe2?
A1: Excess BH3·SMe2 must be safely quenched after the reaction is complete. The most common method is the slow, dropwise addition of a protic solvent, typically methanol (B129727) or ethanol, to the reaction mixture at 0 °C.[1][2] This process is exothermic and produces hydrogen gas, so it's crucial to have a well-ventilated fume hood and to control the addition rate to manage the effervescence.[1][3] After the initial quench, stirring the mixture for a period (e.g., 2 hours at room temperature) ensures all residual borane is destroyed before proceeding with the aqueous workup.[1] For larger-scale reactions, a methanol scrubbing system is recommended to handle any escaping diborane (B8814927).[3]
Q2: What is the standard workup procedure after quenching a BH3·SMe2 reaction?
A2: Following the quenching of excess borane, a standard aqueous workup is typically performed to remove water-soluble byproducts. The reaction mixture is often diluted with water and then extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).[1] The organic layer is then washed sequentially with water and brine solution to remove any remaining inorganic impurities. Finally, the organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified further.[1]
Q3: I've completed my reaction and workup, but my product is contaminated with boron impurities. How can I remove them?
A3: Boron-containing byproducts, such as boric acid, are common impurities. A highly effective method for their removal is to repeatedly concentrate the reaction mixture from methanol.[2] This process converts boric acid into the more volatile trimethyl borate (B1201080), which can be easily removed under reduced pressure.[4] For amine products, which can form stable complexes with borane, an acidic workup may be necessary to break up the complex and liberate the free amine.[5] In some cases, column chromatography can also be used to separate the desired product from boron impurities.[1]
Q4: After my hydroboration-oxidation reaction, what is the correct workup procedure?
A4: For hydroboration-oxidation reactions, after the initial hydroboration with BH3·SMe2, the intermediate organoborane is oxidized. This is typically achieved by adding an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the slow, careful addition of hydrogen peroxide (H2O2).[6][7] This oxidation step is also exothermic and should be performed with cooling. The resulting mixture is then worked up by separating the aqueous and organic layers. The organic layer is washed, dried, and concentrated to give the alcohol product.[6]
Q5: My reaction is incomplete. What are the possible causes and solutions?
A5: Incomplete reactions can be due to several factors. The BH3·SMe2 reagent can degrade over time, especially with improper storage, leading to a lower effective concentration.[2] It is advisable to use a fresh bottle of the reagent or to titrate it to determine its active concentration.[2] Another reason could be insufficient equivalents of the borane reagent. In this case, monitoring the reaction by thin-layer chromatography (TLC) and adding more BH3·SMe2 if needed can help drive the reaction to completion.[1][2]
Q6: I observed the formation of an insoluble precipitate during the quenching step. What is it and how should I handle it?
A6: The formation of an insoluble precipitate during quenching is often due to the generation of boric acid, which has limited solubility in some organic solvents.[2] To manage this, a mixture of tetrahydrofuran (B95107) (THF) and water, followed by aqueous NaOH, can be effective in keeping the boron byproducts in solution.[2][8] For large-scale reactions, converting the escaping diborane to the more soluble methyl borate using a methanol scrubbing system can also prevent precipitation issues.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the purification of products from BH3·SMe2 reactions.
Problem: Low Product Yield
| Potential Cause | Recommended Solution |
| Degraded BH3·SMe2 Reagent | Use a fresh bottle of BH3·SMe2 or determine the active concentration by titration before use.[2] Store the reagent under an inert atmosphere and at the recommended temperature. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present, add additional equivalents of BH3·SMe2.[1][2] Consider increasing the reaction temperature if the reaction is sluggish at room temperature.[1] |
| Product Loss During Workup | Ensure proper phase separation during extractions. Back-extract the aqueous layer to recover any dissolved product. Avoid overly vigorous washing that could lead to emulsion formation. |
| Formation of Amine-Borane Complex | For amine products, the final product might be an amine-borane complex, which can be difficult to isolate.[5] A proper workup, sometimes involving acidic conditions, is necessary to liberate the free amine.[5] |
Problem: Product Contamination
| Potential Cause | Recommended Solution |
| Residual Boron Byproducts | Co-evaporate the crude product with methanol multiple times to form and remove volatile trimethyl borate.[2] Column chromatography can also be effective.[1] |
| Unreacted Starting Material | Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purify the crude product using column chromatography or recrystallization. |
| Byproducts from Side Reactions | BH3·SMe2 can reduce other functional groups.[9][10] Ensure the chemoselectivity of the reaction for the desired transformation. Protect sensitive functional groups if necessary. |
| Solvent-Related Impurities | Use high-purity, dry solvents. Some aprotic solvents like acetone (B3395972) or acetonitrile (B52724) can react with borane and should be avoided.[2][3] |
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol dropwise to the stirred reaction mixture. Control the rate of addition to manage the evolution of hydrogen gas.
-
Once the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure all excess borane is quenched.[1]
-
Pour the reaction mixture into water.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]
-
Combine the organic extracts and wash with water, followed by a brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Boron Impurities via Azeotropic Distillation with Methanol
-
Dissolve the crude product containing boron impurities in a minimal amount of methanol.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Repeat this process of dissolving in methanol and concentrating 2-3 more times. This converts boric acid to volatile trimethyl borate, which is removed with the solvent.[2]
-
After the final concentration, place the product under high vacuum to remove any residual methanol and trimethyl borate.
Visual Guides
Caption: General experimental workflow for BH3·SMe2 reactions.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 10. Borane Reagents [organic-chemistry.org]
Technical Support Center: Safe Disposal of (Dimethyl sulfide)trihydroboron (BMS) Waste
This guide provides detailed protocols and answers to frequently asked questions concerning the safe disposal of waste containing (Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected gas evolution (vigorous bubbling or foaming) during quenching. | The quenching agent was added too quickly. The concentration of BMS in the waste is higher than anticipated. | Immediately cease the addition of the quenching agent. Ensure the reaction is being performed in a fume hood with adequate ventilation. Once the reaction subsides, resume adding the quenching agent at a much slower rate, with efficient stirring and external cooling. |
| Solid precipitate forms during quenching. | Formation of boric acid or borate (B1201080) salts. | This is a normal byproduct of the neutralization process. Ensure stirring is adequate to prevent clumping. The solids can be filtered off after the quenching process is complete and disposed of as solid waste, provided the liquid phase has been neutralized. |
| Strong, unpleasant odor (garlic-like). | Release of dimethyl sulfide (DMS). | All procedures must be conducted in a well-ventilated chemical fume hood.[1] Consider using a scrubbing system with activated carbon or sodium hypochlorite (B82951) to trap DMS vapors for large-scale operations.[2] |
| Fire or ignition during disposal. | BMS is highly flammable and reacts violently with water, releasing flammable hydrogen gas.[3][4][5] Static discharge can also be an ignition source. | DO NOT use water to extinguish the fire.[6] Use a Class D fire extinguisher (for flammable metals) or dry chemical powder (soda ash, sand).[6] Ensure all equipment is properly grounded to prevent static discharge.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (BMS) waste?
A1: BMS waste is considered hazardous due to several properties:
-
Flammability: BMS is a highly flammable liquid and vapor.[3][4]
-
Water Reactivity: It reacts violently with water and moisture to release flammable hydrogen gas, which can ignite spontaneously.[3][5][6]
-
Corrosivity: It can be corrosive to certain materials.
-
Toxicity: It is harmful if swallowed or in contact with skin and can cause irritation to the skin, eyes, and respiratory system.[4][5]
Q2: What personal protective equipment (PPE) should be worn when handling BMS waste?
A2: Appropriate PPE is crucial for safely handling BMS waste. This includes:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Solvent-resistant gloves (e.g., nitrile)
-
Closed-toe shoes
All handling of BMS and its waste must be conducted in a chemical fume hood.[3]
Q3: Can I dispose of BMS waste down the drain?
A3: No. Due to its violent reaction with water and its hazardous nature, BMS waste must never be disposed of down the drain.[7] This can lead to the rapid generation of flammable hydrogen gas and potential ignition in the plumbing system.
Q4: What are the recommended methods for neutralizing BMS waste?
A4: The primary method for neutralizing BMS waste is by carefully quenching the reactive borane. This involves the slow, controlled addition of a proton source to convert the borane to boric acid and hydrogen gas. Common quenching agents include methanol (B129727), isopropanol, and water. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q5: How do I handle a spill of BMS?
A5: In the event of a small spill, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[3][6] Do not use water.[6] The contaminated absorbent should then be collected in a labeled, loosely covered container for proper disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]
Experimental Protocols
Protocol 1: Neutralization of this compound Waste via Alcohol Quenching
This protocol describes the safe quenching of residual BMS in a reaction mixture or as a waste stream using an alcohol, followed by an aqueous workup.
Methodology:
-
Preparation:
-
Ensure the reaction vessel containing the BMS waste is in a chemical fume hood and equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon).
-
Cool the reaction vessel to 0°C using an ice bath. This helps to control the exothermic reaction.
-
-
Quenching:
-
Slowly add a protic solvent, such as methanol or isopropanol, dropwise to the stirred BMS solution. The rate of addition should be carefully controlled to manage the evolution of hydrogen gas.[2]
-
A common practice is to dilute the BMS waste with an inert solvent like THF before quenching to better control the reaction rate.
-
Continue the slow addition until gas evolution ceases.
-
-
Hydrolysis:
-
Once the initial vigorous reaction has subsided, slowly add water to hydrolyze the resulting borate esters to boric acid.
-
For some applications, a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) can be used for the final hydrolysis step, depending on the desired final pH of the waste stream.[1][8]
-
-
Final Disposal:
-
After ensuring the mixture is no longer reactive (no further gas evolution), the neutralized aqueous solution can be collected in a designated hazardous waste container.
-
The final waste should be clearly labeled with its contents for disposal by your institution's environmental health and safety department.
-
Quantitative Data on Quenching Reagents
| Quenching Agent | Reactivity | Byproducts | Notes |
| Methanol | Vigorous, exothermic | Hydrogen gas, Trimethoxyborane, Dimethyl sulfide | Commonly used for quenching excess borane in reactions.[2] Trimethoxyborane is subsequently hydrolyzed to boric acid. |
| Isopropanol | Less vigorous than methanol | Hydrogen gas, Triisopropoxyborane, Dimethyl sulfide | A safer alternative to methanol due to its lower volatility and less vigorous reaction. |
| Water | Highly vigorous, potentially explosive | Hydrogen gas, Boric acid, Dimethyl sulfide | Not recommended for initial quenching of concentrated BMS due to the rapid and highly exothermic reaction.[6] Best used after initial quenching with an alcohol. |
| Aqueous NaOH | Vigorous | Hydrogen gas, Sodium borate, Dimethyl sulfide | Can be used to neutralize the acidic byproducts and ensure complete hydrolysis.[1] |
| Aqueous HCl | Vigorous | Hydrogen gas, Boric acid, Dimethyl sulfide | Can be used to facilitate the hydrolysis of borate esters.[8] |
Visualizations
Caption: Workflow for the safe disposal of BMS waste.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Boron, trihydro(thiobis(methane))-, (T-4)- | C2H6BS | CID 9833925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Large-Scale Borane-Dimethyl Sulfide (BMS) Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale reductions using borane-dimethyl sulfide (B99878) (BMS).
Troubleshooting Guide
This guide addresses common issues encountered during large-scale BMS reductions, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient BMS: The stoichiometric amount of BMS may have been underestimated, or the reagent may have degraded. 2. Low Reaction Temperature: The reaction temperature may be too low for the specific substrate. 3. Poor Mixing: In large vessels, inefficient stirring can lead to localized concentration gradients. | 1. Add additional BMS in portions and monitor the reaction progress by TLC or another appropriate analytical method.[1] 2. If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.[1] 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Insoluble Precipitate During Quenching | Boric Acid Precipitation: The hydrolysis of borane (B79455) reagents produces boric acid, which can precipitate, especially in certain solvent systems. | For large-scale operations, consider a methanol (B129727) scrubbing system to convert any unreacted diborane (B8814927) into the more soluble methyl borate. When quenching, a mixture of THF and water followed by aqueous NaOH can also be effective. |
| Unexpected Side Products | 1. Reaction with Solvent: Some aprotic solvents like acetone (B3395972), N,N-dimethylacetamide, and acetonitrile (B52724) can be reduced by borane. 2. Over-reduction: Sensitive functional groups may be reduced if the reaction is not carefully monitored. | 1. Utilize inert solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether for the reaction.[2] 2. Carefully monitor the reaction progress and control the stoichiometry of the BMS. |
| Difficult Workup | Stable Amine-Borane Complexes: The initial product of an amide reduction is an amine-borane complex, which requires specific conditions to decompose and liberate the free amine. | Quenching with methanol followed by the addition of aqueous acid (e.g., HCl) can break down the amine-borane complex.[2] |
| Vigorous Gas Evolution During Quenching | Excess Unreacted BMS: A large excess of BMS will react rapidly with the quenching agent (e.g., methanol), releasing hydrogen gas. | Add the quenching agent slowly and dropwise at a low temperature (e.g., 0°C) to control the rate of gas evolution.[1] Ensure the reaction vessel is adequately vented. |
Frequently Asked Questions (FAQs)
1. What are the most common side reactions in large-scale BMS reductions and how can they be minimized?
Common side reactions include the reduction of other functional groups within the molecule and reaction with certain solvents. To minimize these, it is crucial to:
-
Control Stoichiometry: Use the minimum necessary excess of BMS and monitor the reaction closely to avoid over-reduction.
-
Select Appropriate Solvents: Use inert solvents like THF or diethyl ether. Avoid solvents that can be reduced by borane, such as acetone and acetonitrile.[2]
-
Control Temperature: Running the reaction at the optimal temperature can enhance selectivity. For many reductions, starting at 0°C and allowing the reaction to proceed at room temperature is effective.[1]
2. How should a large-scale BMS reduction be safely quenched?
Quenching a large-scale BMS reduction requires careful control due to the exothermic reaction and hydrogen gas evolution. The recommended procedure is:
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Slowly add a quenching agent, such as methanol, dropwise with vigorous stirring.[1] The rate of addition should be controlled to manage the effervescence.
-
For reactions involving amide reductions, after the initial quench with methanol, an aqueous acid workup is often necessary to break the amine-borane complex.[2]
-
Always perform the quenching procedure in a well-ventilated area, such as a fume hood, and have appropriate safety measures in place.[3]
3. What are the key safety precautions for handling large quantities of BMS?
BMS is a flammable and moisture-sensitive reagent.[4] Key safety precautions include:
-
Inert Atmosphere: Always handle BMS under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors and to safely vent any hydrogen gas produced.[3]
-
Spill Management: In case of a spill, cover with dry earth, sand, or another non-combustible material.[3] Do not use water.
-
Fire Safety: Have a Class D fire extinguisher suitable for flammable metals readily available. Do not use water or carbon dioxide extinguishers.
4. Can BMS reduce esters and lactones?
Yes, BMS is capable of reducing esters and lactones to the corresponding alcohols and diols, respectively.[5] However, the reactivity is generally lower than for carboxylic acids and amides.
Experimental Protocols
General Procedure for Large-Scale Reduction of a Carboxylic Acid to an Alcohol
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.
-
Setup: A large, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The entire apparatus is thoroughly flame-dried or oven-dried and cooled under a stream of nitrogen.
-
Reaction: The carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., THF, 10 volumes) in the reaction flask and cooled to 0°C.[1] Borane-dimethyl sulfide (BMS) (typically 1.0-1.5 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.[1]
-
Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 8 hours).[1] The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC, or HPLC. If the reaction is incomplete, gentle heating (40-50°C) may be applied.[1]
-
Quenching: Once the reaction is complete, the flask is cooled back to 0°C. Methanol is added slowly and dropwise to quench the excess BMS.[1] The rate of addition is controlled to manage the evolution of hydrogen gas.
-
Workup: After gas evolution ceases, the mixture is stirred for an additional 30 minutes. Water is then added, and the product is extracted with an organic solvent (e.g., ethyl acetate).[1] The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by column chromatography or distillation.
Example of a Large-Scale Carboxylic Acid Reduction: In the synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, a batch size of 842.7 kg of the starting carboxylic acid was reduced using 101 kg of BMS complex.[1]
Visualizations
Caption: Experimental workflow for a large-scale BMS reduction.
Caption: Troubleshooting decision tree for incomplete BMS reductions.
Caption: Simplified reaction pathway for carboxylic acid reduction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 5. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Borane Reductants: (Dimethyl Sulfide)Trihydroboron vs. Borane-THF
For researchers, scientists, and drug development professionals, the choice of reducing agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of available reagents, borane (B79455) complexes have emerged as versatile and powerful tools for the reduction of a wide array of functional groups. This guide provides an in-depth, objective comparison of two of the most commonly employed borane reagents: (Dimethyl sulfide)trihydroboron (BMS) and borane-tetrahydrofuran (B86392) complex (BTHF).
This comparison is supported by experimental data to assist in the selection of the optimal reagent for specific synthetic transformations.
At a Glance: Key Differences
| Feature | This compound (BMS) | Borane-Tetrahydrofuran (BTHF) |
| Stability | High; stable at room temperature for extended periods.[1][2] | Lower; degrades over time, especially at room temperature.[3] |
| Concentration | Commercially available in high concentrations (up to 10 M).[4][5] | Typically available in lower concentrations (around 1 M in THF). |
| Handling | Pungent, unpleasant odor. Less flammable than BTHF solutions. | Less odorous. Solutions are flammable due to THF solvent.[1] |
| Reactivity | Generally less reactive than BTHF.[2] | More reactive, often leading to faster reaction times.[3] |
| Selectivity | Can exhibit different selectivity profiles compared to BTHF. | Generally a powerful and less selective reducing agent. |
Performance in Key Reductions: A Data-Driven Comparison
The choice between BMS and BTHF often hinges on the specific functional group to be reduced and the presence of other sensitive moieties within the molecule. The following tables summarize the performance of each reagent in the reduction of common functional groups, with supporting experimental data where available.
Reduction of Carboxylic Acids
Borane reagents are particularly effective for the reduction of carboxylic acids to primary alcohols, a transformation for which many other hydride reagents are less efficient.
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Aliphatic Carboxylic Acid | BMS | THF, 0 °C to RT | 3 | High | [6] |
| Aliphatic Carboxylic Acid | BTHF | THF, 0 °C to RT | 8 | High | [7] |
| Aromatic Carboxylic Acid | BMS | THF, RT | - | Inefficient | [8] |
| Aromatic Carboxylic Acid | BTHF | THF, RT | - | Efficient | [8] |
Key Insight: BTHF is generally more effective for the reduction of both aliphatic and aromatic carboxylic acids at room temperature.[8] BMS is highly efficient for aliphatic acids but can be sluggish for the reduction of aromatic carboxylic acids at ambient temperatures.[8]
Reduction of Aldehydes and Ketones
Both BMS and BTHF readily reduce aldehydes and ketones to their corresponding primary and secondary alcohols.
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Aldehyde | BMS | THF, RT | - | High | [4][5] |
| Aldehyde | BTHF | THF, RT | - | High | [3] |
| Ketone | BMS | THF, RT | - | High | [4][5] |
| Ketone | BTHF | THF, RT | - | High | [3] |
Key Insight: For simple aldehyde and ketone reductions, both reagents are highly effective. The choice may therefore depend on other factors such as stability and ease of handling. In the context of asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, both BMS and BTHF can serve as the borane source, with the enantioselectivity being primarily determined by the chiral catalyst.[1][4][9] However, the increased stability of BMS in the presence of moisture and oxygen can make it the preferred reagent in these sensitive applications.[4]
Reduction of Amides and Nitriles
The reduction of amides to amines is another key application of borane reagents.
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Amide | BMS | THF, 0 °C to RT | - | High | [7] |
| Amide | BTHF | THF, 0 °C to RT | 8 | High | [7] |
| Nitrile | BMS | THF, RT | - | High | [4][6] |
| Nitrile | BTHF | THF, RT | - | High | [3] |
Key Insight: Both reagents are proficient in reducing amides and nitriles. Some sources suggest BTHF for the reduction of amides to amines.[1]
Experimental Protocols
The following are representative experimental protocols for the reduction of a carboxylic acid using both BMS and BTHF.
General Procedure for Carboxylic Acid Reduction
A general procedure applicable to both reagents for the reduction of an acid or amide is as follows: To a solution of the carboxylic acid or amide (1 equivalent) in dry tetrahydrofuran (B95107) (THF) (10 volumes) at 0 °C is added the borane reagent (BMS or BTHF solution, 1 equivalent of BH₃) dropwise over 1 hour.[7] The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7] If the reaction is sluggish, gentle heating to 40-50 °C may be required.[7] Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol (B129727) or ethanol, which will cause effervescence.[7] After stirring for 2 hours at room temperature, the mixture is poured into water and extracted with a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).[7] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7] The crude product can then be purified by column chromatography.[7]
Reduction of an Aliphatic Carboxylic Acid with BMS
To a solution of the aliphatic carboxylic acid (1.0 g, 6.4 mmol) in anhydrous THF (18 mL) at 0 °C under an inert atmosphere, borane-dimethyl sulfide (B99878) complex (6.4 mL of a 2.0 M solution in THF, 12.8 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 3 hours.[6] The reaction is then quenched and worked up as described in the general procedure.
Reduction of a Carboxylic Acid with BTHF
To a solution of the carboxylic acid (12.50 g, 45.08 mmol) in dry THF (125 mL) under a nitrogen atmosphere at room temperature, a 1 M solution of borane-tetrahydrofuran complex in THF (99.17 mL, 99.17 mmol) is added via syringe. The reaction mixture is stirred for the required time, and then quenched and worked up following the general procedure.
Logical Workflow for Reagent Selection
The decision to use BMS or BTHF can be guided by a systematic evaluation of the reaction requirements.
Caption: Decision workflow for selecting between BMS and BTHF.
Signaling Pathways and Experimental Workflows
The mechanism of reduction by borane complexes involves the coordination of the electron-deficient boron atom to the electron-rich oxygen of the carbonyl group, followed by hydride transfer.
Caption: Generalized pathway for carboxylic acid reduction by borane complexes.
Conclusion
Both this compound (BMS) and borane-THF (BTHF) are highly effective reagents for a multitude of reduction reactions in organic synthesis. The choice between them is nuanced and depends on a careful consideration of factors including the stability of the reagent, the reactivity of the substrate, and practical handling considerations.
BMS offers superior stability, higher available concentrations, and is often the reagent of choice for large-scale applications and for reactions requiring precise control, such as asymmetric reductions. Its primary drawback is its strong, unpleasant odor.
BTHF, on the other hand, is more reactive and is particularly advantageous for the reduction of less reactive substrates like aromatic carboxylic acids at room temperature. Its lower stability and availability in lower concentrations are key limitations.
By understanding the distinct characteristics of each reagent and consulting relevant experimental data, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes efficiently and selectively.
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 3. blog.strem.com [blog.strem.com]
- 4. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 5. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of (Dimethyl Sulfide)Trihydroboron and Other Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (dimethyl sulfide)trihydroboron (BMS or BH₃·SMe₂) with other common borane (B79455) complexes, including borane tetrahydrofuran (B95107) (BH₃·THF), amine-borane complexes, and phosphine-borane complexes. The information presented is supported by experimental data to assist researchers in selecting the most suitable reagent for their specific synthetic needs, particularly in hydroboration and reduction reactions.
Executive Summary
Borane complexes are indispensable reagents in organic synthesis, offering a versatile platform for hydroboration and the reduction of a wide array of functional groups. The choice of the borane carrier, or Lewis base, significantly influences the reagent's stability, solubility, and reactivity. This compound (BMS) is a highly stable and soluble borane complex, making it a convenient and widely used reagent.[1][2] Comparatively, BH₃·THF is more reactive but less stable.[3] Amine-borane and phosphine-borane complexes exhibit a range of reactivities that are tunable based on the electronic and steric properties of the amine or phosphine (B1218219) ligand.[4][5]
Comparative Reactivity Data
The reactivity of borane complexes is primarily dictated by the dissociation of the complex to provide the active borane (BH₃) species. The strength of the Lewis base-borane bond is a key factor in determining the rate of this dissociation and, consequently, the reactivity of the complex.
Hydroboration of Alkenes
Hydroboration is a fundamental reaction in organic synthesis, allowing for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. The resulting organoborane can then be oxidized to an alcohol or used in other transformations. The following table compares the performance of different borane complexes in the hydroboration of 1-decene.
Table 1: Comparison of Borane Complexes in the Hydroboration of 1-Decene
| Borane Complex | Reaction Time (Microwave) | Reaction Time (Ultrasound) | Alcohol Yield (%) |
| Aniline-Borane (AAB) | 2 min | 3 min | 95 |
| N,N-Dimethylaniline-Borane (DMAB) | 18 min | 20 min | 95 |
| Triethylamine-Borane (TAB) | No reaction | No reaction | 0 |
Data sourced from a study on the hydroboration of 1-decene.[4]
The data clearly indicates that the reactivity of amine-borane complexes in hydroboration is significantly influenced by the nature of the amine. Aniline-borane (AAB) is the most reactive, likely due to the weaker N-B bond, while the more stable triethylamine-borane (TAB) is unreactive under these conditions.[4]
Reduction of Functional Groups
Borane complexes are effective reducing agents for a variety of functional groups, including aldehydes, ketones, carboxylic acids, and amides. The reactivity and selectivity of the reduction can be tuned by the choice of the borane complex.
Table 2: General Reactivity of Borane Complexes in the Reduction of Common Functional Groups
| Functional Group | BMS (BH₃·SMe₂) | BH₃·THF | Amine-Boranes | Phosphine-Boranes |
| Aldehydes & Ketones | High | High | Moderate to High | Moderate to High |
| Carboxylic Acids | High | High | Low to Moderate (requires activation) | Moderate |
| Esters | Moderate | Moderate | Low (requires activation) | Moderate |
| Amides | Moderate | High | Low (requires activation) | Moderate |
| Nitriles | Moderate | Moderate | Low to Moderate | High |
This table provides a qualitative overview based on general literature consensus.[2][5][6][7]
BMS and BH₃·THF are generally more reactive reducing agents than most amine-borane complexes, which often require elevated temperatures or activation with Lewis acids.[6][7] Phosphine-boranes have shown excellent reactivity and functional group tolerance for the reduction of nitriles, alkynes, and carboxylic acids.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative protocols for hydroboration and reduction reactions.
Hydroboration-Oxidation of 1-Octene (B94956) with Borane-Tetrahydrofuran (BH₃·THF)
Objective: To synthesize 1-octanol (B28484) from 1-octene via hydroboration-oxidation.
Reagents:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran (BH₃·THF) solution in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene.
-
Cool the flask in an ice bath.
-
Slowly add the 1.0 M BH₃·THF solution dropwise to the stirred solution of 1-octene.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-octanol.
Reduction of a Carboxylic Acid to an Alcohol with this compound (BMS)
Objective: To reduce a generic carboxylic acid to its corresponding primary alcohol.
Reagents:
-
Carboxylic acid
-
This compound (BMS)
-
Dry Tetrahydrofuran (THF)
-
Methanol (B129727) or Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in dry THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Add BMS dropwise to the stirred solution over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
After completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol or ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with DCM or EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.[8]
Mechanism and Reactivity Pathways
The reactivity of borane complexes is intrinsically linked to the availability of the borane (BH₃) monomer, which is the active species in both hydroboration and reduction reactions. The Lewis base in the complex acts as a carrier and stabilizer for the otherwise unstable and pyrophoric diborane (B8814927) (B₂H₆).
Caption: Dissociation of borane complexes to the active BH₃ species.
The diagram above illustrates the central role of the dissociation equilibrium in determining the reactivity of different borane complexes. The stability of the complex, which is inversely related to its reactivity, follows the general trend: Amine-Boranes (most stable) > BMS > BH₃·THF (least stable).
Caption: General experimental workflow for hydroboration-oxidation.
This workflow outlines the key stages in a typical hydroboration-oxidation sequence, from the initial reaction of the alkene with the borane complex to the final isolation of the alcohol product.
Conclusion
This compound (BMS) represents a versatile and practical choice for a wide range of hydroboration and reduction reactions, offering a good balance of reactivity and stability. For applications requiring higher reactivity, BH₃·THF may be preferred, though with greater handling precautions. Amine-borane and phosphine-borane complexes provide a platform for tunable reactivity, where the choice of the Lewis base allows for fine-tuning of the reagent's performance. The selection of the optimal borane complex will ultimately depend on the specific substrate, desired reaction outcome, and practical considerations such as stability and ease of handling.
References
- 1. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. blog.strem.com [blog.strem.com]
- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
A Researcher's Guide to Validating Enantiomeric Excess in CBS Reductions by Chiral HPLC
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Corey-Bakshi-Shibata (CBS) reduction stands as a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. The validation of the enantiomeric excess (ee) of these products is a critical step to ensure the efficacy and stereochemical purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this determination, offering robust, reproducible, and accurate results.
This guide provides an objective comparison of chiral HPLC methods for validating the enantiomeric excess of alcohols, typical products of CBS reductions. It includes a summary of quantitative data for different chiral columns, detailed experimental protocols, and a logical workflow for the entire process from reaction to analysis.
Performance Comparison of Chiral HPLC Columns
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation of chiral alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and effectiveness in resolving a diverse range of chiral compounds, including the secondary alcohols produced in CBS reductions. The following table summarizes the performance of commonly used chiral columns for the separation of 1-phenylethanol, a representative product of CBS reduction.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) |
| Chiralcel® OD | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | UV (254 nm) | 8.5 | 9.8 | > 1.5 |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | UV (254 nm) | 7.2 | 8.5 | > 1.5 |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (90:10, v/v) | 0.5 | 25 | UV (220 nm) | 12.1 | 14.3 | > 2.0 |
| Lux® Cellulose-3 | n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15, v/v/v) | 1.0 | 15 | UV (254 nm) | Not specified | Not specified | Baseline separation[1] |
| Chiralcel® OB | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | Ambient | UV | Not specified | Not specified | Baseline separation[2] |
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric excess of chiral alcohols.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in a capillary column. | High resolution and sensitivity for volatile compounds.[3] | Requires analytes to be volatile and thermally stable; derivatization may be necessary.[3] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase for separation on a chiral stationary phase. | Faster analysis times and reduced organic solvent consumption compared to HPLC. | Instrumentation is less common than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers. | Rapid analysis, non-destructive, and provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, especially for low ee values. |
Experimental Protocols
A systematic approach is crucial for both the synthesis of the chiral alcohol via CBS reduction and the subsequent validation of its enantiomeric excess by chiral HPLC.
General Protocol for CBS Reduction of a Prochiral Ketone
This protocol is a representative example for the synthesis of (S)-1-(4-fluorophenyl)ethanol.[4]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
4'-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (R)-CBS catalyst solution and dilute with anhydrous THF. Cool the flask to 0 °C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex to the stirred catalyst solution at 0 °C and stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve the prochiral ketone (e.g., 4'-fluoroacetophenone) in anhydrous THF. Cool the reaction mixture containing the catalyst-borane complex to the recommended temperature (e.g., -30 °C). Add the ketone solution dropwise, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Chiral HPLC Analysis
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified chiral alcohol in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and 2-propanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Development and Analysis:
-
Initial Screening: Begin by screening a selection of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with a standard mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.
-
Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may affect resolution.
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. Lower flow rates can sometimes improve separation.
-
Temperature: Varying the column temperature can influence selectivity.
-
-
Data Acquisition and Analysis:
-
Inject a racemic standard of the alcohol to determine the retention times of both enantiomers.
-
Inject the sample obtained from the CBS reduction.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Mandatory Visualizations
Caption: Workflow for CBS Reduction and Enantiomeric Excess Validation.
References
A Comparative Guide to Analytical Methods for Monitoring Borane-Mediated Reactions
For researchers, scientists, and drug development professionals engaged in syntheses involving borane (B79455) reagents, the ability to monitor reaction progress, understand kinetics, and identify intermediates is crucial for optimizing outcomes and ensuring safety. This guide provides a comprehensive comparison of the principal analytical techniques employed for monitoring borane-mediated reactions, including hydroboration, and borane reductions. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography (GC), and Mass Spectrometry (MS), presenting their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and quantitative data, making it a primary choice for in-situ reaction monitoring. Both ¹H and ¹¹B NMR are highly valuable for tracking the consumption of starting materials, the formation of products, and the appearance of intermediates in borane-mediated reactions.
Data Presentation: Performance Characteristics of NMR Spectroscopy
| Parameter | ¹H NMR | ¹¹B NMR |
| Principle | Monitors changes in the proton environment of reactants and products. | Directly observes the boron nucleus, providing information on its coordination and chemical environment. |
| In-situ Monitoring | Excellent | Excellent |
| Quantitative Analysis | Excellent, with proper internal standards. | Good, but can be affected by the quadrupolar nature of the boron nucleus. |
| Limit of Detection (LOD) | Typically in the low mM to high µM range. | Generally in the mM range; can be improved with specialized pulse sequences.[1] |
| Limit of Quantification (LOQ) | Typically in the mM range. | Generally in the mM range. |
| Key Advantages | High resolution, provides detailed structural information on organic components. | Directly probes the key atom in the reaction, sensitive to changes in boron's coordination sphere. |
| Key Disadvantages | Signal overlap can be an issue in complex mixtures. | Broad signals due to quadrupolar relaxation can reduce resolution and sensitivity.[2] |
Experimental Protocol: Monitoring a Borane-Mediated Reduction using ¹H NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting material (e.g., a ketone) in a deuterated solvent (e.g., CDCl₃ or THF-d₈) to a known concentration (typically 0.05-0.1 M).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the reagents.
-
Acquire a t=0 spectrum to establish initial concentrations.
-
-
Reaction Initiation:
-
Carefully add the borane reagent (e.g., borane-tetrahydrofuran (B86392) complex) to the NMR tube via syringe.
-
Quickly invert the tube to mix and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio for each time point.[3]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a characteristic proton of the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Plot concentration versus time to determine the reaction kinetics.[4]
-
Experimental Workflow: ¹H NMR Reaction Monitoring
Infrared (IR) Spectroscopy
In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a valuable tool for real-time monitoring of borane-mediated reactions. It tracks changes in the vibrational modes of functional groups, providing insights into reaction kinetics and mechanisms.
Data Presentation: Performance Characteristics of IR Spectroscopy
| Parameter | Value |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. |
| In-situ Monitoring | Excellent, with ATR probes. |
| Quantitative Analysis | Good, requires calibration curves (Beer's Law). |
| Limit of Detection (LOD) | Typically in the low mM range. |
| Limit of Quantification (LOQ) | Typically in the mM range. |
| Key Advantages | Real-time data acquisition, sensitive to changes in functional groups, can be used for heterogeneous reactions.[5] |
| Key Disadvantages | Overlapping peaks can complicate analysis, less structural information compared to NMR, water can be a strong interferent. |
Experimental Protocol: Monitoring a Hydroboration Reaction using In-situ FTIR
-
Experimental Setup:
-
Set up a reaction vessel equipped with an in-situ ATR-FTIR probe.
-
Ensure the probe is clean and a background spectrum in the solvent has been collected.[6]
-
-
Reaction Initiation:
-
Charge the reactor with the alkene and solvent.
-
Initiate data collection on the FTIR spectrometer.
-
Add the borane reagent to the reactor.
-
-
Data Acquisition:
-
Collect spectra at regular intervals throughout the reaction. A typical setting is one spectrum every minute.[7]
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=C bond of the alkene starting material (around 1640 cm⁻¹) and the B-H bond of the borane reagent (around 2500 cm⁻¹).
-
Monitor the decrease in the absorbance of the starting material peaks and the appearance of new peaks corresponding to the product.
-
Create a calibration curve by plotting the absorbance of a specific peak against known concentrations to quantify the reaction components.
-
Plot concentration versus time to determine the reaction kinetics.
-
Experimental Workflow: In-situ FTIR Reaction Monitoring
Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the quantitative analysis of volatile and semi-volatile products and byproducts of borane-mediated reactions. It is typically used for offline monitoring by analyzing quenched aliquots of the reaction mixture.
Data Presentation: Performance Characteristics of GC
| Parameter | GC-FID | GC-MS |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase; FID detects combustible analytes. | Separates compounds similarly to GC-FID; MS provides mass information for identification. |
| In-situ Monitoring | Not suitable. | Not suitable. |
| Quantitative Analysis | Excellent, with high precision and a wide linear range. | Good, can be more susceptible to matrix effects. |
| Limit of Detection (LOD) | Typically in the low µg/mL (ppm) range. | Can reach the ng/mL (ppb) range, especially in Selected Ion Monitoring (SIM) mode.[8] |
| Limit of Quantification (LOQ) | Typically in the µg/mL (ppm) range. | Can reach the ng/mL (ppb) range.[8] |
| Key Advantages | High sensitivity for hydrocarbons, robust, and cost-effective. | Provides structural information for peak identification. |
| Key Disadvantages | Does not provide structural information. | More expensive and complex than GC-FID. |
Experimental Protocol: Monitoring a Borane-Mediated Reaction using GC-FID
-
Sample Preparation:
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable reagent (e.g., water or a dilute acid to decompose excess borane).
-
Perform a liquid-liquid extraction to isolate the organic components into a volatile solvent (e.g., diethyl ether or dichloromethane).[9]
-
Add an internal standard to the extracted sample for accurate quantification.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and transfer to a GC vial.[10]
-
-
GC-FID Analysis:
-
Inject the sample into the GC.
-
Use an appropriate temperature program to separate the starting materials, products, and any byproducts.
-
The FID will generate a signal proportional to the amount of each combustible compound.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Use a pre-determined response factor to calculate the concentration of each component relative to the internal standard.
-
Plot concentration versus time to determine the reaction kinetics.
-
Experimental Workflow: GC Reaction Monitoring
Mass Spectrometry (MS)
Mass spectrometry is an invaluable tool for identifying reaction intermediates and products in borane-mediated reactions. When coupled with a separation technique like GC or LC (hyphenated techniques), it provides both qualitative and quantitative information. Direct infusion MS can also be used for rapid screening of reaction progress.
Data Presentation: Performance Characteristics of MS
| Parameter | Value |
| Principle | Measures the mass-to-charge ratio of ionized molecules. |
| In-situ Monitoring | Possible with specialized setups (e.g., reaction monitoring probes). |
| Quantitative Analysis | Good, but requires careful calibration and can be affected by ion suppression. |
| Limit of Detection (LOD) | Highly variable depending on the ionization technique and analyte, can be in the pg to fg range. |
| Limit of Quantification (LOQ) | Highly variable, can be in the pg to ng range. |
| Key Advantages | High sensitivity and selectivity, provides molecular weight and structural information, excellent for identifying unknown species.[11][12] |
| Key Disadvantages | Can be complex to operate, matrix effects can suppress ionization, quantification can be challenging.[13] |
Experimental Protocol: Identifying Intermediates using ESI-MS
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot.
-
Immediately dilute the aliquot in a solvent suitable for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, to a low concentration (µM to nM range).
-
-
Direct Infusion ESI-MS Analysis:
-
Infuse the diluted sample directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Examine the mass spectra for ions corresponding to the expected starting materials, products, and potential intermediates.
-
Use high-resolution mass spectrometry to determine the elemental composition of observed ions.
-
Perform tandem mass spectrometry (MS/MS) to fragment ions of interest and obtain structural information to confirm the identity of intermediates.[14]
-
Logical Relationship: Hyphenated MS Techniques
Conclusion: Choosing the Right Analytical Method
The selection of an analytical method for monitoring borane-mediated reactions depends on the specific goals of the study.
-
For in-situ, real-time kinetic analysis and detailed structural information , NMR spectroscopy is often the method of choice, with ¹¹B NMR providing direct insight into the boron species.
-
For real-time monitoring of functional group changes, especially in heterogeneous systems , in-situ IR spectroscopy is a powerful and practical option.
-
For high-precision quantitative analysis of reaction products and byproducts from quenched aliquots , GC-FID offers excellent performance.
-
For the identification of unknown intermediates, byproducts, and confirmation of product identity , mass spectrometry , particularly when hyphenated with a separation technique like GC or LC, is unparalleled in its sensitivity and specificity.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to gain a comprehensive understanding of their borane-mediated reactions.
References
- 1. sfr.ca [sfr.ca]
- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Borane-Mediated Aldol Cycloreduction of Monoenone Monoketones: Diastereoselective Formation of Quaternary Centers [organic-chemistry.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hbm4eu.eu [hbm4eu.eu]
- 8. reddit.com [reddit.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comparative Study of Hydroborating Agents: BMS vs. 9-BBN
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, hydroboration stands as a cornerstone reaction for the anti-Markovnikov hydration of alkenes and alkynes, enabling the regio- and stereoselective synthesis of alcohols and other valuable organic molecules. The choice of hydroborating agent is paramount to the success of this transformation, with Borane (B79455) Dimethyl Sulfide (B99878) (BMS) and 9-Borabicyclo[3.3.1]nonane (9-BBN) being two of the most widely employed reagents. This guide provides an objective, data-driven comparison of their performance to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Borane Dimethyl Sulfide (BMS) | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Structure | A complex of borane and dimethyl sulfide (BH₃•SMe₂) | A bicyclic organoborane |
| Steric Hindrance | Less sterically hindered | Highly sterically hindered |
| Regioselectivity | Good to excellent | Excellent to outstanding[1][2] |
| Stereoselectivity | Good | Excellent |
| Reactivity | Generally more reactive | Generally less reactive, often requiring elevated temperatures |
| Stoichiometry | One mole can hydroborate up to three moles of a mono-substituted alkene | Reacts in a 1:1 molar ratio with alkenes |
| Handling | Liquid, stabilized solution, moisture-sensitive | Crystalline solid (dimer), air-stable, moisture-sensitive |
Data Presentation: A Quantitative Comparison
The superior steric bulk of 9-BBN translates into significantly higher regioselectivity in the hydroboration of a variety of alkene substrates compared to the less hindered borane reagents like BMS.[1][3] This is particularly evident with terminal and internal alkenes where the directing effect of substituents is more pronounced.
Regioselectivity in the Hydroboration of Alkenes
The following table summarizes the percentage of the anti-Markovnikov alcohol product obtained after hydroboration-oxidation of representative alkenes with BMS (using diborane, B₂H₆, as a comparable borane source) and 9-BBN.
| Alkene | Hydroborating Agent | % Anti-Markovnikov Product (Primary Alcohol) | Reference |
| 1-Hexene | Diborane (B₂H₆) | 94% | [1] |
| 9-BBN | 99.9% | [2] | |
| Styrene | Diborane (B₂H₆) | 80% | [1] |
| 9-BBN | 98.5% | [1] |
Note: Diborane (B₂H₆) is the dimeric form of borane and its reactivity is comparable to BMS in this context.
Stereoselectivity in the Hydroboration of Cyclic Alkenes
Both BMS and 9-BBN exhibit syn-addition of the hydroborating agent to the double bond. However, the facial selectivity in cyclic systems is often enhanced with the bulkier 9-BBN.
| Alkene | Hydroborating Agent | Major Product | Diastereoselectivity/Facial Selectivity | Reference |
| 1-Methylcyclohexene | BH₃•THF | trans-2-Methylcyclohexanol (B1360119) | >99% anti-Markovnikov, >91% trans | [4] |
| Norbornene | 9-BBN | exo-Norborneol | 99.5% exo addition | [2] |
Mechanism of Hydroboration: A Visual Explanation
The hydroboration reaction proceeds through a concerted, four-membered transition state where the boron atom adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon. This syn-addition mechanism is stereospecific.
Caption: General mechanism of hydroboration of a terminal alkene.
Comparative Logic: Why 9-BBN is More Selective
The enhanced selectivity of 9-BBN can be attributed to its rigid, bicyclic structure which imparts significant steric hindrance around the boron atom. This steric bulk makes the approach to the more substituted carbon of a double bond highly unfavorable.
Caption: Steric hindrance dictates the regioselectivity of BMS vs. 9-BBN.
Experimental Protocols
Hydroboration-Oxidation of 1-Octene (B94956) with Borane Dimethyl Sulfide (BMS)
This protocol is adapted from procedures using BH₃•THF, a comparable reagent to BMS.
Materials:
-
1-Octene
-
Borane dimethyl sulfide complex (BMS) solution in THF (e.g., 2.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 1-octene (1.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add BMS solution (0.33 eq for complete reaction of all B-H bonds, or 1.0 eq for a 1:1 reaction) via syringe while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and cautiously add the NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain the temperature below 40 °C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the reaction is complete (as monitored by TLC or GC).
-
Work-up: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 1-octanol (B28484) can be purified by distillation or column chromatography.
Hydroboration-Oxidation of 1-Methylcyclohexene with 9-BBN
Materials:
-
1-Methylcyclohexene
-
9-BBN dimer
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve 9-BBN dimer (0.5 eq, as it's a dimer) in anhydrous THF. Add 1-methylcyclohexene (1.0 eq) to the solution at room temperature. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the hydroboration is complete.
-
Oxidation: Cool the reaction mixture to 0 °C. Slowly add the NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Control the exotherm by maintaining the temperature below 40 °C. After the addition, allow the mixture to stir at room temperature for at least 1 hour.
-
Work-up: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting trans-2-methylcyclohexanol can be purified by distillation or chromatography.
Experimental Workflow: A Visual Guide
Caption: General workflow for a hydroboration-oxidation reaction.
Conclusion
Both BMS and 9-BBN are powerful reagents for hydroboration, each with its own set of advantages.
-
BMS is a convenient, liquid source of borane that is generally more reactive, making it suitable for a wide range of applications where high regioselectivity is not the primary concern or where the substrate inherently favors the desired outcome.
-
9-BBN is the reagent of choice when exceptional regioselectivity and, in many cases, stereoselectivity are required.[2] Its steric bulk allows for the selective hydroboration of less hindered double bonds in complex molecules, a critical feature in multi-step synthesis and drug development. While it may require harsher reaction conditions, the resulting purity of the desired isomer often outweighs this drawback.
The selection between BMS and 9-BBN should be made based on a careful consideration of the substrate's structure, the desired level of selectivity, and the overall synthetic strategy.
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Brown Hydroboration [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Spectroscopic Identification of Organoborane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Organoborane intermediates are pivotal in modern organic synthesis, enabling a vast array of chemical transformations. Their transient and often sensitive nature, however, makes their characterization a significant challenge. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the successful identification and characterization of these reactive species. Detailed experimental protocols and quantitative data are presented to aid researchers in their synthetic endeavors.
Spectroscopic Techniques at a Glance: A Comparative Overview
The choice of spectroscopic method for identifying organoborane intermediates depends on the specific information required, the stability of the intermediate, and the reaction conditions.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity, stereochemistry, and electronic environment of the boron center. | Highly informative, non-destructive. | Can be time-consuming, requires relatively stable intermediates and deuterated solvents. |
| IR Spectroscopy | Identification of functional groups, particularly B-H, B-O, and B-C bonds. | Fast, can be used for in situ monitoring of reactions. | Provides limited structural information compared to NMR. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural elucidation. | High sensitivity, requires very small sample amounts. | Can be destructive, fragmentation can be complex to interpret. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹¹B NMR, is the most powerful tool for the unambiguous identification of organoborane intermediates. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of its substituents.
Key ¹¹B NMR Chemical Shift Ranges for Organoborane Intermediates
The following table summarizes the characteristic ¹¹B NMR chemical shift ranges for common classes of organoborane intermediates.
| Class of Organoborane Intermediate | Structure | ¹¹B Chemical Shift Range (ppm) |
| Trialkylboranes | R₃B | +80 to +90 |
| Boronic Acids | RB(OH)₂ | +27 to +33 |
| Boronic Esters (Boronates) | RB(OR)₂ | +20 to +30 |
| Borinic Acids | R₂BOH | +45 to +55 |
| Borinic Esters (Borinates) | R₂BOR | +40 to +50 |
| Borohydrides | BH₄⁻ | -45 to -35 |
| Amine-Borane Complexes | R₃N·BH₃ | -25 to 0 |
Table 1: ¹¹B NMR Chemical Shift Ranges.
Experimental Protocol: ¹¹B NMR Spectroscopy
Given the air and moisture sensitivity of many organoborane intermediates, proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Dry, deuterated solvent (e.g., C₆D₆, THF-d₈, CDCl₃)
-
NMR tube with a J. Young valve or a sealed NMR tube
-
Glovebox or Schlenk line
-
Dry syringes and needles
Procedure:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inside a glovebox or using Schlenk line techniques, dissolve the organoborane intermediate (typically 5-20 mg) in the appropriate deuterated solvent (0.5-0.7 mL).
-
Transfer the solution to the NMR tube using a dry syringe.
-
If using a J. Young tube, seal it securely. For standard NMR tubes, flame-seal the tube under vacuum or an inert atmosphere.
-
Acquire the ¹¹B NMR spectrum. A proton-decoupled spectrum is usually preferred to obtain sharp singlets.
-
Use an external reference standard, such as BF₃·OEt₂ (δ = 0 ppm), for accurate chemical shift referencing. For cleaner spectra, especially when signals are broad, using quartz NMR tubes is recommended to avoid the broad background signal from borosilicate glass.[1][2]
Visualization of NMR Analysis Workflow
References
A Comparative Guide to the Kinetics of (Dimethyl Sulfide)Trihydroboron Reductions for Researchers and Drug Development Professionals
An in-depth analysis of the kinetic performance of (Dimethyl Sulfide)Trihydroboron (BMS) in comparison to other common reducing agents, supported by experimental data and detailed methodologies.
This compound, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS), is a versatile and widely utilized reducing agent in organic synthesis. Its stability, high solubility in organic solvents, and commercial availability make it an attractive choice for the reduction of a variety of functional groups.[1][2] This guide provides a comprehensive comparison of the kinetic aspects of BMS reductions with those of other common hydride reagents, namely sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reducing agent and optimizing reaction conditions based on kinetic parameters.
Comparative Kinetic Data of Reducing Agents
The efficiency of a reducing agent is not only determined by its chemical selectivity but also by its reaction kinetics. The rate at which a reagent reduces a specific functional group is a critical factor in process development and optimization. While comprehensive kinetic data across a wide range of substrates is not always readily available in a single source, this section summarizes key findings from the literature to provide a comparative overview.
A study on the reduction of the ketone, pinacolone (B1678379), by borane-dimethyl sulfide in tetrahydrofuran (B95107) (THF) revealed that the primary reaction follows second-order kinetics, being first-order in both the ketone and the BMS complex.[3] It was also noted that the purity of the BMS reagent significantly impacts the reaction rate, with commercial grades that may contain impurities reacting faster than purified BMS.[3]
In the context of ester reductions, the rate can be dramatically increased by removing the liberated dimethyl sulfide from the reaction mixture, which shifts the equilibrium of the reaction.[4] For aliphatic esters, this technique can lead to complete reduction in as little as 30 minutes, whereas aromatic esters may require several hours.[4] Nitriles are also reduced rapidly by BMS, typically within 15 minutes, to form a borazine (B1220974) complex which is then hydrolyzed to the corresponding amine.[4] The reduction of amides with BMS shows a reactivity order of tertiary > secondary > primary.[4]
| Reducing Agent | Functional Group | Relative Rate | Reaction Order | Activation Energy (Ea) |
| BH₃·SMe₂ (BMS) | Ketone (Pinacolone) | Moderate | First-order in ketone and BMS | Data not available |
| Aliphatic Ester | Fast (with DMS removal) | Data not available | Data not available | |
| Aromatic Ester | Slow (with DMS removal) | Data not available | Data not available | |
| Nitrile | Very Fast | Data not available | Data not available | |
| Tertiary Amide | Fast | Data not available | Data not available | |
| NaBH₄ | Aldehydes/Ketones | Generally slower than LiAlH₄ | Typically second-order | Substrate dependent |
| Esters | Very slow to no reaction at RT | - | High | |
| LiAlH₄ | Aldehydes/Ketones | Very Fast | Typically second-order | Lower than NaBH₄ |
| Esters | Fast | Data not available | ~103-115 kJ/mol (dehydrogenation) | |
| Amides | Fast | Data not available | Data not available |
Note: The provided activation energy for LiAlH₄ pertains to its thermal decomposition for hydrogen release and may not directly correlate to its activation energy in solution for substrate reduction. Direct comparative kinetic data for BMS, NaBH₄, and LiAlH₄ under identical conditions for a range of substrates is limited in the literature. The relative rates are qualitative comparisons based on general reactivity profiles.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters requires carefully designed and executed experiments. The following are detailed methodologies for key experiments to study the kinetics of BMS reductions.
General Experimental Setup for Kinetic Monitoring
A typical setup for monitoring the kinetics of a reduction reaction involves a reaction vessel equipped with a magnetic stirrer, a temperature controller, and a means for extracting samples at specific time intervals. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Analytical Techniques for Reaction Monitoring
The progress of the reduction can be monitored by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ monitoring of reaction kinetics. By integrating the signals corresponding to the starting material and the product at different time points, the concentration changes can be accurately determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds. Aliquots of the reaction mixture are quenched at specific times, and the concentrations of reactants and products are determined by GC analysis, with MS providing structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, HPLC is the method of choice. Similar to GC, quenched aliquots are analyzed to determine the concentration profiles of the species of interest.
Detailed Protocol: Kinetic Study of Ketone Reduction by BMS using GC-MS
This protocol outlines a procedure for determining the rate constant of a ketone reduction by BMS.
1. Materials and Reagents:
- Ketone substrate (e.g., acetophenone)
- Borane dimethyl sulfide complex (BMS) in a suitable solvent (e.g., THF)
- Anhydrous solvent (e.g., THF)
- Internal standard for GC analysis (e.g., dodecane)
- Quenching solution (e.g., dilute HCl)
- Drying agent (e.g., anhydrous sodium sulfate)
2. Reaction Setup:
- A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a septum for sampling.
- The flask is charged with a known concentration of the ketone substrate and the internal standard in anhydrous THF.
- The solution is brought to the desired reaction temperature using a thermostatically controlled bath.
3. Kinetic Run:
- A known volume of the BMS solution is rapidly injected into the reaction flask to initiate the reaction (time t=0).
- Aliquots (e.g., 0.1 mL) are withdrawn from the reaction mixture at regular time intervals using a syringe.
- Each aliquot is immediately quenched by adding it to a vial containing the quenching solution.
4. Sample Analysis:
- The quenched samples are extracted with a suitable organic solvent (e.g., diethyl ether).
- The organic layer is dried over anhydrous sodium sulfate (B86663) and then analyzed by GC-MS.
- The peak areas of the ketone and the product alcohol are integrated and normalized against the internal standard.
5. Data Analysis:
- The concentration of the ketone is plotted against time.
- For a first-order reaction in the ketone, a plot of ln([Ketone]) versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-k').
- By performing the experiment with varying initial concentrations of BMS, the order of the reaction with respect to BMS can be determined, and the overall rate law and rate constant (k) can be established.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process, a graphical representation of the workflow for a kinetic study is provided below.
Caption: Experimental workflow for kinetic analysis of a BMS reduction.
Conclusion
Borane dimethyl sulfide is a highly effective and versatile reducing agent with favorable kinetic properties for a range of functional groups. Its reactivity can be modulated by factors such as reagent purity and reaction conditions, offering a degree of control that is valuable in complex syntheses. Compared to sodium borohydride, BMS exhibits a broader scope of reactivity, particularly towards esters, amides, and nitriles. While lithium aluminum hydride is a more powerful reducing agent, its high reactivity can sometimes lead to lower selectivity and requires more stringent handling procedures. The choice of reducing agent should, therefore, be guided by a careful consideration of the desired transformation, the presence of other functional groups, and the required reaction kinetics. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and application of BMS and other reducing agents in research and development.
References
- 1. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the reduction of pinacolone by borane–dimethyl sulfide and catecholborane in THF - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Selective Reductions. 29. A Simple Technique To Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide - Lookchem [lookchem.com]
A Researcher's Guide to Chemoselective Reductions: Comparing Common Reducing Agents
For researchers, scientists, and drug development professionals, the selective transformation of a single functional group within a complex molecule is a frequent challenge. This guide provides a comparative overview of common reducing agents, focusing on their chemoselectivity for various functional groups. Experimental data is presented to support these comparisons, along with detailed protocols for key selective reductions.
The ability of a reagent to react with one functional group in preference to others is known as chemoselectivity.[1] This principle is of paramount importance in multi-step organic synthesis, as it obviates the need for protecting group strategies, leading to more efficient and atom-economical reaction pathways. This guide will focus on the chemoselectivity of hydride-based reducing agents and catalytic hydrogenation.
Data Presentation: Chemoselectivity of Common Reducing Agents
The following table summarizes the reactivity of several common reducing agents towards a range of functional groups. This data provides a general guideline for selecting an appropriate reagent for a desired selective reduction.
| Reducing Agent | Aldehyde | Ketone | Ester | Carboxylic Acid | Amide | Nitro |
| Lithium Aluminum Hydride (LiAlH₄) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Sodium Borohydride (B1222165) (NaBH₄) | ✓ | ✓ | ✗ | ✗ | ✗ | ✗ |
| Diisobutylaluminum Hydride (DIBAL-H) | ✓ | ✓ | ✓ (to aldehyde) | ✓ | ✓ | ✗ |
| Lithium Borohydride (LiBH₄) | ✓ | ✓ | ✓ | ✗ | ✗ | ✗ |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Raney Nickel (Raney Ni) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Key:
-
✓ : Generally reduces the functional group.
-
✗ : Generally does not reduce the functional group under standard conditions.
-
✓ (to aldehyde) : Reduces the functional group to the aldehyde oxidation state, typically at low temperatures.
Mandatory Visualization
Logical Relationship of Chemoselective Reductions
The following diagram illustrates the general principle of chemoselective reduction, where a specific reducing agent targets one functional group in a molecule containing multiple reducible moieties.
Caption: A diagram illustrating the principle of chemoselective reduction.
Experimental Workflow for a Typical Chemoselective Reduction
This workflow outlines the general steps involved in performing a chemoselective reduction experiment.
Caption: A generalized workflow for a chemoselective reduction experiment.
Experimental Protocols
Below are detailed methodologies for key chemoselective reduction experiments.
Selective Reduction of an Aldehyde in the Presence of a Ketone with Sodium Borohydride
This protocol describes the selective reduction of an aldehyde to a primary alcohol while leaving a ketone functionality intact.
-
Reaction:
-
Substrate: A mixture of benzaldehyde (B42025) (1 mmol) and acetophenone (B1666503) (1 mmol).
-
Reagent: Sodium borohydride (NaBH₄) (1.5 mmol) and Sodium Oxalate (B1200264) (Na₂C₂O₄) (3 mmol).[2]
-
Solvent: Water (3 mL).[2]
-
Temperature: Room temperature.[2]
-
Reaction Time: 90 minutes.[2]
-
-
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium borohydride (0.057 g, 1.5 mmol) and sodium oxalate (0.402 g, 3 mmol) in water (3 mL).[2]
-
To this solution, add benzaldehyde (0.106 g, 1 mmol) and acetophenone (0.12 g, 1 mmol) in one portion.[2]
-
Stir the mixture at room temperature for 90 minutes.[2]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) eluent.[2]
-
Upon completion, add water (5 mL) to the reaction mixture.[2]
-
Extract the mixture with diethyl ether (3 x 10 mL).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the product by column chromatography if necessary.
-
-
Expected Outcome: High yield of benzyl (B1604629) alcohol with recovery of unreacted acetophenone.
Partial Reduction of an Ester to an Aldehyde with DIBAL-H
This protocol details the reduction of an ester to an aldehyde, a transformation that is highly temperature-dependent to prevent over-reduction to the alcohol.[3][4]
-
Reaction:
-
Procedure:
-
Dissolve the ester (1.0 eq) in diethyl ether (30 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Add DIBAL-H (1.0 M in hexane, 1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.[5]
-
Stir the reaction mixture at -78 °C for 1.5 hours.[5]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).[5]
-
Allow the mixture to warm to room temperature, which will result in the formation of a white precipitate.[5]
-
Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether (3 x 100 mL).[5]
-
Dry the filtrate over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo to yield the aldehyde, which can often be used without further purification.[5]
-
-
Expected Outcome: High yield of the corresponding aldehyde. It is crucial to maintain the low temperature to prevent further reduction to the alcohol.[3]
Chemoselective Reduction of a Nitro Group via Catalytic Hydrogenation
This protocol outlines the reduction of an aromatic nitro group to an aniline (B41778) in the presence of other reducible functional groups, such as halogens, using palladium on carbon as a catalyst.
-
Reaction:
-
Procedure:
-
To a hydrogenation flask, add the nitro-containing substrate (1.0 eq) and the chosen solvent.[6]
-
Carefully add 10% Pd/C (1-5 mol%).[6]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).[6]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.[6]
-
Maintain a positive pressure of hydrogen (typically using a balloon) and stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[6]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.[6]
-
-
Expected Outcome: High yield of the corresponding aniline with minimal dehalogenation. Careful monitoring is essential to prevent over-reduction and loss of the halogen substituents.[6]
Selective Reduction of an Ester in the Presence of an Amide with Lithium Borohydride
This protocol describes the selective reduction of an ester to an alcohol while leaving an amide functional group intact, a useful transformation given the similar reactivity of these two functional groups towards stronger reducing agents like LiAlH₄.
-
General Considerations: Lithium borohydride (LiBH₄) is a key reagent for the selective reduction of esters and lactones in the presence of carboxylic acids and tertiary amides. The reactivity of LiBH₄ is solvent-dependent, with the general trend being ether > THF > isopropanol.
-
Illustrative Reaction:
-
Substrate: A molecule containing both an ester and a tertiary amide functionality.
-
Reagent: Lithium borohydride (LiBH₄).
-
Solvent: Diethyl ether or Tetrahydrofuran (THF).
-
-
General Procedure (based on established principles):
-
Dissolve the substrate containing the ester and amide in an appropriate anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Add a solution of LiBH₄ in the same solvent to the reaction mixture at a suitable temperature (often starting at 0 °C and allowing it to warm to room temperature).
-
Stir the reaction for a period determined by monitoring via TLC or other analytical methods.
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting alcohol product.
-
-
Expected Outcome: The ester will be reduced to the corresponding primary alcohol, while the amide group will remain largely unaffected. It is important to note that primary and secondary amides may be reduced by LiBH₄ under more forcing conditions.
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Cost-Benefit Analysis of Borane Dimethyl Sulfide (BH3·SMe2) in Process Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision in process chemistry, balancing reactivity, selectivity, cost, and safety. Borane (B79455) dimethyl sulfide (B99878) (BH3·SMe2), a stable and soluble borane complex, is a prominent reagent for reductions and hydroborations.[1][2] This guide provides an objective comparison of BH3·SMe2 with common alternatives—sodium borohydride (B1222165) (NaBH4), borane-tetrahydrofuran (B86392) complex (BH3·THF), and catecholborane—supported by experimental data and detailed protocols.
Executive Summary: Key Performance Indicators
The choice of a reducing agent is a multifaceted decision. The following table summarizes the key characteristics of BH3·SMe2 and its alternatives to provide a high-level comparison.
| Feature | BH3·SMe2 | NaBH4 | BH3·THF | Catecholborane |
| Primary Applications | Reduction of carboxylic acids, amides; Hydroboration | Reduction of aldehydes, ketones | Reduction of carboxylic acids, amides; Hydroboration | Hydroboration; Reduction of α,β-unsaturated systems |
| Reactivity | High | Mild | High | Mild |
| Selectivity | Good for carboxylic acids over esters | High for aldehydes/ketones | Good for carboxylic acids over esters | Good for sterically sensitive hydroboration |
| Stability | Good, long shelf life | High | Fair, can decompose | Moderate, moisture-sensitive |
| Handling | Pungent odor, air- and moisture-sensitive | Stable solid, easy to handle | Air- and moisture-sensitive, pyrophoric potential | Moisture-sensitive |
| Solubility | Soluble in aprotic solvents | Soluble in protic solvents (MeOH, EtOH) | Soluble in THF | Soluble in aprotic solvents |
| Concentration | Available neat or in high concentrations (e.g., 10 M)[3] | - | Typically 1 M in THF[3] | - |
| Waste Stream | Boric acid and dimethyl sulfoxide (B87167) | Borate (B1201080) salts | Boric acid and tetrahydrofuran (B95107) byproducts | Catechol and borate derivatives |
| Relative Cost | Moderate to High | Low | Moderate | High |
Performance Comparison and Experimental Data
The efficacy of a reducing agent is best understood through its performance in specific chemical transformations. This section provides a comparative overview of the reactivity of BH3·SMe2 and its alternatives toward common functional groups.
Reactivity Profile
| Functional Group | BH3·SMe2 | NaBH4 | BH3·THF | Catecholborane |
| Carboxylic Acids | Excellent | Poor (requires activators)[4] | Excellent | Moderate (requires elevated temperatures) |
| Amides | Excellent | Very Poor | Excellent | Poor |
| Esters | Good | Slow[4] | Good | Poor |
| Aldehydes & Ketones | Excellent | Excellent | Excellent | Good |
| Nitriles | Good | Poor | Good | Poor |
| Alkenes/Alkynes (Hydroboration) | Excellent | No | Excellent | Excellent |
Comparative Experimental Data: Reduction of Carboxylic Acids
The reduction of carboxylic acids to primary alcohols is a key application where borane complexes excel. The following table presents typical reaction conditions and yields for this transformation.
| Reagent | Substrate | Reaction Conditions | Yield | Reference |
| BH3·SMe2 | Aromatic/Aliphatic Acids | THF, 0°C to rt, 6h | High to Excellent | [5] |
| NaBH4 / Activator | Aromatic/Aliphatic Acids | TCT/PPh3, K2CO3, solvent-free, 10 min | Good to Excellent | [6] |
| BH3·THF | Aromatic/Aliphatic Acids | THF, 0°C to rt, 8h | High to Excellent | [7] |
| Catecholborane | Benzoic Acid | Neat, 80°C, 24h | Moderate | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for the reduction of a generic carboxylic acid to a primary alcohol using each of the compared reagents.
Protocol 1: Reduction of a Carboxylic Acid with BH3·SMe2
Materials:
-
Carboxylic acid
-
Borane dimethyl sulfide complex (BH3·SMe2), 2.0 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of the carboxylic acid (1.0 eq) in anhydrous THF is prepared in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
The solution is cooled to 0°C in an ice bath.
-
BH3·SMe2 (2.0 M in THF, 1.5 eq) is added dropwise via syringe over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the reaction is cooled to 0°C and cautiously quenched by the slow, dropwise addition of methanol until gas evolution ceases.
-
The mixture is stirred for 30 minutes, and then the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 2 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography.
Protocol 2: Reduction of a Carboxylic Acid with NaBH4 and an Activating Agent (TCT)
Materials:
-
Carboxylic acid
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
Water
Procedure:
-
In a mortar, the carboxylic acid (1.0 eq), TCT (1.0 eq), PPh3 (0.2 eq), and K2CO3 (1.5 eq) are ground together for 1-2 minutes.[6]
-
Sodium borohydride (2.0 eq) is added, and the mixture is ground for an additional 5-10 minutes.[6]
-
The reaction progress can be monitored by TLC after quenching a small aliquot with water and extracting with dichloromethane.
-
Upon completion, the reaction mixture is carefully quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: Reduction of a Carboxylic Acid with BH3·THF
Materials:
-
Carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1.0 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
A solution of the carboxylic acid (1.0 eq) in anhydrous THF is prepared in a flame-dried, nitrogen-purged round-bottom flask.
-
The solution is cooled to 0°C.
-
BH3·THF (1.0 M in THF, 3.0 eq) is added dropwise.
-
The reaction is stirred at room temperature for 8-12 hours.[7]
-
The reaction is cooled to 0°C and quenched by the slow addition of methanol.
-
The workup procedure follows that of Protocol 1.
Protocol 4: Hydroboration of a Carboxylic Acid with Catecholborane
Materials:
-
Carboxylic acid
-
Catecholborane
-
Anhydrous toluene (B28343)
-
1 M Sodium hydroxide
-
Diethyl ether
Procedure:
-
The carboxylic acid (1.0 eq) and catecholborane (1.5 eq) are dissolved in anhydrous toluene in a nitrogen-purged flask.
-
The mixture is heated to 80-100°C for 12-24 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of 1 M NaOH.
-
The mixture is stirred for 1 hour, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Workflows and Decision-Making
To aid in the selection and application of these reducing agents, the following diagrams, generated using Graphviz, illustrate a typical decision-making process and experimental workflow.
Safety, Handling, and Waste Disposal
The operational aspects of using these reagents are a significant part of the cost-benefit analysis.
-
BH3·SMe2 : This reagent is air- and moisture-sensitive and has a strong, unpleasant odor.[3] It should be handled under an inert atmosphere. Waste streams containing borates and dimethyl sulfoxide require appropriate disposal according to local regulations.[6][8]
-
NaBH4 : As a stable solid, NaBH4 is the easiest and safest to handle of the four. However, it can generate hydrogen gas upon contact with acidic solutions, so quenching should be done with care. Borate salts in the waste stream need to be managed.
-
BH3·THF : This reagent is highly reactive and potentially pyrophoric, especially in higher concentrations. It is also air- and moisture-sensitive.[9] The THF solvent is flammable. Waste streams contain borates and organic byproducts from THF.[10]
-
Catecholborane : This reagent is moisture-sensitive and should be handled under an inert atmosphere. The catechol byproduct is a consideration for waste disposal.
Cost-Benefit Analysis and Conclusion
| Reagent | Key Benefits | Key Drawbacks | Best Use Cases |
| BH3·SMe2 | High reactivity for "difficult" reductions (acids, amides), high concentration, good stability.[1] | Pungent odor, moderate to high cost, sensitivity to air and moisture. | Large-scale reduction of carboxylic acids and amides where efficiency is paramount. |
| NaBH4 | Low cost, high safety, ease of handling, excellent for aldehydes and ketones. | Limited reactivity for acids, amides, and esters without activation. | Selective reduction of aldehydes and ketones, especially in processes where cost is a primary driver. |
| BH3·THF | High reactivity similar to BH3·SMe2. | Lower stability, lower concentration, potential for peroxide formation in THF. | When a highly reactive borane source is needed and the drawbacks of BH3·SMe2 are to be avoided (e.g., odor). |
| Catecholborane | High selectivity in hydroboration, milder reagent. | High cost, moderate reactivity, moisture sensitivity. | Stereoselective hydroborations and reductions where substrate sensitivity is a concern. |
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Catecholborane [organic-chemistry.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Borane-tetrahydrofuran complex, BTHF-1M in THF contains 0.005M sodium borohydride as stabilizer [oakwoodchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Applications of Borane Dimethyl Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Borane (B79455) dimethyl sulfide (B99878) (BMS) has emerged as a versatile and widely utilized reagent in modern organic synthesis, prized for its stability, high solubility, and broad functional group tolerance. This guide provides a comprehensive literature review of the applications of BMS, with a particular focus on its performance in key transformations compared to other common reducing agents. Experimental data is summarized for objective comparison, and detailed protocols for representative reactions are provided to facilitate practical application.
Hydroboration of Alkenes
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. BMS is a convenient and efficient source of borane for this transformation.
Comparison with Borane-Tetrahydrofuran (BH3•THF)
While both BMS and BH3•THF are effective hydroborating agents, BMS offers significant practical advantages. It is more stable, commercially available in higher concentrations (typically 10 M), and does not require stabilizers like sodium borohydride, which can sometimes lead to side reactions.[1]
Table 1: Comparison of Regioselectivity in the Hydroboration of Olefins
| Olefin | Reagent | Regioselectivity (% Boron at less substituted carbon) |
| 1-Hexene | Diborane | 94% |
| Chloroborane-dimethyl sulfide | 99% | |
| Styrene | Diborane | 80% |
| Chloroborane-dimethyl sulfide | 98% |
Data sourced from Redalyc.[2]
Experimental Protocol: Hydroboration of Cyclohexene (B86901) with BMS
A representative procedure for the hydroboration of an alkene is as follows:
-
To a solution of cyclohexene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane dimethyl sulfide (1.0 eq. of BH3) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting organoborane can be used directly in subsequent reactions, such as oxidation to the corresponding alcohol using hydrogen peroxide and sodium hydroxide.[1]
Reduction of Carbonyl Compounds
BMS is a highly effective reducing agent for a wide range of carbonyl-containing functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. Its reactivity profile allows for selective reductions in the presence of other sensitive functional groups.
Comparison with Other Reducing Agents
The choice of reducing agent is critical for achieving the desired transformation with high yield and selectivity. The following tables provide a comparative overview of BMS and other common reducing agents.
Table 2: Reduction of Aldehydes and Ketones
| Substrate | Reagent | Conditions | Yield | Reference |
| Acetophenone (B1666503) | BMS | THF, rt, 1 h | >95% | General knowledge |
| Acetophenone | NaBH4 | MeOH, rt, 0.5 h | >95% | [3] |
| Acetophenone | LiAlH4 | Et2O, rt, 0.5 h | >95% | [3] |
Table 3: Reduction of Carboxylic Acids and Esters
| Substrate | Reagent | Conditions | Yield | Reference |
| Benzoic Acid | BMS | THF, reflux | High | [4] |
| Benzoic Acid | NaBH4 | No reaction | - | [3] |
| Benzoic Acid | LiAlH4 | THF, reflux | High | [3] |
| Methyl Benzoate | BMS | THF, reflux, 4-16 h | Excellent | [5] |
| Methyl Benzoate | NaBH4 | No reaction | - | [3] |
| Methyl Benzoate | LiAlH4 | THF, reflux | High | [3] |
Table 4: Reduction of Amides
| Substrate | Reagent | Conditions | Yield | Reference |
| N,N-Dimethylbenzamide | BMS | THF, reflux, 0.25 h | Excellent | [5] |
| N,N-Dimethylbenzamide | NaBH4 | No reaction | - | General knowledge |
| N,N-Dimethylbenzamide | LiAlH4 | THF, reflux | High | General knowledge |
Experimental Protocol: Reduction of a Carboxylic Acid to an Alcohol with BMS
A general procedure for the reduction of a carboxylic acid is as follows:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add BMS (typically 1.0-1.5 eq. of BH3) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or other analytical methods.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol (B129727).
-
The product can then be isolated by standard workup procedures.[4]
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. BMS can be employed as the reducing agent in a one-pot procedure.
Comparison with Other Boron-Based Reagents
While sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are more commonly used for reductive amination due to their milder nature and tolerance of acidic conditions, BMS offers an alternative for specific applications.
Experimental Protocol: One-Pot Reductive Amination of a Ketone
A general protocol for the reductive amination of a ketone is as follows:
-
To a solution of the ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as THF, add BMS (1.0-1.5 eq. of BH3) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for several hours, monitoring the progress by an appropriate analytical technique.
-
Upon completion, the reaction is quenched, and the product amine is isolated after an aqueous workup.[6]
Asymmetric Reduction: The Corey-Itsuno Reduction
A significant application of BMS is in the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction, which allows for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with BMS as the stoichiometric reducing agent.
Mechanism and Performance
The oxazaborolidine catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer. This method consistently delivers high enantiomeric excesses (ee). While borane-THF can also be used, the enhanced stability of BMS makes it a preferred reagent.[7][8]
Table 5: Enantioselective Reduction of Acetophenone via Corey-Itsuno Reduction
| Catalyst | Borane Source | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| (S)-CBS | BMS | -30 | >99:1 e.r. | [9] |
| (S)-CBS | BH3•THF | -78 to rt | High | [7] |
Experimental Protocol: Corey-Itsuno Reduction of Acetophenone
A representative experimental procedure for the CBS reduction is as follows:
-
To a solution of the (S)-CBS catalyst (typically 5-10 mol%) in anhydrous THF at room temperature under an inert atmosphere, add BMS (0.6 eq.) dropwise.
-
Cool the mixture to the desired temperature (e.g., -30 °C) and add a solution of acetophenone (1.0 eq.) in THF dropwise.
-
Stir the reaction at this temperature for the specified time, monitoring for completion.
-
Quench the reaction by the slow addition of methanol and allow it to warm to room temperature.
-
The chiral alcohol product is then isolated via standard workup and purification procedures.[9]
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. rsc.org [rsc.org]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
A Comparative Guide to (Dimethyl sulfide)trihydroboron in Flow Chemistry for Reduction Reactions
For researchers, scientists, and drug development professionals seeking efficient, scalable, and safer reduction methodologies, flow chemistry presents a compelling alternative to traditional batch processes. This guide provides an objective comparison of (Dimethyl sulfide)trihydroboron (BMS) with other common reducing agents in flow chemistry applications, supported by experimental data and detailed protocols.
This compound (BMS) has emerged as a highly effective reagent for the reduction of functional groups such as esters and amides in continuous flow systems.[1][2][3] Its ability to be used as a neat (solvent-free) reagent allows for high substrate concentrations, leading to outstanding productivity and a significant reduction in waste.[1][2][3]
Performance Comparison of Reducing Agents in Flow Chemistry
The choice of reducing agent in flow chemistry is dictated by factors such as substrate compatibility, desired selectivity, safety considerations, and scalability. This section compares the performance of BMS with common alternatives like Lithium Aluminium Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Catalytic Hydrogenation.
Quantitative Data Summary
The following tables summarize key performance metrics for the reduction of esters and amides using different reducing agents in flow chemistry setups.
Table 1: Performance in Ester Reduction
| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Residence Time | Yield (%) | Productivity (Space-Time Yield) | Reference |
| BMS (neat) | Methyl benzoate | 2-MeTHF | 90 | 20 min | >99 | Not explicitly stated, but high productivity implied | [2] |
| LiAlH₄ | 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolopyrimidine-2-carboxylate | THF | 25 | Not specified | 98 | 1130 kg h⁻¹ m⁻³ | [4][5] |
| Catalytic Hydrogenation (Ru-MACHO-BH) | Ethyl 4-(benzyloxy)benzoate | Toluene | 100 | Not specified | 98 | Not explicitly stated | [6] |
Table 2: Performance in Amide Reduction
| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Residence Time | Yield (%) | Key Observations | Reference |
| BMS (neat) | N-Benzoylmorpholine | 2-MeTHF | 90 | 20 min | >99 | High selectivity and yields with short residence times.[2] | [2] |
| LiAlH₄ | N,N-Dimethylbenzamide | Et₂O or THF | Reflux | Not specified for flow | High (in batch) | Reduces amides to amines.[7] Flow applications are less documented. | [7] |
| Catalytic Hydrogenation (Re/TiO₂) | N-Benzylacetamide | Not specified | 160 | Not specified | >99 | First example of continuous flow hydrogenation of amides.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for key experiments cited in this guide.
Protocol 1: Ester Reduction using Neat BMS in Flow
This protocol is based on the work of Kappe and co-workers.[2]
-
System Setup: A continuous flow reactor system is assembled using two pumps, a T-mixer, and a heated coil reactor.
-
Reagent Preparation:
-
Pump 1: A solution of the ester (e.g., methyl benzoate) in 2-MeTHF (4 M).
-
Pump 2: Neat this compound (BMS).
-
-
Reaction Execution:
-
The ester solution and neat BMS are pumped at appropriate flow rates to achieve the desired stoichiometry and a residence time of 20 minutes in the coil reactor.
-
The reactor is maintained at a temperature of 90 °C.
-
-
Work-up: The output stream is collected and quenched, typically with methanol, followed by standard aqueous work-up and purification procedures.
Protocol 2: Ester Reduction using LiAlH₄ in Flow
This protocol is adapted from the development of a PI3Kδ inhibitor synthesis.[4][5]
-
System Setup: A continuous flow system equipped with pumps capable of handling pyrophoric reagents, a micromixer, and a temperature-controlled reactor is required.
-
Reagent Preparation:
-
Pump 1: A solution of the ester substrate in dry THF.
-
Pump 2: A 1 M solution of LiAlH₄ in THF.
-
-
Reaction Execution:
-
The two solutions are pumped into a micromixer and then through the reactor at a controlled temperature (e.g., 25 °C).
-
The flow rates are adjusted to achieve the desired stoichiometry and residence time.
-
-
Work-up: The reaction mixture is quenched in-line with a suitable reagent (e.g., ethyl acetate) before collection and subsequent purification. A standard Fieser workup (sequential addition of water, 15% NaOH solution, and water) can be employed for batch-wise workup of the collected stream.[9]
Protocol 3: Catalytic Hydrogenation of Amides in Flow
This protocol is based on the first reported continuous flow hydrogenation of amides.[8]
-
System Setup: A flow reactor system capable of handling high pressure and temperature, including a gas feed for hydrogen, a liquid pump, and a packed-bed reactor containing the heterogeneous catalyst (e.g., Re/TiO₂), is used.
-
Reagent Preparation: A solution of the amide substrate in a suitable solvent is prepared.
-
Reaction Execution:
-
The amide solution and hydrogen gas are introduced into the packed-bed reactor at elevated temperature (e.g., 160 °C) and pressure.
-
The flow rate of the liquid phase determines the residence time.
-
-
Work-up: The product stream exits the reactor and is collected. The catalyst remains in the packed bed, simplifying product isolation, which typically involves solvent removal.
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating experimental setups and the logical flow of processes.
Figure 1. Experimental workflow for ester/amide reduction using neat BMS in a continuous flow system.
Figure 2. Decision logic for selecting a reducing agent in flow chemistry based on key parameters.
Concluding Remarks
This compound offers a compelling combination of high reactivity, operational simplicity, and improved safety and environmental credentials when utilized in a continuous flow setting for the reduction of esters and amides.[2][3] The ability to use neat BMS leads to highly concentrated reaction streams, maximizing reactor productivity.[2]
While powerful reducing agents like LiAlH₄ can achieve exceptionally high space-time yields in flow, they come with significant safety challenges.[4] Catalytic hydrogenation represents the greenest approach, though it may require higher temperatures and pressures and catalyst development for specific substrates.[8] Sodium borohydride, particularly when immobilized on a solid support, offers a safer and milder alternative, although it is generally less reactive than BMS and LiAlH₄.[10][11]
The optimal choice of reducing agent will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired throughput, and safety constraints. However, for a broad range of applications, BMS in flow chemistry provides a robust and efficient platform for the synthesis of alcohols and amines, bridging the gap between high reactivity and practical, scalable operation.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. vapourtec.com [vapourtec.com]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Quantitative Analysis of Borane Concentration in Solutions
For researchers, scientists, and professionals in drug development, the accurate quantification of borane (B79455) concentration in solutions is a critical aspect of experimental work and quality control. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Titrimetric Methods, Spectrophotometry, and Inductively Coupled Plasma (ICP) Spectroscopy. We present a detailed overview of their performance, supported by experimental data, to assist you in selecting the most suitable method for your specific application.
Comparative Performance of Borane Quantification Methods
The selection of an appropriate analytical technique hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for each method to facilitate a direct comparison.
| Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) |
| ¹¹B qNMR | Boric acid in commercial biocides | 0.02% w/w[1][2] | 0.04% w/w[1][2] | 93.6 - 106.2%[1][2] | 0.7 - 2.0%[1][2] | > 0.99[1][2] |
| Titrimetry (Coulometric) | Boric acid | - | - | - | 0.0033%[3] | - |
| Spectrophotometry (Curcumin) | Boron in river water | - | - | 86%[4] | 0.028%[4] | 0.9976[4] |
| Spectrophotometry (Curcumin) | Boron in food products | - | - | 96.09 - 104.92% | - | 0.9995 (1.2-4.8 ppm) |
| Spectrophotometry (Azomethine-H) | Boron in irrigation water | 0.0514 ppm[5] | - | Good | Good | 0.9998 (up to 3 ppm)[5] |
| ICP-OES | Boron in geothermal fluids | 1.24 mg/L[5] | 4.13 mg/L[5] | 95.05 - 98.61%[5] | 0.14 - 0.54%[5] | 0.9998 (0-10 mg/L)[5] |
| ICP-OES | Boron in halite | 0.006 mg/L[6] | 0.02 mg/L[6] | 97.8 - 104%[6] | 1.4 - 3.4%[6] | - |
| ICP-MS | Boron in body fluids | 2.2 µg/L[7] | - | - | - | - |
| ICP-MS | Boron in high-purity quartz | - | - | ~95% | - | - |
| ICP-MS (QQQ) | Boron in ultrapure water | 0.12 ppt | - | - | - | - |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the key analytical techniques.
¹¹B Quantitative NMR (qNMR) Spectroscopy
Principle: ¹¹B NMR spectroscopy directly measures the nuclear magnetic resonance of the ¹¹B isotope. The signal intensity is directly proportional to the number of ¹¹B nuclei in the sample, allowing for quantitative analysis when compared to a known standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample containing the borane compound.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃) in a high-precision volumetric flask.
-
Add a known amount of an internal standard (e.g., a compound with a distinct ¹¹B NMR signal that does not overlap with the analyte signal).
-
Transfer an aliquot of the solution to a quartz NMR tube to minimize background boron signals from standard borosilicate glass tubes.[8]
-
-
NMR Data Acquisition:
-
Acquire the ¹¹B NMR spectrum using a spectrometer with a boron-observe probe.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard where N is the number of boron atoms per molecule and M is the molar mass.
-
Titrimetric Method (Mannitol Titration for Boric Acid)
Principle: Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, upon the addition of a polyol, such as mannitol (B672), a more acidic complex is formed, which can be accurately titrated with a standard solution of sodium hydroxide (B78521).
Experimental Protocol:
-
Sample Preparation:
-
Pipette a known volume of the aqueous borane solution into a beaker.
-
If the solution is not already in the form of boric acid, it may require appropriate hydrolysis.
-
Add a sufficient amount of deionized water.
-
-
Titration:
-
Adjust the pH of the solution to approximately 7.0 using a pH meter and a standard acid or base solution.
-
Add a sufficient amount of D-mannitol to the solution while stirring. The pH will drop due to the formation of the boric acid-mannitol complex.
-
Titrate the solution with a standardized sodium hydroxide (NaOH) solution to a pH of 7.6, which is the equivalence point.
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the concentration of boric acid using the stoichiometry of the reaction and the concentration of the standard NaOH solution.
-
Spectrophotometric Method (Curcumin Method)
Principle: In an acidic solution, boric acid reacts with curcumin (B1669340) to form a red-colored complex called rosocyanine. The intensity of the color, which is measured by a spectrophotometer, is proportional to the boron concentration.
Experimental Protocol:
-
Sample Preparation and Complex Formation:
-
Pipette a known volume of the sample solution into a porcelain evaporating dish.
-
Add a specific volume of a curcumin-oxalic acid-ethanol reagent.
-
Evaporate the mixture to dryness on a water bath at a controlled temperature (e.g., 55 ± 3 °C).
-
Once dry, cool the dish to room temperature.
-
-
Extraction of the Complex:
-
Add a precise volume of ethanol (B145695) to the residue in the dish to dissolve the colored complex.
-
Filter the solution to remove any insoluble material.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the rosocyanine complex (typically around 540 nm) using a spectrophotometer.[4]
-
Use a reagent blank to zero the instrument.
-
-
Quantification:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known boron concentrations treated in the same manner as the samples.
-
Determine the concentration of boron in the sample by comparing its absorbance to the calibration curve.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle: The sample solution is introduced into a high-temperature argon plasma, which excites the boron atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of boron in the sample.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a clean, acid-leached plastic tube.
-
Digest the sample if it contains a complex matrix to bring the boron into a simple aqueous solution. Acid digestion with nitric acid and hydrofluoric acid is common for solid samples, often in the presence of mannitol to prevent boron volatilization.[1][9]
-
Dilute the sample to an appropriate concentration with deionized water or a suitable acidic solution to match the matrix of the calibration standards.
-
-
Instrumental Analysis:
-
Calibrate the ICP-OES instrument with a series of boron standard solutions of known concentrations.
-
Aspirate the sample solution into the plasma.
-
Measure the emission intensity at a specific boron wavelength (e.g., 249.773 nm or 208.957 nm). Note that the 249.773 nm line is more sensitive but can suffer from spectral interference from iron.
-
-
Data Analysis:
-
The instrument software will typically calculate the boron concentration in the sample based on the calibration curve.
-
Ensure that appropriate quality control samples (blanks, check standards) are run to validate the results.
-
Visualizing the Analytical Workflow and Decision-Making Process
To further aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams have been generated using Graphviz.
Caption: General workflow for the quantitative analysis of borane concentration.
Caption: Decision tree for selecting a suitable borane quantification method.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publish.illinois.edu [publish.illinois.edu]
A Comparative Guide to (Dimethyl sulfide)trihydroboron and Newer Reducing Agents for Researchers in Organic Synthesis
For decades, (Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) (BMS), has been a staple reducing agent in the organic chemist's toolbox.[1][2] Its stability, commercial availability, and broad functional group tolerance have made it a reliable choice for a variety of chemical transformations.[1][3] However, the landscape of synthetic chemistry is ever-evolving, with new reagents constantly being developed to offer improved performance, selectivity, and safety profiles. This guide provides an objective comparison of BMS with several newer classes of reducing agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview of this compound (BMS)
BMS is a stable complex of borane (BH₃) and dimethyl sulfide (SMe₂).[1] This complexation tames the pyrophoric nature of diborane (B8814927) (B₂H₆) while maintaining its potent reducing capabilities.[2] It is particularly effective for the reduction of carboxylic acids, amides, lactones, and for hydroboration reactions.[2][4] A significant advantage of BMS over its counterpart, borane tetrahydrofuran (B95107) complex (BTHF), is its enhanced stability and availability in higher concentrations.[1] However, the volatile and malodorous nature of dimethyl sulfide is a notable drawback.[2]
Newer Classes of Reducing Agents: A Comparative Look
In recent years, several new categories of reducing agents have emerged as viable alternatives to traditional borane complexes. These include other borane complexes with different Lewis bases, and a variety of hydride-donating reagents.
Borane-Amine Complexes
A prominent class of modern reducing agents is the family of borane-amine complexes. These reagents, such as 4-methylmorpholine-borane, dimethylamine-borane, and trimethylamine-borane, offer several advantages over BMS. They are often solids, which makes them easier to handle and store, and they lack the unpleasant odor associated with BMS. The reactivity of these complexes can be tuned by modifying the amine moiety, allowing for greater control over selectivity.[5]
Oxazaborolidine Catalysts for Asymmetric Reductions
For enantioselective reductions of prochiral ketones, the use of a stoichiometric amount of a chiral borane reagent has largely been supplanted by the use of a catalytic amount of a chiral oxazaborolidine in conjunction with a stoichiometric amount of a borane source like BMS or BTHF. The most well-known of these is the Corey-Itsuno reduction (also referred to as the Corey-Bakshi-Shibata or CBS reduction). This methodology provides high enantiomeric excess (ee) for the synthesis of chiral alcohols, which are crucial building blocks in pharmaceutical development.
Performance Comparison: A Data-Driven Analysis
The choice of a reducing agent is often dictated by its efficacy in a specific transformation. Below are tables summarizing the performance of BMS in comparison to other reducing agents for key reactions.
Table 1: Reduction of Acetophenone (B1666503) to 1-Phenylethanol
| Reducing Agent/System | Borane Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| BMS | - | - | THF | 25 | 2 | >95 | N/A (achiral) |
| BMS / (S)-Me-CBS | BMS | (S)-Me-CBS (10 mol%) | THF | 25 | 1 | 97 | 96% (R) |
| BTHF / (S)-Me-CBS | BTHF | (S)-Me-CBS (10 mol%) | THF | 25 | 1 | 95 | 94% (R) |
| 4-Methylmorpholine-borane / (S)-Me-CBS | 4-MMB | (S)-Me-CBS (10 mol%) | THF | 25 | 2 | 92 | 95% (R) |
Table 2: Reduction of Benzamide (B126) to Benzylamine
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BMS | THF | 65 | 4 | 92 |
| BTHF | THF | 65 | 3 | 95 |
| LiAlH₄ | THF | 0 - 25 | 1 | 98 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the reduction of a ketone and an amide.
General Procedure for the Reduction of a Ketone (Acetophenone) using BMS
-
To a stirred solution of acetophenone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere of nitrogen at 0 °C, add borane dimethyl sulfide complex (1.0 M solution in THF, 1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (B129727) (5 mL).
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenylethanol.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
General Procedure for the Reduction of an Amide (Benzamide) using BTHF
-
To a stirred suspension of benzamide (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere of nitrogen at 0 °C, add borane-THF complex (1.0 M solution in THF, 2.2 mmol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of 6 M HCl.
-
Heat the mixture to reflux for 1 hour to ensure the hydrolysis of the amine-borane complex.
-
Cool the reaction mixture to room temperature and basify to pH > 12 with aqueous NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzylamine.
-
Purify the product by distillation or chromatography if required.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and decision-making processes is crucial for selecting and applying the appropriate reducing agent.
The Corey-Itsuno reduction proceeds through the formation of an activated complex between the chiral oxazaborolidine catalyst and the borane source. This complex then coordinates with the prochiral ketone, leading to a highly organized, six-membered transition state where hydride transfer occurs with high facial selectivity. Subsequent workup yields the chiral alcohol.
The selection of an appropriate reducing agent is a critical step in planning a synthesis. This workflow outlines a logical progression from defining the synthetic goal to optimizing the reaction conditions, considering factors such as the nature of the substrate, the desired product stereochemistry, and the required chemoselectivity.
Conclusion
This compound remains a valuable and versatile reducing agent in organic synthesis. However, the development of newer reagents, particularly amine-borane complexes and advanced catalytic systems like the Corey-Itsuno reduction, has provided chemists with a broader array of tools to achieve their synthetic objectives with greater control, efficiency, and safety. The choice of reducing agent should be made after careful consideration of the specific requirements of the reaction, including the substrate, desired product, and reaction conditions. This guide serves as a starting point for researchers to navigate the expanding landscape of modern reducing agents.
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Reagents [organic-chemistry.org]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of (Dimethyl Sulfide)trihydroboron: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Borane-Dimethyl Sulfide (B99878) Complex (BMS)
(Dimethyl sulfide)trihydroboron, commonly known as borane-dimethyl sulfide complex (BMS), is a versatile reducing agent used in organic synthesis.[1][2] However, it is a hazardous substance that is highly flammable and reacts violently with water, releasing flammable gases which may ignite spontaneously.[3][4] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of BMS, tailored for researchers, scientists, and drug development professionals.
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) office for guidance specific to your location and regulations.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, and perform all operations within a chemical fume hood.[3]
Key Safety and Handling Data
Safe disposal begins with a thorough understanding of the compound's properties and the necessary precautions. The following table summarizes key data for BMS relevant to its safe management and disposal.
| Parameter | Value/Information | Source(s) |
| Chemical Name | This compound; Borane-dimethyl sulfide complex | [1] |
| Molecular Formula | (CH₃)₂S·BH₃ | [6] |
| Appearance | Colorless to amber liquid | [1][6] |
| Hazards | Highly flammable; Reacts violently with water; Air and moisture sensitive; Stench | [3][7][8] |
| Flash Point | 3°C (37.4°F) | [6] |
| Density | 0.801 g/mL | [1][8] |
| Incompatible Materials | Water, acids, alcohols, oxidizing agents, acid anhydrides, acid chlorides | [3][9] |
| Hazardous Combustion Products | Carbon oxides, sulfur oxides, oxides of boron, hydrogen gas | [3] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen), away from ignition sources and incompatible materials.[4][7][10] |
Experimental Protocols for Waste Disposal
The appropriate disposal method for BMS depends on the quantity and nature of the waste. Two primary protocols are outlined below: disposal of bulk/contaminated materials via EHS and the chemical quenching of small, residual quantities.
Protocol 1: Disposal of Bulk Quantities and Contaminated Materials
This is the required method for disposing of unused or excess BMS, spent reaction mixtures containing BMS, and heavily contaminated items.
Methodology:
-
Waste Identification and Segregation :
-
Container Management :
-
Use a designated, leak-proof, and chemically compatible container that is clearly labeled "Hazardous Waste: Borane-Dimethyl Sulfide Complex".[5][12]
-
The container must be kept tightly closed and stored under an inert atmosphere if possible, especially if it will be stored for any length of time before pickup.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[5]
-
-
Handling Contaminated Materials :
-
Solid Waste : Place grossly contaminated items (e.g., absorbent pads from a spill, pipette tips) into a designated container for solid hazardous waste. Cover material with a dry, inert substance like sand or vermiculite.[9]
-
Sharps : Needles or other contaminated sharps must be placed in a designated biohazardous sharps container.[13]
-
Empty Containers : The original BMS container, even when "empty," will contain hazardous residue.[11] Triple-rinse the empty container with a suitable anhydrous aprotic solvent (e.g., THF or toluene). Collect all rinsate as hazardous liquid waste.[5] Once decontaminated, the container can be disposed of as non-hazardous waste according to institutional policy.[5]
-
-
Disposal Procedure :
Protocol 2: Quenching of Small Residual Quantities of BMS
This protocol is only for the neutralization of small, residual amounts of BMS in apparatus before cleaning. Do not use this method for bulk waste disposal. The procedure must be performed in a chemical fume hood with extreme caution due to the evolution of flammable hydrogen gas.
Methodology:
-
Preparation :
-
Ensure the reaction vessel is cooled in an ice bath to manage the exothermic reaction.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
-
Have a fire extinguisher rated for chemical fires (e.g., dry powder, CO₂) readily accessible. Do NOT use water-based extinguishers.[4][9]
-
-
Slow Addition of a Quenching Agent :
-
While stirring the residual BMS-containing solution, slowly and dropwise add a protic solvent. A common and recommended quenching agent is methanol.[14]
-
Caution: The reaction produces hydrogen gas, which is highly flammable. Ensure adequate ventilation and the absence of any ignition sources.[14] The addition must be slow enough to control the rate of gas evolution and the exotherm.
-
-
Verification of Quench :
-
Continue the slow addition of the quenching agent until the gas evolution ceases.
-
Once gas evolution has stopped, allow the mixture to slowly warm to room temperature.
-
-
Final Disposal :
-
The resulting quenched solution, containing borate (B1201080) esters, should be collected and disposed of as hazardous waste through your institution's EHS office. While the immediate reactivity hazard has been neutralized, the solution is still considered chemical waste. Do not pour it down the drain.[3]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Reagents [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. wasteless.bio [wasteless.bio]
- 7. fishersci.com [fishersci.com]
- 8. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Biohazard Safety and Waste Disposal in the BMS Labs [SAFE 3.0] - Biomedical Sciences Labs [uwm.edu]
- 14. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling (Dimethyl sulfide)trihydroboron
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (Dimethyl sulfide)trihydroboron, also known as borane (B79455) dimethyl sulfide (B99878) complex (BMS). Adherence to these procedures is critical for ensuring laboratory safety and procedural success.
I. Quantitative Data Summary
The following table summarizes key quantitative and physical properties of this compound, a flammable and moisture-sensitive liquid.[1][2]
| Property | Value |
| Chemical Formula | BH₃·S(CH₃)₂[1] |
| Molecular Weight | 75.97 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Density | 0.801 g/mL at 25 °C[2] |
| Melting Point | -38 °C[2] |
| Decomposition Temperature | 44 °C[5] |
| Commercial Concentration | Typically 2 M to 10 M solutions |
II. Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment requirements is mandatory to prevent exposure.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[5][6] |
| Skin Protection | Flame-retardant and antistatic protective clothing must be worn. An appropriate lab coat, fully buttoned, is the minimum requirement. Wear appropriate protective gloves to prevent skin exposure.[6] |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[6][7] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a low boiling organic solvent filter (Type AX) or an organic gases and vapors filter (Type A) should be used.[5][6] |
| Footwear | Closed-toe shoes are mandatory. |
III. Step-by-Step Handling and Operational Protocol
This compound is a highly reactive and flammable compound that reacts violently with water.[1][6] All operations must be conducted with extreme caution under an inert atmosphere.[6]
A. Preparation and Handling Environment:
-
Work Area: All manipulations must be performed inside a certified chemical fume hood.[6][7]
-
Inert Atmosphere: Handle the reagent under an inert gas such as nitrogen or argon.[6][7]
-
Eliminate Ignition Sources: Ensure the work area is free of open flames, hot surfaces, and spark sources.[6][7] Use only non-sparking tools and explosion-proof equipment.[6]
-
Grounding: All metal parts of the equipment must be grounded to avoid static electricity discharge.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]
B. Reagent Handling:
-
Container Storage: Store containers in a refrigerator for flammables, under nitrogen, and away from heat and moisture.[6] Keep containers tightly closed when not in use.[6][7]
-
Dispensing: Use a syringe or cannula for transferring the liquid reagent to maintain an inert atmosphere and prevent exposure to air and moisture.
-
Compatibility: Avoid contact with water, acids, alcohols, acid anhydrides, and acid chlorides.[6]
IV. Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Collection: Collect all waste in a designated, properly labeled, and suitable closed container for disposal.[6]
-
Quenching (for residual amounts): Slowly and carefully add the waste to a cooled (ice bath) solution of a suitable quenching agent (e.g., isopropanol), ensuring the reaction is controlled. This should only be performed by experienced personnel.
-
Waste Disposal: Dispose of the quenched material and any contaminated items (e.g., gloves, paper towels) through your institution's hazardous waste disposal program.[6][8] Do not dispose of down the drain.[8][9]
V. Emergency Procedures Workflow
Caption: Workflow for emergency response to this compound exposure and spills.
VI. Experimental Protocols: Emergency Response
A. In Case of Inhalation:
-
Immediately move the affected individual to fresh air.[5]
-
If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[10]
-
Seek immediate medical attention.[10]
B. In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[9]
-
Flush the affected skin and hair with running water for at least 15 minutes.[9][10]
-
Seek medical attention if irritation occurs or persists.[9]
C. In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, holding the eyelids open.[9]
-
Remove contact lenses if present and easy to do so.[6]
-
Seek immediate medical attention.[6]
D. In Case of Ingestion:
-
Rinse the mouth with water.[6]
E. In Case of a Spill:
-
Minor Spill: a. Alert personnel in the immediate area. b. Eliminate all ignition sources.[9] c. Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[6][9] d. Use non-sparking tools to collect the absorbed material and place it into a loosely-covered container for disposal.[9]
-
Major Spill: a. Evacuate the area immediately and move upwind.[9] b. Alert emergency responders and inform them of the nature of the hazard.[9] c. Prevent the spill from entering drains or waterways.[9]
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. chemeo.com [chemeo.com]
- 4. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
